Dazomet
Description
Properties
IUPAC Name |
3,5-dimethyl-1,3,5-thiadiazinane-2-thione | |
|---|---|---|
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InChI |
InChI=1S/C5H10N2S2/c1-6-3-7(2)5(8)9-4-6/h3-4H2,1-2H3 | |
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InChI Key |
QAYICIQNSGETAS-UHFFFAOYSA-N | |
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Canonical SMILES |
CN1CN(C(=S)SC1)C | |
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Molecular Formula |
C5H10N2S2 | |
| Record name | DAZOMET | |
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| Record name | DAZOMET | |
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DSSTOX Substance ID |
DTXSID7024902 | |
| Record name | Dazomet | |
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Molecular Weight |
162.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dazomet appears as white crystals or off-white powder. Pungent, acrid odor. (NTP, 1992), White crystals with a mildly pungent odor; [HSDB], WHITE OR COLOURLESS CRYSTALS. | |
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| Record name | Dazomet | |
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Flash Point |
93 °C | |
| Record name | DAZOMET | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), SOL IN WATER (0.12% AT 25 °C); INSOL IN CARBON TETRACHLORIDE, Reacts with water; soluble in ethanol., Organic solvents 0.0 g/100 ml, isopropanol 0.5 g/100 ml, xylene 1.1 g/100 ml, ethanol 3.0 g/100 ml, ethylene glycol 3.0 g/100 ml, ethylene glycol monomethyl ether 5.0 g/100 ml, dioxane 8.0 g/100 ml, acetone 13.1 g/100 ml, trichloroethylene 30.0 g/100 ml, chloroform 30 g/100 ml, dimethyl sulfoxide, 30 g/100 ml, dimethyl formamide 30 g/100 ml., Solubility (20 °C): 400 g/kg cyclohexane; 391 g/kg chloroform; 173 g/kg acetone; 51 g/kg benzene; 15 g/kg ethanol; 6 g/kg diethyl ether., For more Solubility (Complete) data for DAZOMET (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.3 | |
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Density |
1.3 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.30 at 20 °C, Relative density (water = 1): 1.3 | |
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Vapor Pressure |
2.77 mmHg at 68 °F (NTP, 1992), 0.0000028 [mmHg], 2.8X10-6 mm Hg at 20 °C | |
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| Record name | Dazomet | |
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Color/Form |
Colorless crystals, Needles from benzene | |
CAS No. |
533-74-4 | |
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| Record name | Dazomet [BSI:ISO] | |
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| Record name | 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl- | |
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Melting Point |
248 °F (decomposes) (NTP, 1992), 106 °C | |
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Foundational & Exploratory
Dazomet mechanism of action in soil
An In-Depth Technical Guide to the Mechanism of Action of Dazomet in Soil
Introduction
This compound (3,5-dimethyl-1,3,5-thiadiazinane-2-thione) is a broad-spectrum, pre-plant soil fumigant widely utilized in agriculture to control a range of soil-borne pests.[1] Applied as a solid microgranule, it serves as a safer handling alternative to liquid or gaseous fumigants.[2] Its efficacy stems from its transformation within the soil into a potent biocidal gas. This technical guide provides a comprehensive overview of the chemical breakdown of this compound, its molecular mechanism of action, factors influencing its performance, and detailed protocols for its scientific evaluation. The content is intended for researchers, soil scientists, and professionals in the agrochemical industry.
Chemical Transformation in Soil
This compound itself is not the active biocide. It is a pro-fumigant that undergoes chemical degradation in the presence of soil moisture to release its active components.
Hydrolysis Pathway
Upon application and incorporation into moist soil, this compound undergoes hydrolysis. This abiotic process is the critical activation step, breaking down the this compound molecule to release methyl isothiocyanate (MITC), the primary gaseous fumigant responsible for its biocidal activity.[3][4][5] The degradation also yields other volatile compounds, including formaldehyde, hydrogen sulfide, and methylamine.[1][6] The formation of MITC is independent of soil microbial activity and is primarily a chemical reaction with water.[4][6]
Caption: Chemical hydrolysis pathway of this compound in moist soil.
Factors Influencing this compound Degradation
The rate of this compound degradation and subsequent MITC release is not constant; it is significantly influenced by several environmental and physical factors. Effective use of this compound requires management of these conditions to ensure a lethal concentration and sufficient exposure time for target pests.
-
Soil Moisture: This is the most critical factor, as water is required for the hydrolysis reaction. The optimal soil moisture content is between 60-70% of the soil's water-holding capacity.[2]
-
Temperature: Higher temperatures accelerate the degradation of this compound. The degradation rate can increase 15 to 24 times as soil temperature rises from 5°C to 45°C.[4] The ideal temperature range for application is 12-22°C.[2] Temperatures above 25°C can cause the release of MITC to be too rapid, potentially reducing efficacy.[2]
-
Soil pH: this compound degrades faster in alkaline soils compared to acidic soils.[4][7] The half-life of this compound can be reduced by 14-47% in alkaline conditions (pH 9) compared to acidic conditions (pH 5).[7]
-
Soil Type and Organic Matter: Soil texture and organic matter content influence degradation and efficacy. Soils with high clay or humus content may adsorb the active material, reducing its availability.[2] In such cases, higher application rates and longer post-fumigation waiting periods may be necessary.[2]
-
Granule Size: The particle size of the this compound formulation affects its degradation rate. Smaller granules have a larger surface area, leading to faster hydrolysis and a shorter half-life compared to larger granules under the same conditions.[7]
Core Mechanism of Action
The biocidal activity of this compound is almost entirely attributable to its primary breakdown product, MITC.
Molecular Interaction
MITC is a potent, broad-spectrum biocide that functions by inactivating essential enzymes in target organisms.[1][2] The isothiocyanate functional group (-N=C=S) is highly electrophilic and readily reacts with nucleophiles, particularly the sulfhydryl groups (-SH) found in the amino acid cysteine within proteins.[8] This covalent bonding alters the protein's structure and function, leading to the inhibition of critical enzymes involved in cellular respiration and other vital metabolic processes.[8]
Cellular and Organismal Effects
The non-specific action of MITC on numerous proteins leads to a cascade of disruptive cellular events:
-
Enzyme Inhibition: Key enzymes in the mitochondrial respiratory chain are inhibited, disrupting cellular energy (ATP) production.[9]
-
Oxidative Stress: The disruption of cellular processes and direct alkylation of thiol groups can lead to an increase in reactive oxygen species (ROS), causing oxidative damage to cellular components.[10]
-
Membrane Damage: MITC can affect cell membrane integrity, leading to loss of cellular contents.[8]
-
Induction of Apoptosis: At certain concentrations, isothiocyanates can trigger programmed cell death (apoptosis) in target organisms.[10]
This multi-targeted assault results in the death of a wide range of soil organisms, including pathogenic fungi (Fusarium, Pythium, Rhizoctonia), plant-parasitic nematodes, soil insects, and the seeds of weeds.[1][2]
Caption: Logical flow of MITC's toxic action on a target cell.
Quantitative Data Presentation
The efficacy and behavior of this compound in soil have been quantified in numerous studies. The following tables summarize key data points.
Table 1: Effect of Environmental Factors on this compound Degradation Half-Life (t½)
| Factor | Condition | This compound Half-Life (t½) | Fold Change | Citation |
|---|---|---|---|---|
| Temperature | 4°C | ~16-25 days | - | [7] |
| 35°C | ~3-4 days | 4.7 - 6.6x faster | [7] | |
| pH | 5 (Acidic) | ~2.5-4 days | - | [7] |
| 9 (Alkaline) | ~1.5-3 days | 1.1 - 1.8x faster | [7] | |
| Application Rate | 90 mg/kg | ~2 days | - | [7] |
| 360 mg/kg | ~4 days | ~2x slower | [7] |
Data is illustrative and varies with specific soil type and this compound granule size.
Table 2: MITC Concentration in Sandy Soil Over Time (this compound at 583 kg·ha⁻¹)
| Hours After Application | Soil Depth | MITC Conc. (Tarp Seal) (ng·cm⁻³) | MITC Conc. (Water Seal) (ng·cm⁻³) | Citation |
|---|---|---|---|---|
| 36 | 0-7.5 cm | 12,589 | 1,841 | [11] |
| 36 | 7.6-15 cm | 15,488 | 2,754 | [11] |
| 120 | 0-7.5 cm | 1,122 | 891 | [11] |
| 120 | 7.6-15 cm | 1,413 | 1,000 | [11] |
| 168 | 0-7.5 cm | 282 | 282 | [11] |
| 168 | 7.6-15 cm | 316 | 316 | [11] |
Data from one field season; concentrations can vary significantly with temperature and moisture.
Table 3: Efficacy of this compound Against Soil-Borne Pathogens
| Target Pathogen | Application Rate ( kg/666.7 m²) | % Reduction in Relative Abundance | Citation |
|---|---|---|---|
| Fusarium spp. | 35 | 70.0% | [12] |
| 40 | 70.8% | [12] | |
| 45 | 85.1% | [12] | |
| Plectosphaerella spp. | 35 | 66.5% | [12] |
| 40 | 77.0% | [12] | |
| 45 | 68.4% | [12] | |
| Ilyonectria spp. | 35 | 61.4% | [12] |
| 40 | 92.3% | [12] | |
| 45 | 100% | [12] | |
| Meloidogyne incognita (J2) | 10 mg/kg (in vitro) | 110.2% increase in mortality (synergistic) | [13] |
Pathogen reduction measured via high-throughput sequencing of soil DNA. Nematode mortality measured in a combined treatment with P. lilacinum.
Experimental Protocols
Evaluating the performance of this compound requires standardized methodologies. The following sections detail key experimental protocols.
Protocol: Determination of MITC Concentration in Soil
This protocol outlines the analysis of MITC in the soil gas phase using headspace gas chromatography-mass spectrometry (GC-MS/MS).
Methodology:
-
Field Sampling: At predetermined time intervals after this compound application, insert a soil gas probe to the desired depth (e.g., 15 cm).
-
Gas Collection: Purge the probe by drawing and discarding 30 mL of air. Using a gas-tight syringe (e.g., 60 mL), slowly draw a known volume of soil gas from the probe.
-
MITC Trapping: Immediately inject the collected soil gas sample by bubbling it through a sealed headspace vial containing 1 mL of ethyl acetate. The ethyl acetate traps the volatile MITC. Store vials on ice for transport.
-
GC-MS/MS Analysis:
-
Analyze the ethyl acetate samples using a GC-MS/MS system.
-
Injection: Use a headspace autosampler to inject the vapor from the vial into the GC inlet.
-
Separation: Employ a suitable capillary column (e.g., DB-17MS) to separate MITC from other volatile compounds.
-
Detection: Use the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for sensitive and selective quantification of MITC.
-
-
Quantification: Calculate the MITC concentration based on a calibration curve prepared from certified standards. The final concentration is reported in ng per volume of soil gas (e.g., ng·cm⁻³).[3][6][11]
Caption: Experimental workflow for quantifying MITC in soil.
Protocol: Analysis of Soil Microbial Community by Amplicon Sequencing
This protocol describes a typical workflow for assessing the impact of this compound on soil bacterial and fungal communities.
Methodology:
-
Soil Sampling: Collect soil cores from treated and control plots at specified time points post-fumigation. Homogenize the soil for each sample and store at -80°C.
-
DNA Extraction: Extract total genomic DNA from 0.25-0.50 g of soil using a commercially available kit (e.g., PowerSoil DNA Isolation Kit) according to the manufacturer's instructions.[14] Assess DNA quality and quantity using a spectrophotometer.
-
PCR Amplification:
-
Bacteria: Amplify the V4 hypervariable region of the 16S rRNA gene using universal primers such as 515F/806R.[15]
-
Fungi: Amplify the Internal Transcribed Spacer (ITS) region using primers such as ITS1/ITS2.
-
Use primers with attached sequencing adapters and unique barcodes for multiplexing samples.
-
-
Library Preparation and Sequencing: Purify the PCR products (amplicons), pool them in equimolar concentrations, and perform high-throughput sequencing on a platform such as Illumina MiSeq/NovaSeq.
-
Bioinformatic Analysis:
-
Demultiplex the raw sequence reads based on their barcodes.
-
Perform quality filtering and trimming to remove low-quality reads and primer sequences.
-
Cluster sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).
-
Assign taxonomy to each ASV/OTU by comparing against a reference database (e.g., SILVA for 16S, UNITE for ITS).
-
Analyze alpha-diversity (e.g., Shannon, Chao1 indices) and beta-diversity (e.g., Bray-Curtis dissimilarity) to compare community structure between treatments.
-
Caption: Workflow for 16S/ITS soil microbial community analysis.
Protocol: Fusarium Suppression Bioassay
This protocol evaluates the ability of this compound-treated soil to suppress the growth of a target pathogen like Fusarium oxysporum.
Methodology:
-
Soil Treatment: Prepare soil samples and treat with varying concentrations of this compound. Include an untreated control. Incubate under controlled moisture and temperature for the desired fumigation period. Aerate the soil thoroughly to allow residual fumigant to dissipate.
-
Soil Suspension: Prepare a 10⁻¹ dilution by shaking 10 g of treated soil in 90 mL of sterile water.
-
Inoculation: In a petri dish, mix 1.0 mL of the soil suspension with a suitable molten agar medium (e.g., Peptone-yeast extract medium).
-
Pathogen Challenge: Once the agar has solidified, place a small, standardized agar plug containing actively growing mycelia of F. oxysporum in the center of the plate.
-
Incubation: Incubate the plates at 25-30°C for 7-8 days.
-
Assessment: Measure the colony diameter of the F. oxysporum. Suppression is quantified by the reduction in colony growth compared to the control plates (inoculated with sterile water instead of a soil suspension).[16][17]
Caption: Workflow for evaluating pathogen suppression in treated soil.
Protocol: Nematicidal Efficacy Bioassay
This protocol determines the mortality of nematodes when exposed to this compound-treated soil. Caenorhabditis elegans is often used as a model organism.
Methodology:
-
Soil Treatment and Aeration: Treat soil with this compound as described in Protocol 4.3. Ensure complete aeration to avoid mortality from residual fumigant.
-
Test Preparation: Add a standardized weight of treated soil (e.g., 10 g) to individual test containers (e.g., small glass vials). Adjust soil moisture to a non-lethal level (e.g., >20%) if necessary.[18]
-
Nematode Introduction: Using a platinum wire or pipette, transfer a known number of age-synchronized nematodes (e.g., 10-20 C. elegans) onto the soil surface in each container.[18]
-
Incubation: Cap the containers and incubate at a controlled temperature (e.g., 20°C) for a set duration, typically 24 or 48 hours.
-
Nematode Extraction: Extract nematodes from the soil using a suitable method, such as the Baermann funnel technique or by suspension in a high-density sucrose solution followed by centrifugation.
-
Mortality Assessment: Under a dissecting microscope, count the number of living and dead nematodes. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle. Calculate the percentage mortality for each treatment.[19]
Caption: Workflow for conducting a nematode mortality bioassay.
References
- 1. fao.org [fao.org]
- 2. downloads.unido.org [downloads.unido.org]
- 3. hort [journals.ashs.org]
- 4. Environmental Factors and Soil Amendment Affect the Decomposition Rate of this compound Fumigant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of this compound and its metabolite methyl isothiocyanate residues in plant-derived foods by gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of action of isothiocyanates. A review [scielo.org.co]
- 11. hort [journals.ashs.org]
- 12. This compound fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pre-treatment with this compound enhances the biocontrol efficacy of purpureocillium lilacinum to Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA extraction protocols cause differences in 16S rRNA amplicon sequencing efficiency but not in community profile composition or structure - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Extraction and 16S rRNA Sequence Analysis of Microbiomes Associated with Rice Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Evaluation Method for the Suppression of Pathogenic Fusarium oxysporum by Soil Microorganisms Using the Dilution Plate Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] An Evaluation Method for the Suppression of Pathogenic Fusarium oxysporum by Soil Microorganisms Using the Dilution Plate Technique | Semantic Scholar [semanticscholar.org]
- 18. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 19. In vitro compound toxicity protocol for nematodes [protocols.io]
An In-depth Technical Guide to the Chemical Properties and Structure of Dazomet
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical and physical properties of Dazomet, a widely used soil fumigant. It details its structure, mechanism of action through degradation, and standard experimental protocols for its analysis.
Chemical Identity and Structure
This compound, known chemically as 3,5-dimethyl-1,3,5-thiadiazinane-2-thione, is a heterocyclic organic compound.[1][2] It functions as a broad-spectrum biocide, effective as a nematicide, fungicide, herbicide, and insecticide.[3][4] Its activity stems from its decomposition in moist environments into the active fumigant, methyl isothiocyanate (MITC).[4][5]
The molecular structure of this compound consists of a six-membered thiadiazinane ring with two methyl groups attached to the nitrogen atoms and a thione group (C=S) at the second position.[1]
References
An In-depth Technical Guide to the Synthesis of Dazomet
Introduction
Dazomet, with the IUPAC name 3,5-Dimethyl-1,3,5-thiadiazinane-2-thione, is a broad-spectrum soil fumigant.[1][2] It is utilized in agriculture to control soil fungi, nematodes, germinating weed seeds, and soil-dwelling insects prior to planting.[3][4] this compound functions as a pro-pesticide; upon application to moist soil, it decomposes to release methyl isothiocyanate (MITC), a volatile and highly toxic gas that is the primary active agent.[1][2][5] This guide provides a detailed overview of the primary industrial synthesis pathway of this compound, including experimental protocols, quantitative data, and a visual representation of the chemical process.
Core Synthesis Pathway
The commercial production of this compound is a well-established, two-step process. The synthesis begins with the reaction of methylamine (CH₃NH₂) and carbon disulfide (CS₂) to form an intermediate, N-methyldithiocarbamic acid. This intermediate is subsequently cyclized with formaldehyde (CH₂O) to yield the final this compound product.[1][6][7]
-
Step 1: Formation of N-methyldithiocarbamic Acid In this initial step, an aqueous solution of methylamine is reacted with carbon disulfide. This reaction forms the oily intermediate, N-methyldithiocarbamic acid. The process is typically conducted under controlled temperature conditions to ensure high yield and purity.[7][8]
-
Step 2: Cyclization with Formaldehyde The N-methyldithiocarbamic acid intermediate is then reacted with formaldehyde. This step involves a cyclization reaction that forms the stable heterocyclic structure of this compound, which precipitates out of the solution.[1][8] Catalysts such as zinc powder may be used in this stage to improve the reaction efficiency.[8]
Visualization of the Synthesis Pathway
The following diagram illustrates the two-step chemical reaction for the synthesis of this compound.
Experimental Protocols
The following is a representative experimental protocol derived from established manufacturing methodologies.[7][8]
Objective: To synthesize this compound via a two-step reaction involving the formation of N-methyldithiocarbamic acid followed by cyclization with formaldehyde.
Materials:
-
30% Methylamine aqueous solution (w/w)
-
99% Carbon Disulfide
-
37% Formalin (formaldehyde solution)
-
Zinc Powder (optional catalyst)
-
Water (for dilution)
-
Reaction kettle/reactor with stirring mechanism and cooling system
Procedure:
Step 1: Synthesis of N-methyldithiocarbamic Acid Intermediate
-
Dilute the 30% methylamine aqueous solution with water in a reactor (e.g., a salt oven).
-
Initiate stirring and begin cooling the reactor using a cold water bath.
-
Slowly add carbon disulfide dropwise into the methylamine solution.
-
Carefully control the reaction temperature, maintaining it within the range of 20 ± 5°C and not exceeding 30°C.[7][8]
-
After the complete addition of carbon disulfide, continue stirring the mixture for a period of 1 to 2 hours.[7]
-
Cease stirring and allow the mixture to stand, permitting the layers to separate.
-
Separate and collect the lower, oily layer, which is the N-methyldithiocarbamic acid intermediate.
Step 2: Synthesis of this compound (Cyclization)
-
Transfer the obtained N-methyldithiocarbamic acid intermediate into a cyclization kettle.
-
If using a catalyst, add zinc powder to the kettle.[8]
-
Begin stirring and cool the mixture.
-
Add the 37% formaldehyde solution dropwise into the cyclization kettle, controlling the temperature at approximately 25°C.[8]
-
Following the addition of formaldehyde, allow the insulation reaction to proceed for approximately one hour with continued stirring.
-
The this compound product will precipitate. Transfer the resulting slurry to a suction filter.
-
Filter the product and wash it with water.
-
The filtered solid is then processed through centrifugation and drying to yield the final this compound product.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and properties of this compound as reported in technical and regulatory documents.
Table 1: Reaction Parameters and Yields
| Parameter | Value | Source |
| Intermediate Synthesis | ||
| Reactant Molar Ratio (Example) | 0.4 mol (Methylamine) to 0.32 mol (CS₂) | [7] |
| Reaction Temperature | ≤ 30°C (typically 20 ± 5°C) | [7][8] |
| Reaction Time | 1.5 hours | [7] |
| Intermediate Yield | 99.39% | [7] |
| This compound Synthesis (Cyclization) | ||
| Reaction Temperature | ~25°C | [8] |
| Insulation Reaction Time | 1 hour | [8] |
| Final Product Purity | > 98% | [8] |
Table 2: Product Specifications
| Parameter | Value | Source |
| Physical Appearance | White to off-white/yellowish crystalline solid | [1][3] |
| IUPAC Name | 3,5-Dimethyl-1,3,5-thiadiazinane-2-thione | [1] |
| Molecular Formula | C₅H₁₀N₂S₂ | [1] |
| Molar Mass | 162.27 g·mol⁻¹ | [1] |
| Melting Point | 104 to 105 °C | [1] |
| Declared Content (Technical Grade) | ≥ 940 g/kg | [3][9] |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C5H10N2S2 | CID 10788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. openknowledge.fao.org [openknowledge.fao.org]
- 4. This compound | 533-74-4 [chemicalbook.com]
- 5. US9510599B2 - this compound compositions - Google Patents [patents.google.com]
- 6. This compound (Ref: N 521) [sitem.herts.ac.uk]
- 7. CN1543787A - The preparation technology of Mianlong dust-free stable microgranule - Google Patents [patents.google.com]
- 8. CN107353259A - A kind of production technology of this compound - Google Patents [patents.google.com]
- 9. fao.org [fao.org]
Degradation of Dazomet in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazomet, a broad-spectrum soil fumigant, undergoes rapid degradation in aqueous environments, primarily through hydrolysis. This process is critical to its mode of action, as it releases the active biocide, methyl isothiocyanate (MITC). However, the degradation kinetics and the subsequent formation of byproducts are influenced by a multitude of environmental factors. Understanding these degradation pathways and the factors that control them is paramount for assessing its environmental fate, efficacy, and potential toxicological impact. This technical guide provides an in-depth overview of the degradation products of this compound in aqueous solutions, supported by quantitative data, detailed experimental protocols, and visual representations of the degradation pathways and analytical workflows.
Introduction
This compound (tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione) is a crystalline solid that is applied to soil to control fungi, bacteria, nematodes, and weeds.[1] Its efficacy is dependent on its transformation in the presence of moisture into volatile, biocidal compounds. The primary active ingredient generated is methyl isothiocyanate (MITC), a potent fumigant.[2][3] The degradation of this compound is predominantly an abiotic process, with hydrolysis being the principal mechanism.[3][4] This guide will focus on the chemical degradation of this compound in aqueous solutions, the factors influencing this process, and the analytical methodologies for its study.
This compound Degradation Pathway
In aqueous solutions, this compound undergoes hydrolysis to yield methyl isothiocyanate (MITC) and formaldehyde as the main degradation products.[5][6] Other minor byproducts that can be formed include hydrogen sulfide and methylamine, particularly in acidic conditions.[7][8]
The degradation process can be visualized as follows:
Factors Influencing this compound Degradation
The rate of this compound degradation is significantly affected by several environmental factors:
-
pH: this compound degradation is base-catalyzed, meaning the rate of hydrolysis increases with increasing pH.[5] In alkaline conditions, the half-life of this compound is considerably shorter than in acidic or neutral conditions.[3][9]
-
Temperature: An increase in temperature accelerates the rate of this compound hydrolysis.[5][9] This follows typical chemical kinetics, where higher temperatures provide more energy for the reaction to occur.
-
Initial Concentration and Granule Size: The degradation rate of this compound can be influenced by its initial concentration and the size of its granules.[4][9] Higher concentrations and larger granules can exhibit slower degradation rates due to limitations in dissolution and surface area available for hydrolysis.[4][9]
-
Presence of Other Substances: Dissolved ions, such as iron (FeII), can catalyze the degradation of this compound.[6] The presence of materials like pyrite can also accelerate its degradation, particularly when the pyrite surface is oxidized.
Quantitative Data on this compound Degradation
The degradation of this compound typically follows first-order kinetics. The following tables summarize quantitative data on the half-life of this compound under various conditions.
Table 1: Effect of pH on the Half-life of this compound in Aqueous Solution
| pH | Half-life (hours) | Reference(s) |
| 4.1 | 8.5 | [5] |
| 5.0 | Longer than at pH 9 | [3][9] |
| 8.2 | 3.4 | [5] |
| 9.0 | Shorter than at pH 5 | [3][9] |
Table 2: Effect of Temperature on the Half-life of this compound in Aqueous Solution
| Temperature (°C) | Observation | Reference(s) |
| 4 | Slower degradation than at 35°C | [9] |
| 34 | - | [5] |
| 35 | 4.67–6.59 times faster degradation than at 4°C | [9] |
| 57 | Quadrupled hydrolysis rate compared to 34°C | [5] |
Table 3: Effect of this compound Granule Size and Dosage on Degradation Half-life
| Granule Size | Dosage (mg/kg) | Half-life Observation | Reference(s) |
| Larger | - | Longer half-life compared to smaller granules | [4][9] |
| - | 90 - 360 | Half-life increases with increasing dosage | [4][9] |
Table 4: Formation of Methyl Isothiocyanate (MITC) from this compound Degradation
| Temperature (°C) | Initial this compound (mg/kg) | Time to Peak MITC Concentration | Peak MITC Concentration (mg/L) | Reference(s) |
| 25 | 90, 180, 360 | 6-10 days | 5.5 - 16.22 | [3] |
| 35 | 360 | 2 days | 15.9 | [3] |
Experimental Protocols
This section provides detailed methodologies for studying this compound degradation in aqueous solutions.
Experimental Workflow
A typical workflow for a this compound degradation study is illustrated below:
High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
This method is suitable for the quantification of the parent this compound compound.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reversed-phase C8 or C18 column (e.g., HS Pecosphere 3 x 3 C8, 3 µm, 3.3 x 0.46 cm or LiChrosorb C8, 5 µm, 25 x 0.4 cm).[10]
-
Mobile Phase: An isocratic mixture of acetonitrile and water. The ratio may need to be optimized depending on the column used (e.g., 15:85 or 30:70 v/v acetonitrile:water).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 25 °C.[10]
-
Detection Wavelength: 280 nm.[10]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound-containing sample.
-
Dissolve the sample in a suitable solvent, such as an acetonitrile-water mixture (e.g., 50:50 v/v).[10]
-
Use an ultrasonic bath to ensure complete dissolution.[10]
-
Filter the solution through a 0.45 µm syringe filter before injection.[10]
-
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. Quantify the this compound in the samples by comparing their peak areas to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Methyl Isothiocyanate (MITC) Analysis
This method is suitable for the quantification of the primary degradation product, MITC.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Sample Introduction: Headspace (HS) injection is often preferred due to the volatility of MITC. Headspace solid-phase microextraction (HS-SPME) can also be used for pre-concentration.[2][5]
-
Column: A capillary column suitable for volatile compounds (e.g., DB-17MS, 30 m x 0.25 mm x 0.25 µm).[8]
-
Carrier Gas: Helium.
-
Oven Temperature Program:
-
Initial temperature: 40-50°C, hold for a few minutes.
-
Ramp: Increase the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of around 200-250°C.
-
Final hold: Maintain the final temperature for a few minutes. (Note: The temperature program should be optimized for the specific instrument and column.)
-
-
Mass Spectrometer Mode: Electron Ionization (EI) with Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[8]
-
Sample Preparation (Headspace):
-
Place a known volume of the aqueous sample into a headspace vial.
-
Add a salt (e.g., sodium chloride) to increase the volatility of MITC.
-
Seal the vial and incubate at a controlled temperature (e.g., 60-80°C) for a specific time to allow MITC to partition into the headspace.
-
Inject a known volume of the headspace into the GC-MS.
-
-
Quantification: Use an external standard calibration curve prepared with known concentrations of MITC. Matrix-matched standards may be necessary for complex samples.[8]
Conclusion
The degradation of this compound in aqueous solutions is a rapid and crucial process for its pesticidal activity. The primary degradation products, methyl isothiocyanate and formaldehyde, are formed through hydrolysis, a reaction heavily influenced by pH and temperature. This technical guide has provided a comprehensive overview of the degradation pathways, influencing factors, and quantitative data associated with this compound degradation. The detailed experimental protocols for HPLC and GC-MS analysis offer a practical framework for researchers to study and quantify this compound and its degradation products. A thorough understanding of these aspects is essential for the effective and environmentally responsible use of this compound.
References
- 1. Determination of Phenethyl Isothiocyanate, Erucin, Iberverin, and Erucin Nitrile Concentrations in Healthy and Pieris rapae-Infected Broccoli Tissues Using Gas Chromatography-Mass Spectrometry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C5H10N2S2 | CID 10788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [Determination of this compound and its metabolite methyl isothiocyanate residues in plant-derived foods by gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Dazomet Hydrolysis and Methyl Isothiocyanate Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dazomet (tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione) is a broad-spectrum soil fumigant that, upon contact with moisture, undergoes hydrolysis to release methyl isothiocyanate (MITC). MITC is the primary active biocidal agent, exhibiting potent nematicidal, fungicidal, insecticidal, and herbicidal properties.[1][2] Understanding the kinetics and mechanisms of this compound hydrolysis and subsequent MITC formation is critical for optimizing its efficacy in agricultural applications and for assessing its environmental fate. This technical guide provides an in-depth overview of the this compound hydrolysis pathway, factors influencing the rate of MITC formation, detailed experimental protocols for its study, and quantitative data to support research and development efforts.
The Chemical Pathway: From this compound to Methyl Isothiocyanate
This compound itself is a stable, solid crystalline substance.[3] Its biocidal activity is entirely dependent on its decomposition in the presence of water into the volatile and highly reactive compound, methyl isothiocyanate.[1] The hydrolysis of this compound is a complex process that yields MITC, formaldehyde, and other minor degradation products.[4][5] The primary reaction is initiated by the nucleophilic attack of water on the this compound molecule.
The overall hydrolysis reaction can be summarized as follows:
C₅H₁₀N₂S₂ (this compound) + H₂O → CH₃NCS (Methyl Isothiocyanate) + CH₂O (Formaldehyde) + CH₃NH₂ (Methylamine) + H₂S (Hydrogen Sulfide)
The formation of these products, particularly the highly volatile MITC, is what allows for the fumigant action in soil.[6]
Factors Influencing this compound Hydrolysis and MITC Formation
The rate of this compound hydrolysis and subsequent MITC formation is not constant and is significantly influenced by a variety of environmental and chemical factors. Understanding these factors is crucial for predicting the efficacy and persistence of this compound in different settings.
pH
The hydrolysis of this compound is base-catalyzed.[4][7] As the pH of the medium increases, the rate of degradation accelerates. This is due to the increased availability of hydroxide ions (OH⁻), which act as a more potent nucleophile than water in attacking the this compound molecule. In acidic conditions, the hydrolysis rate is considerably slower.[5][8]
Temperature
Temperature has a profound effect on the rate of this compound hydrolysis.[8] An increase in temperature leads to a significant increase in the reaction rate, following the principles of chemical kinetics where higher temperatures provide the necessary activation energy for the reaction to proceed more quickly.[4] This results in a more rapid release of MITC. Conversely, at lower temperatures, the degradation of this compound is slower, leading to a more prolonged release of the active compound.[8]
Soil Moisture
As hydrolysis is a reaction with water, the presence of adequate moisture is a prerequisite for the decomposition of this compound and the formation of MITC.[6] The rate of hydrolysis generally increases with higher soil water content.[5] Optimal soil moisture is typically recommended to be between 60-70% of the water-holding capacity for effective fumigation.[6]
Presence of Metal Ions
Certain metal ions can catalyze the degradation of this compound. For instance, the presence of dissolved Fe(II) ions has been shown to significantly increase the rate of this compound hydrolysis.[4]
This compound Granule Size
The physical form of this compound, specifically its granule size, can also impact the rate of hydrolysis. Smaller granules have a larger surface area-to-volume ratio, which can lead to a faster dissolution and subsequent hydrolysis compared to larger granules.[8]
Quantitative Data on this compound Degradation
The following tables summarize quantitative data on the degradation of this compound under various conditions, presented as half-life (t₁/₂), which is the time required for the concentration of this compound to decrease by half.
Table 1: Effect of Temperature and Granule Size on this compound Half-Life (in days) in Deionized Water [8]
| Granule Size (µm) | 4°C | 15°C | 25°C | 35°C |
| <100 | 7.9 | 4.1 | 2.3 | 1.2 |
| 100-300 | 9.2 | 4.8 | 2.8 | 1.5 |
| 300-400 | 10.5 | 5.5 | 3.2 | 1.7 |
| >400 | 11.8 | 6.2 | 3.6 | 1.9 |
Table 2: Effect of pH and Fe(II) Concentration on this compound Half-Life (in hours) [4]
| Condition | Half-Life (t₁/₂) in hours |
| pH 4.1 | 8.5 |
| pH 8.2 | 3.4 |
| Iron-free water | Not specified |
| 0.8 mM Fe(II) | Rate increased by 190% over iron-free water |
Experimental Protocols
Accurate and reproducible experimental methods are essential for studying this compound hydrolysis and MITC formation. Below are detailed methodologies for key experiments.
This compound Hydrolysis Rate Study
This protocol outlines a typical laboratory experiment to determine the hydrolysis rate of this compound under controlled conditions.
Methodology:
-
Preparation of Reagents:
-
Prepare a series of buffer solutions with varying pH values (e.g., pH 5, 7, and 9) to investigate the effect of pH.
-
Prepare a stock solution of this compound in a suitable organic solvent such as acetone or acetonitrile.
-
-
Experimental Setup:
-
In temperature-controlled incubators or water baths, place flasks containing the buffer solutions.
-
Once the desired temperature is reached, spike each buffer solution with a known concentration of the this compound stock solution.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect aliquots from each flask.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the concentration of this compound against time for each condition.
-
Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t₁/₂) for each experimental condition.[8]
-
Quantification of Methyl Isothiocyanate (MITC) by GC-MS
This protocol is based on EPA Method 1659 for the determination of this compound by conversion to MITC, followed by GC analysis. A more specific GC-MS approach for direct MITC quantification is also described.[1]
Sample Preparation (from aqueous solution):
-
Adjust a 50 mL water sample to a pH between 10 and 12 using sodium hydroxide to facilitate the hydrolysis of this compound to MITC.
-
Allow the sample to stand for at least 3 hours to ensure complete hydrolysis.
-
Saturate the sample with sodium chloride.
-
Extract the MITC from the aqueous solution using a suitable organic solvent like ethyl acetate.
GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the analysis.[1]
-
Column: A suitable capillary column, such as a DB-5ms, is employed for the separation of MITC.
-
Carrier Gas: Helium is typically used as the carrier gas.[7]
-
Injection: A small volume of the extract (e.g., 1-2 µL) is injected into the GC.
-
Temperature Program: An appropriate temperature program is used to ensure the separation of MITC from other components in the sample. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode to identify the fragmentation pattern of MITC or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[7]
-
Quantification: A calibration curve is generated using standards of known MITC concentrations to quantify the amount of MITC in the samples.
Conclusion
The hydrolysis of this compound to form the active fumigant methyl isothiocyanate is a fundamental process that governs its efficacy. This reaction is highly dependent on environmental factors such as pH, temperature, and moisture. A thorough understanding of these influencing factors, coupled with robust analytical methodologies, is essential for the effective and safe use of this compound in agricultural and other applications. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development.
References
- 1. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 2. Environmental Factors and Soil Amendment Affect the Decomposition Rate of this compound Fumigant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 7. Effects of Granule Size Ranges on this compound Degradation and Its Persistence with Different Environmental Factors | MDPI [mdpi.com]
- 8. cantera.org [cantera.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Dazomet
For Researchers, Scientists, and Drug Development Professionals
Dazomet (tetrahydro-3,5-dimethyl-1,3,5-thiadiazine-2-thione) is a broad-spectrum biocide widely used as a soil fumigant to control fungi, nematodes, bacteria, insects, and germinating weeds.[1][2][3] It serves as a pre-planting soil sterilant in various agricultural and horticultural settings, including golf courses, nurseries, and for high-value crops.[1][4] this compound is recognized as a non-ozone-depleting alternative to methyl bromide.[1][2][4] Its efficacy lies in its decomposition in the presence of moisture into the active gaseous compound, methyl isothiocyanate (MITC).[4][5][6] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental methodologies, and visual representations of its chemical behavior and analysis.
Data Presentation
The quantitative physical and chemical properties of this compound are summarized in the tables below for clear reference and comparison.
Table 1: Physical Properties of this compound
| Property | Value | Conditions | Source(s) |
| Molecular Formula | C₅H₁₀N₂S₂ | [7][8][9] | |
| Molecular Weight | 162.27 - 162.3 g/mol | [4][5][7][8] | |
| Physical State | White to off-white crystalline solid or powder.[5][8] | Standard Temperature and Pressure | [5][8][10] |
| Odor | Weakly pungent, sulphurous, acrid odor.[5][10] | [5][10] | |
| Melting Point | 103.2 - 107 °C (219 - 225 °F); Decomposes above 102-105 °C.[4][5][7][8][9][10][11][12] | Atmospheric Pressure | [4][5][7][8][9][10][11][12] |
| Boiling Point | Decomposes at ~150 °C.[9][13] Predicted: 222.3 ± 50.0 °C.[7][11] | [7][9][11][13] | |
| Density | 1.29 - 1.37 g/mL | 20 °C | [1][4][7][8] |
| Vapor Pressure | 5.8 x 10⁻⁶ Pa to 3.7 x 10⁻⁴ Pa (2.25 x 10⁻⁶ to 2.80 x 10⁻⁶ mmHg) | 20 - 25 °C | [1][5][7][10][11][12][14][15] |
| Water Solubility | 3.0 - 3.5 g/L; Reacts with water.[1] | 20 °C, pH 5-9 | [1][10][16][17] |
| Solubility in Organic Solvents | See Table 3 for details | 20 °C | [1][5][17][18] |
| Partition Coefficient (n-octanol/water) | log Kow = 0.63 | pH 7 | [5][12][15] |
| Flash Point | 88.2 - 156 °C | [5][7][9][11][12] |
Table 2: Chemical Properties and Reactivity of this compound
| Property | Description | Conditions / Remarks | Source(s) |
| Stability | Stable at temperatures up to 35 °C. Sensitive to temperatures >50 °C and moisture. Stable for at least 2 years if stored below 50 °C in dry conditions.[4][5] | [4][5][12] | |
| Decomposition | Decomposes on heating above 102 °C, releasing toxic fumes of nitrogen and sulfur oxides.[5][12] In damp soil, it decomposes into MITC, formaldehyde, hydrogen sulfide, and methylamine.[5][19] | Heat, Moisture | [5][12][19] |
| Hydrolysis | Rapidly hydrolyzes in water; the rate is base-catalyzed (increases with pH).[6][15][20][21] | See half-life data below | [6][15][20][21] |
| Hydrolysis Half-life (t₁/₂) | 6 - 10 hours2 - 3.9 hours0.8 - 1 hour | 25 °C, pH 525 °C, pH 725 °C, pH 9 | [15][16][21] |
| Reactivity | Decomposes on contact with water, dilute acids, and alcohol.[2][5][22] Reacts with strong oxidizing agents.[1] Acidic media hydrolysis yields carbon disulfide, formaldehyde, and methylamine.[5][12] | Non-corrosive in its dry state.[1][5] | [1][2][5][12][22] |
| Photodegradation | Relatively prone to photodegradation.[10][15] | [10][15] | |
| Soil Mobility (Koc) | Estimated Koc = 52, suggesting high mobility. However, rapid hydrolysis is expected to limit extensive leaching. | [12] | |
| Bioconcentration Factor (BCF) | Estimated BCF = 2.4, suggesting a low potential for bioconcentration in aquatic organisms.[12] | [12] |
Table 3: Solubility of this compound in Various Organic Solvents at 20 °C
| Solvent | Solubility (g/kg or g/100ml ) | Source(s) |
| Cyclohexanone | 400 g/kg | [1] |
| Chloroform | 391 g/kg | [1][5] |
| Trichloroethylene | 30.0 g/100ml | [5] |
| Dimethyl sulfoxide | 30 g/100ml | [5] |
| Dimethyl formamide | 30 g/100ml | [5] |
| Acetone | 173 g/kg (13.1 g/100ml ) | [1][5] |
| Dioxane | 8.0 g/100ml | [5] |
| Benzene | 51 g/kg | [1] |
| Ethylene glycol monomethyl ether | 5.0 g/100ml | [5] |
| Ethanol | 15 g/kg (3.0 g/100ml ) | [1][5] |
| Ethylene glycol | 3.0 g/100ml | [5] |
| Diethyl ether | 6 g/kg | [1] |
| Xylene | 1.1 g/100ml | [5] |
| Isopropanol | 0.5 g/100ml | [5] |
Mechanism of Action and Degradation Pathways
This compound itself is a pro-pesticide. Its biocidal activity is a consequence of its chemical degradation in the presence of water, primarily through hydrolysis.[5][6] This process releases methyl isothiocyanate (MITC), a volatile and highly toxic gas that acts as the primary agent against soil-borne pests.[4][5][6]
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. Hydrolysis rate | Boîte à outils pour l’homologation des pesticides | Organisation des Nations Unies pour l'alimentation et l'agriculture [fao.org]
- 4. epa.gov [epa.gov]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. oecd.org [oecd.org]
- 7. filab.fr [filab.fr]
- 8. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 9. laboratuar.com [laboratuar.com]
- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 11. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 12. acri.gov.tw [acri.gov.tw]
- 13. consilab.de [consilab.de]
- 14. oecd.org [oecd.org]
- 15. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 16. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 17. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 18. oecd.org [oecd.org]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
Solubility Profile of Dazomet in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of dazomet in various organic solvents. This compound, a crystalline solid, is a broad-spectrum biocide used as a soil fumigant, nematicide, fungicide, and herbicide.[1] Its efficacy is linked to its decomposition into the active compound, methyl isothiocyanate (MITC), in the presence of moisture.[2] Understanding its solubility in organic solvents is critical for formulation development, analytical method development, and for assessing its environmental fate and transport.
Quantitative Solubility Data
The solubility of this compound has been determined in a range of organic solvents. The following table summarizes the available quantitative data, primarily at 20°C. It is important to note that this compound is sensitive to temperatures above 50°C and moisture, which can lead to its degradation.[2][3]
| Organic Solvent | Solubility ( g/100 mL) | Solubility (g/kg) | Temperature (°C) | Reference |
| Acetone | 13.1[3] | 173[2][3] | 20 | [2][3] |
| Benzene | - | 51[2][3] | 20 | [2][3] |
| Chloroform | 30[3] | 391[2][3] | 20 | [2][3] |
| Cyclohexane | - | 400[2][3] | 20 | [2][3] |
| Diethyl Ether | - | 6[2][3] | 20 | [2][3] |
| Dimethylformamide | 30[3] | - | Not Specified | [3] |
| Dimethyl Sulfoxide | 30[3] | - | Not Specified | [3] |
| Dioxane | 8.0[3] | - | Not Specified | [3] |
| Ethanol | 3.0[3] | 15[2][3] | 20 | [2][3] |
| Ethyl Acetate | - | 28.5 (28500 mg/L)[4] | 20 | [4] |
| Ethylene Glycol | 3.0[3] | - | Not Specified | [3] |
| Ethylene Glycol Monomethyl Ether | 5.0[3] | - | Not Specified | [3] |
| Isopropanol | 0.5[3] | - | Not Specified | [3] |
| Trichloroethylene | 30.0[3] | - | Not Specified | [3] |
| Xylene | 1.1[3] | - | Not Specified | [3] |
Note: Some sources report solubility in g/100 ml while others use g/kg. For solvents with known densities, approximate conversions can be made, but the original reported values are presented here for accuracy.
Experimental Protocols for Solubility Determination
Principle of the Flask Method
The Flask Method involves saturating the solvent with the test substance at a specific temperature and then measuring the concentration of the substance in the saturated solution.
General Experimental Workflow
Key Steps in the Experimental Protocol:
-
Preparation of the Saturated Solution: An excess amount of pure, crystalline this compound is added to a flask containing the organic solvent of interest. The flask is then sealed to prevent solvent evaporation.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature (typically 20 ± 0.5 °C) for a sufficient period to allow the system to reach equilibrium. A preliminary test is often conducted to determine the time required to achieve saturation.
-
Phase Separation: Once equilibrium is reached, the agitation is stopped, and the undissolved this compound is allowed to settle. A sample of the clear, saturated supernatant is carefully withdrawn. To ensure no solid particles are included in the sample for analysis, it is recommended to centrifuge or filter the aliquot.
-
Analysis of this compound Concentration: The concentration of this compound in the saturated solvent is determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable technique for the quantitative analysis of this compound.[5] A calibration curve is prepared using standard solutions of this compound of known concentrations to accurately quantify the amount in the experimental sample.
Logical Relationships in Solubility Determination
The determination of solubility involves a series of logical steps and considerations to ensure accurate and reproducible results. The following diagram illustrates the decision-making process and key relationships in a typical solubility study.
This guide provides a foundational understanding of this compound's solubility in organic solvents, crucial for its handling, formulation, and analysis. For specific applications, it is recommended to perform solubility tests under the exact conditions of intended use.
References
Toxicological Profile of Dazomet and its Metabolites: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dazomet is a widely utilized soil fumigant that owes its biocidal efficacy to its rapid degradation into methyl isothiocyanate (MITC) and other byproducts. While effective for pest and pathogen control, the toxicological implications of this compound and its principal metabolite, MITC, necessitate a thorough understanding for risk assessment and safe handling. This technical guide provides a comprehensive overview of the toxicological profile of this compound and MITC, detailing acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive effects. The document summarizes quantitative data in tabular format, outlines key experimental methodologies, and provides visual representations of metabolic and toxicity pathways to facilitate a deeper understanding of their mechanisms of action.
Introduction
This compound (tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione) is a crystalline solid that, in the presence of moisture, undergoes hydrolysis to yield methyl isothiocyanate (MITC), formaldehyde, hydrogen sulfide, and monomethylamine.[1][2] MITC is the primary active agent responsible for the nematicidal, fungicidal, and herbicidal properties of this compound.[1][2] However, MITC is also the main contributor to the toxicological profile of this compound. This guide delves into the specifics of this profile, providing detailed data and methodologies for a scientific audience.
Metabolism of this compound
The conversion of this compound to MITC is a critical step in its mode of action and toxicokinetics. This chemical transformation is a non-enzymatic hydrolysis reaction that occurs in moist environments.
Caption: Decomposition pathway of this compound.
Toxicological Data Summary
The toxicological data for this compound and MITC are summarized below. The data is presented in tabular format for ease of comparison.
Acute Toxicity
| Compound | Test | Species | Route | Value |
| This compound | LD50 | Rat | Oral | 640 mg/kg |
| This compound | LD50 | Rabbit | Dermal | >2000 mg/kg |
| This compound | LC50 | Rat | Inhalation | >8.4 mg/L (4h) |
| MITC | LD50 | Rat | Oral | 175 mg/kg |
| MITC | LD50 | Rabbit | Dermal | 470 mg/kg |
| MITC | LC50 | Rat | Inhalation | 180 ppm (4h)[3] |
Genotoxicity
| Compound | Assay | System | Result |
| This compound | Ames Test | S. typhimurium | Positive |
| This compound | In vivo Micronucleus | Mouse Bone Marrow | Positive[4] |
| MITC | Ames Test | S. typhimurium | Positive |
| MITC | In vitro Micronucleus | Human Hepatoma Cells (HepG2) | Positive[5][6] |
| MITC | In vivo DNA Damage | Mouse Liver, Kidneys, Lungs | Positive for DNA adducts[4] |
Carcinogenicity
| Compound | Species | Route | Result |
| This compound | Rat (2-year) | Oral | Not Carcinogenic |
| This compound | Mouse (18-month) | Oral | Not Carcinogenic |
| MITC | Rat (2-year) | Drinking Water | No clear evidence of carcinogenicity |
| MITC | Mouse (2-year) | Drinking Water | No clear evidence of carcinogenicity[3] |
Reproductive and Developmental Toxicity
| Compound | Study Type | Species | NOAEL (mg/kg/day) | Effects |
| This compound | 2-Generation Reproduction | Rat | 12.5 | Reduced pup weight at higher doses |
| This compound | Developmental | Rat | 40 | Maternal toxicity at higher doses |
| This compound | Developmental | Rabbit | 10 | Maternal toxicity at higher doses |
| MITC | Developmental | Rat | 5 | Maternal and fetal toxicity at higher doses |
| MITC | Developmental | Rabbit | 5 | Maternal and fetal toxicity at higher doses |
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[7]
Caption: Workflow of the Ames Test.
Methodology:
-
Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are utilized. These strains have mutations in the histidine operon, rendering them unable to synthesize histidine.
-
Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.
-
Plating: The mixture is combined with molten top agar and poured onto minimal glucose agar plates.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vivo Micronucleus Test
This assay is used to detect chromosomal damage or damage to the mitotic apparatus of erythroblasts in living animals.[8]
Caption: Workflow of the In Vivo Micronucleus Test.
Methodology:
-
Animal Dosing: The test substance is administered to a group of rodents, typically mice or rats, usually on one or more occasions. A positive and a negative control group are also included.[9]
-
Sample Collection: At appropriate intervals after the last administration, bone marrow is extracted from the femurs of the animals.[10]
-
Slide Preparation: Bone marrow smears are prepared on microscope slides, air-dried, and stained.
-
Microscopic Analysis: The slides are analyzed under a microscope to determine the frequency of micronucleated polychromatic erythrocytes (PCEs). The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess bone marrow toxicity.[10]
-
Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the negative control group is considered a positive result.[9]
Mechanism of Toxicity
The primary mechanism of toxicity for MITC is attributed to its electrophilic nature, which allows it to react with cellular nucleophiles, leading to oxidative stress and cellular damage.
Caption: Signaling pathway of MITC-induced toxicity.
Conclusion
The toxicological profile of this compound is intrinsically linked to its primary metabolite, MITC. While this compound itself exhibits moderate acute toxicity, MITC is a more potent toxicant. Both compounds have demonstrated genotoxic potential in various assays. The available data on carcinogenicity do not indicate a significant risk to humans under normal exposure conditions. Reproductive and developmental toxicity studies show effects primarily at maternally toxic doses. The underlying mechanism of MITC's toxicity is its reactivity as an electrophile, leading to cellular dysfunction through oxidative stress. This comprehensive profile is essential for informed risk assessment and the implementation of appropriate safety measures in the handling and application of this compound.
References
- 1. This compound | C5H10N2S2 | CID 10788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdpr.ca.gov [cdpr.ca.gov]
- 4. In vivo studies on genotoxicity of a soil fumigant, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxic effects of methyl isothiocyanate. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Ames test - Wikipedia [en.wikipedia.org]
- 8. inotiv.com [inotiv.com]
- 9. criver.com [criver.com]
- 10. mdpi.com [mdpi.com]
Environmental fate and behavior of Dazomet
An In-depth Technical Guide on the Environmental Fate and Behavior of Dazomet
Introduction
This compound (3,5-dimethyl-1,3,5-thiadiazinane-2-thione) is a broad-spectrum, pre-plant soil fumigant used globally to control soil-borne fungi, nematodes, bacteria, insects, and germinating weeds.[1] It serves as a chemical sterilant for high-value agricultural sites, including nurseries, golf courses, and fields for crops like strawberries and tomatoes.[2][3] this compound itself is not the primary biocidal agent. Its efficacy stems from its rapid degradation in moist soil into methyl isothiocyanate (MITC), a volatile and highly toxic gas that is responsible for its pesticidal properties.[4][5][6]
Understanding the environmental fate and behavior of this compound is critical for assessing its potential ecological impact, ensuring its effective and safe use, and mitigating risks such as groundwater contamination and effects on non-target organisms.[7] This guide provides a comprehensive technical overview of this compound's degradation pathways, mobility, and persistence in the environment, supported by quantitative data and detailed experimental methodologies.
Degradation and Transformation
The environmental fate of this compound is dominated by its rapid chemical degradation, primarily through hydrolysis.[7] This process is abiotic and heavily influenced by various environmental conditions.[7][8]
Primary Degradation Pathway: Hydrolysis to MITC
When applied to moist soil, this compound readily hydrolyzes to produce methyl isothiocyanate (MITC), which is the principal active compound.[4][5] This conversion is the key step in its mode of action. The degradation also yields other by-products, including formaldehyde, monomethylamine, and hydrogen sulfide.[4][9] Due to this rapid conversion, environmental risk assessments often focus on the fate and toxicity of MITC.[2][5]
The degradation process can be visualized as follows:
Factors Influencing Degradation Rate
The rate of this compound degradation is highly dependent on soil and environmental conditions:
-
Temperature: Higher temperatures significantly accelerate this compound degradation. One study reported that an increase in temperature from 5°C to 45°C increased the degradation rate by 15 to 24 times.[7] Another study found the half-life decreased by 4.67–6.59 times as the temperature rose from 4°C to 35°C.[3][10] Elevated temperatures also promote the dissipation of the resulting MITC.[3][10]
-
Soil Moisture: The presence of water is essential for the hydrolysis of this compound.[4] Increasing soil water content from 10% to 30% was found to increase the degradation rate by 16 to 37 times.[7]
-
pH: this compound degrades faster in alkaline conditions compared to acidic ones.[7][10] A study on its hydrolysis in water showed that half-lives decreased from 8.5 hours at pH 4.1 to 3.4 hours at pH 8.2, indicating the reaction is base-catalyzed.[9]
-
Soil Composition: Degradation rates vary significantly with soil type, largely depending on physicochemical properties like organic matter content and texture.[7][8]
-
Amendments and Other Chemicals: The presence of soil amendments like chicken manure or urea fertilizer has been shown to moderately slow this compound degradation.[7] Conversely, dissolved Fe(II) ions and oxygen-exposed pyrite can catalyze and accelerate its degradation.[9]
Environmental Fate and Mobility
The behavior of this compound in the environment is characterized by its rapid degradation and the subsequent fate of its primary degradate, MITC.
Mobility in Soil
This compound itself is expected to have high mobility in soil based on an estimated soil organic carbon-water partitioning coefficient (Koc) of 52.[4] However, its rapid hydrolysis generally prevents extensive leaching.[4]
The primary degradate, MITC, is highly soluble in water and has low adsorption in soil, which indicates a potential for leaching to groundwater, particularly under saturated soil conditions.[2] Studies have detected MITC as deep as 31 cm from the soil surface.[6]
Dissipation Pathways
The primary pathways for the dissipation of this compound's active product, MITC, from soil are:
-
Volatilization: MITC is a volatile gas, and volatilization into the atmosphere is a major route of dissipation.[2][6] Post-application practices such as tarping are employed to reduce atmospheric emissions and maintain effective concentrations in the soil.[6][11]
-
Photolysis: Once volatilized into the atmosphere, MITC is susceptible to photolytic degradation.[2] In aqueous solutions, the photolysis half-life of this compound itself is very short, estimated at 0.35 days.[1] Studies have also demonstrated the photocatalytic degradation of this compound in water using catalysts like zinc oxide (ZnO) under sunlight.[12][13]
Quantitative Data Summary
The following tables summarize key quantitative data related to the physicochemical properties and environmental fate of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₅H₁₀N₂S₂ | [14] |
| Molar Mass | 162.27 g/mol | [14] |
| Appearance | White to yellowish solid | [14] |
| Melting Point | 104 - 105 °C | [14] |
| Water Solubility | Highly soluble | [1] |
| Henry's Law Constant | 2.66 x 10⁻¹⁰ atm-m³/mole |[4] |
Table 2: Environmental Fate Parameters of this compound
| Parameter | Value / Range | Conditions / Notes | Source(s) |
|---|---|---|---|
| Hydrolysis Half-Life (DT₅₀) | 3.4 hours | pH 8.2 | [9] |
| 8.5 hours | pH 4.1 | [9] | |
| Aqueous Photolysis DT₅₀ | 0.35 days | pH 7 | [1] |
| Soil Dissipation DT₅₀ | 4 hours to 7 days | Dependent on soil type, temperature, and moisture. | [8] |
| Soil Adsorption Koc | 52 (estimated) | Indicates high mobility. |[4] |
Experimental Protocols and Methodologies
The analysis of this compound and its primary degradate MITC in environmental samples requires specific analytical techniques, primarily gas chromatography.
Sample Analysis: Determination of this compound and MITC
Due to this compound's rapid degradation to MITC, analytical methods often measure MITC and calculate the parent this compound concentration.[15]
Protocol: EPA Method 1659 (this compound in Wastewater) [15]
-
Sample Preparation: A 50-mL water sample is adjusted to a pH of 10-12.
-
Hydrolysis: The sample is allowed to stand for 3 hours to ensure the complete hydrolysis of this compound to MITC.
-
Extraction: The sample is saturated with salt, and the MITC is extracted into 2.5 mL of ethyl acetate.
-
Analysis: The ethyl acetate extract is analyzed by a gas chromatograph equipped with a nitrogen-phosphorus detector (GC-NPD).
-
Quantification: The concentration of MITC is determined against a calibration curve prepared from an authentic MITC standard. The result is then converted to a this compound concentration.
-
Confirmation: Compound identity can be confirmed using a second, dissimilar GC column or by gas chromatography-mass spectrometry (GC/MS).
Protocol: Analysis in Soil and Plant Matrices (GC-MS/MS) [6][16][17]
-
Extraction: Samples (soil, vegetables, fruits, etc.) are typically extracted with an organic solvent such as ethyl acetate.
-
Cleanup: The extract is purified to remove interfering matrix components. A common technique is dispersive solid-phase extraction (d-SPE) using sorbents like graphitized carbon black (GCB) and primary-secondary amine (PSA).
-
Analysis: The purified extract is analyzed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This technique provides high sensitivity and selectivity. The analysis is often performed in multiple reaction monitoring (MRM) mode for accurate quantification.
-
Quantification: Quantification is achieved using an external standard method, often with matrix-matched standards to compensate for matrix effects that can suppress or enhance the analytical signal.[17]
The following diagram illustrates a typical workflow for an environmental fate study of this compound in soil.
Ecotoxicological Profile
This compound and its degradate MITC pose risks to non-target organisms. This compound is classified as very toxic to aquatic organisms and acutely toxic to mammals.[4] It also presents a high risk to earthworms.[1] Fumigation can significantly, though often temporarily, alter the soil microbial community, reducing the abundance of both pathogenic and beneficial microorganisms.[18][19] The effect of this compound on soil enzyme activity has also been noted, with activities generally recovering over time.[19][20]
Conclusion
The environmental fate of the soil fumigant this compound is characterized by its rapid, abiotic degradation into the primary active agent, methyl isothiocyanate (MITC). This process is heavily dependent on environmental factors, particularly soil temperature, moisture, and pH, with warmer, wetter, and more alkaline conditions promoting faster breakdown.[7] While this compound itself has high mobility potential, its short persistence limits leaching.[4] However, the resulting MITC is both volatile and water-soluble, leading to dissipation through atmospheric emission and a potential for leaching in soil.[2] A thorough understanding of these transformation pathways and influencing factors is essential for optimizing the efficacy of this compound as a soil fumigant while minimizing its environmental impact.
References
- 1. This compound (Ref: N 521) [sitem.herts.ac.uk]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C5H10N2S2 | CID 10788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. hort [journals.ashs.org]
- 7. Environmental Factors and Soil Amendment Affect the Decomposition Rate of this compound Fumigant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.psu.edu [pure.psu.edu]
- 10. researchgate.net [researchgate.net]
- 11. hort [journals.ashs.org]
- 12. researchgate.net [researchgate.net]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. epa.gov [epa.gov]
- 16. researchgate.net [researchgate.net]
- 17. [Determination of this compound and its metabolite methyl isothiocyanate residues in plant-derived foods by gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effects of this compound Fumigation on Soil Phosphorus and the Composition of phoD- Harboring Microbial Communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An emerging chemical fumigant: two-sided effects of this compound on soil microbial environment and plant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
Dazomet: A Technical Guide to a Non-Ozone-Depleting Methyl Bromide Alternative
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The phasing out of methyl bromide, a potent ozone-depleting substance, has necessitated the development and evaluation of effective alternatives for soil fumigation. Dazomet, a granular soil fumigant, has emerged as a viable and environmentally safer option. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, efficacy, and application protocols. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and agriculture seeking to understand and utilize this important methyl bromide alternative. This compound's active ingredient, methyl isothiocyanate (MITC), provides broad-spectrum control of soil-borne pathogens, including fungi, nematodes, and some weeds, without depleting the ozone layer.[1][2] This document synthesizes quantitative data from various studies, presents detailed experimental methodologies, and visualizes key processes to facilitate a thorough understanding of this compound's properties and applications.
Introduction: The Need for Methyl Bromide Alternatives
Methyl bromide has been widely used in agriculture for its efficacy as a soil fumigant, controlling a broad spectrum of pests and pathogens. However, its significant contribution to the depletion of the stratospheric ozone layer led to its phasing out under the Montreal Protocol.[1] This has created a critical need for effective, economically viable, and environmentally sound alternatives. This compound is one such alternative that has gained prominence. It is a granular compound that, in the presence of soil moisture, decomposes to release methyl isothiocyanate (MITC), the primary biocidal agent.[3] Unlike methyl bromide, this compound does not contain bromine and therefore does not contribute to ozone layer depletion.
Mechanism of Action: From this compound to MITC
This compound itself is not the active biocide. Its efficacy lies in its decomposition in moist soil to produce MITC. This chemical transformation is crucial for its fumigant properties.
Chemical Breakdown in Soil
Upon application to moist soil, this compound undergoes hydrolysis to form an unstable intermediate, which then rapidly decomposes to release methyl isothiocyanate (MITC), formaldehyde, and hydrogen sulfide. MITC is a volatile compound that disperses through the soil profile, acting as the primary agent for pest and pathogen control.
Cellular Effects of MITC
Methyl isothiocyanate is a highly reactive compound that exerts its biocidal activity through multiple mechanisms, primarily by non-specifically targeting cellular proteins and enzymes.[4]
-
Enzyme Inhibition: MITC reacts with sulfhydryl groups of amino acids in proteins, leading to the inhibition of essential enzymes involved in cellular respiration and metabolism.[4]
-
Induction of Apoptosis: Studies have shown that isothiocyanates can induce programmed cell death (apoptosis) in target organisms by triggering the release of cytochrome c from mitochondria and activating caspase cascades.[5]
-
Disruption of Cell Signaling: MITC can interfere with key signaling pathways, such as the MAP Kinase (MAPK) and NF-κB pathways, which are crucial for cell survival and proliferation.[5][6]
-
Generation of Reactive Oxygen Species (ROS): Isothiocyanates have been shown to induce the production of ROS, leading to oxidative stress and cellular damage.[4]
Quantitative Efficacy of this compound
Numerous studies have demonstrated the efficacy of this compound in controlling a wide range of soil-borne pathogens and its positive impact on crop yield.
Control of Soil-Borne Fungi
This compound has been shown to significantly reduce populations of pathogenic fungi such as Fusarium, Phytophthora, and Verticillium.
| Crop | Target Pathogen | This compound Application Rate | Efficacy (Reduction in Pathogen Population) | Reference |
| Tomato | Fusarium spp., Phytophthora spp. | 25 g a.i. m⁻² (+ 10 g a.i. m⁻² 1,3-D) | >82% | [7] |
| Panax notoginseng | Fusarium, Plectosphaerella, Ilyonectria | 35-45 kg/666.7 m² | 70-85% reduction in Fusarium | [8][9] |
| Strawberry | Phytophthora cactorum | 500 kg ha⁻¹ | High efficacy | [10] |
| Cucumber | Fusarium oxysporum | 98% this compound | 93.1% decrease | [11] |
Nematicidal Activity
This compound is an effective nematicide, controlling various plant-parasitic nematodes.
| Crop | Target Nematode | This compound Application Rate | Efficacy | Reference |
| Tomato | Meloidogyne spp. (Root-knot nematode) | 25 g a.i. m⁻² (+ 10 g a.i. m⁻² 1,3-D) | >94% reduction in soil population | [7] |
| Ginger | Root-knot nematodes | Not specified | Inhibition for up to 12 weeks | [8][9] |
| Strawberry | General nematodes | 570 kg ha⁻¹ | Significant reduction in nematode numbers | [12] |
Impact on Crop Yield
The effective control of soil-borne pathogens by this compound translates to significant improvements in crop yield.
| Crop | This compound Application Rate | Yield Increase | Reference |
| Panax notoginseng | 40 kg/666.7 m² | 2.83–3.81 times increase | [8][9] |
| Ginger | Not specified | 37.37% | [8][9] |
| Strawberry | 570 kg ha⁻¹ | 40-60% over two seasons | [12] |
| Tomato | 25 g a.i. m⁻² (+ 10 g a.i. m⁻² 1,3-D) | Significantly increased yield | [7] |
| Strawberry | 25 kg/667 m⁻² | Significantly higher than unfumigated control | [13] |
Comparison with Methyl Bromide
While direct comparative data is often context-specific, studies indicate that this compound can achieve efficacy comparable to methyl bromide for many applications, particularly when combined with other control measures.
| Parameter | This compound | Methyl Bromide | Reference |
| Ozone Depletion Potential | None | High | [1] |
| Pest Control Spectrum | Broad (Fungi, Nematodes, Weeds) | Broad (Fungi, Nematodes, Insects, Weeds) | [12][14][15] |
| Efficacy against Verticillium spp. | Less effective in some cases | Highly effective | [12] |
| Application | Granular, requires soil incorporation and moisture | Gas, requires specialized equipment and tarps | |
| Plant-back Interval | Longer (avg. 21 days) | Shorter (10-14 days) | |
| Efficacy in Tomato | Similar to methyl bromide for Meloidogyne spp., Fusarium spp., and Phytophthora spp. when combined with 1,3-D | Standard effective control | [7] |
Experimental Protocols
This section outlines typical methodologies for the application of this compound and the assessment of its efficacy.
This compound Soil Fumigation Protocol
A standardized protocol for this compound application is crucial for achieving optimal results.
-
Soil Preparation: The field plots are plowed to a depth of 20–30 cm.[9]
-
This compound Application: this compound granules are evenly applied to the soil surface at the desired concentration (e.g., 35, 40, or 45 kg/666.7 m²).[9]
-
Incorporation: The granules are thoroughly mixed into the soil using a rotary tiller.[9]
-
Tarping: The treated area is immediately covered with a plastic film (e.g., 0.06 mm thick) to contain the fumigant.[9]
-
Fumigation Period: The soil is left undisturbed for a specified period, for example, 35 days.[9]
-
Tarp Removal and Aeration: After the fumigation period, the plastic film is removed, and the soil is aerated to allow any remaining fumigant to dissipate before planting.
Assessment of Soil Fungal Populations
The efficacy of this compound against soil-borne fungi can be quantified using the following method:
-
Soil Sampling: Collect soil samples from treated and control plots at various time points post-fumigation.
-
Serial Dilution: Prepare a serial dilution of the soil samples in sterile water.
-
Plating: Plate the dilutions onto a suitable growth medium, such as Potato Dextrose Agar (PDA), often amended with an antibiotic to inhibit bacterial growth.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a specified period (e.g., 3-5 days).
-
Colony Forming Unit (CFU) Counting: Count the number of fungal colonies on each plate and calculate the CFUs per gram of dry soil.
-
Fungal Identification: Identify the fungal colonies to the genus or species level based on morphological characteristics and/or molecular methods (e.g., ITS sequencing).
Assessment of Nematode Populations
Nematode populations in soil can be assessed using the Baermann funnel extraction technique:
-
Soil Sampling: Collect soil samples from the root zone of plants in treated and control plots.
-
Extraction:
-
Place a subsample of soil (e.g., 100 g) in a muslin cloth or on a filter paper supported by a wire gauze in a Baermann funnel.
-
Fill the funnel with water until the soil is just submerged.
-
Leave the funnel undisturbed for 24-48 hours. Nematodes will migrate out of the soil and settle at the bottom of the funnel stem.
-
-
Collection: Collect a small volume of water (e.g., 10-20 ml) from the bottom of the funnel stem.
-
Counting: Examine the collected water under a dissecting microscope and count the number of nematodes. Express the results as the number of nematodes per 100 g of soil.
Soil Microbial Community Analysis
High-throughput sequencing provides a detailed assessment of the impact of this compound on the overall soil microbial community:
-
Soil DNA Extraction: Extract total genomic DNA from soil samples using a commercially available soil DNA extraction kit.
-
PCR Amplification: Amplify a specific marker gene, such as the 16S rRNA gene for bacteria or the ITS region for fungi, using universal primers with barcodes for sample identification.
-
Library Preparation and Sequencing: Prepare DNA libraries and perform high-throughput sequencing on a platform such as Illumina MiSeq.
-
Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
Cluster the sequences into Operational Taxonomic Units (OTUs) at a defined similarity threshold (e.g., 97%).
-
Assign taxonomy to the OTUs by comparing their sequences to a reference database (e.g., Greengenes for bacteria, UNITE for fungi).
-
Calculate alpha diversity indices (e.g., Chao1, Shannon) to assess species richness and diversity within samples.[8][9]
-
Perform beta diversity analysis (e.g., Principal Coordinate Analysis - PCoA) to compare the microbial community composition between different treatments.
-
Environmental Fate and Impact
While this compound is a non-ozone-depleting alternative, its use is not without environmental considerations.
Impact on Soil Microbial Communities
This compound fumigation has a significant, albeit often temporary, impact on soil microbial communities. Immediately following fumigation, there is a marked decrease in microbial diversity and abundance.[1] However, studies have shown that microbial populations can recover over time.[1] Interestingly, fumigation can sometimes lead to an increase in the relative abundance of certain beneficial bacteria, such as Bacillus and Pseudomonas, while reducing pathogenic fungi.[8][16]
Factors Influencing Degradation
The degradation of this compound and the release of MITC are influenced by several soil properties:
-
Soil Moisture: Adequate soil moisture is essential for the hydrolysis of this compound.
-
Temperature: Higher temperatures generally increase the rate of this compound degradation.
-
Soil pH: The degradation rate can be influenced by soil pH.
-
Organic Matter: The presence of organic matter can affect the availability and degradation of this compound.
Conclusion
This compound presents a compelling alternative to methyl bromide for soil fumigation, offering broad-spectrum efficacy against a range of soil-borne pathogens without contributing to ozone depletion. Its active ingredient, MITC, acts through multiple cellular mechanisms to control pests and can lead to significant improvements in crop yield. While this compound has a notable impact on soil microbial communities, these effects are often transient, and in some cases, can shift the microbial balance in favor of beneficial organisms. The successful application of this compound requires careful consideration of soil conditions and adherence to established protocols. As research continues to refine its application and explore its long-term ecological effects, this compound is poised to remain a critical tool in integrated pest management strategies worldwide.
References
- 1. An emerging chemical fumigant: two-sided effects of this compound on soil microbial environment and plant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. fao.org [fao.org]
- 4. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of isothiocyanates. A review [scielo.org.co]
- 6. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soil application of this compound combined with 1,3-dichloropropene against soilborne pests for tomato production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth [frontiersin.org]
- 10. Basamid effectivity against strawberry soil-borne pests in Europe [actahort.org]
- 11. researchgate.net [researchgate.net]
- 12. A comparison of this compound, chloropicrin and methyl bromide as soil disinfestants for strawberries. | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. fao.org [fao.org]
- 15. Global report on validated alternatives to the use of methyl bromide for soil fumigation [fao.org]
- 16. Frontiers | this compound changes microbial communities and improves morel mushroom yield under continuous cropping [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Dazomet Soil Fumigation for Research Purposes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dazomet is a broad-spectrum, pre-plant soil fumigant used to control a wide range of soil-borne pests, including fungi, nematodes, bacteria, and germinating weeds.[1][2] It serves as a granular alternative to other fumigants like methyl bromide.[1][3] this compound itself is not the active biocide; upon application to moist soil, it undergoes hydrolysis to release methyl isothiocyanate (MITC), a volatile and highly toxic gas that acts as the sterilizing agent.[1][2][3][4] This document provides detailed protocols and quantitative data for the application of this compound in a research setting, emphasizing safety, efficacy, and reproducibility.
Mechanism of Action
This compound (C₅H₁₀N₂S₂) is a thiadiazine chemical.[5] In the presence of soil moisture, it decomposes into the primary active compound, methyl isothiocyanate (MITC).[3][4][5] This chemical transformation is crucial for its fumigant properties. The released MITC gas then diffuses through the soil pores, effectively controlling target pests.[4]
Caption: this compound decomposition into the active fumigant MITC in moist soil.
Data Presentation: Application Rates and Efficacy
The effective application rate of this compound can vary significantly based on the target crop, soil type, pest pressure, and research objectives. The following tables summarize quantitative data from various research studies.
Table 1: Reported Application Rates of this compound in Research Studies
| Crop / Target | Application Rate(s) | Key Findings & Context | Reference |
| Panax notoginseng | 35, 40, and 45 kg/666.7 m² | The 40 kg/666.7 m² rate had the most favorable impact on growth and saponin accumulation.[6][7] | [6][7] |
| Strawberry | 25 kg/667 m² | Used to study the effects on bacterial and fungal diversity in continuously cropped soil.[8] | [8] |
| Tomato | 25 g a.i. m⁻² (+ 10 g 1,3-D) | A reduced rate combination that effectively controlled Meloidogyne spp., Fusarium spp., and Phytophthora spp.[9] | [9] |
| Ginger | 80 g/m² | Exhibited results similar to methyl bromide treatment for controlling bacterial wilt.[10] | [10] |
| Forest Tree Nurseries | 250 and 500 lbs/acre | Fall application at 500 lbs/acre resulted in slightly greater seedling density than methyl bromide.[11] | [11] |
| Broomrape (P. mutelii) | 112.8–338.4 kg/ha | Achieved >90% reduction in seed viability at all tested rates in container experiments.[12] | [12] |
| Root-knot nematode (M. incognita) | 7.5, 10, and 20 mg/kg soil | Pre-treatment enhanced the biocontrol efficacy of Purpureocillium lilacinum.[13] | [13] |
Table 2: Efficacy of this compound Fumigation on Pathogens and Crop Yield
| Target Pathogen / Parameter | Efficacy / Result | This compound Rate | Reference |
| American Ginseng Root Rot | 69.39% reduction in disease incidence | 274.5 kg/ha | [6][7] |
| Ginger Root-knot Nematodes | Inhibited for up to 12 weeks | 274.5 kg/ha | [6][7] |
| Ginger Yield | 37.37% increase | 274.5 kg/ha | [6][7] |
| Panax notoginseng Yield | 2.83–3.81X increase | 35-45 kg/666.7 m² | [6] |
| Fusarium spp. (in soil) | 70 - 85% reduction in relative abundance | 35-45 kg/666.7 m² | [6][7] |
| Ilyonectria spp. (in soil) | 61 - 100% reduction in relative abundance | 35-45 kg/666.7 m² | [6][7] |
| Meloidogyne spp. (in soil) | >94% reduction in population | 25 g/m² (+ 1,3-D) | [9] |
| Codonopsis pilosula Root Rot | 61.3% reduction in incidence | Not specified | [12] |
| Codonopsis pilosula Yield | 23.9% increase | Not specified | [12] |
| Strawberry Yield | 4.32% increase | Not specified | [6][7] |
Experimental Protocols
This section outlines a comprehensive protocol for this compound soil fumigation in a research context. It is crucial to develop a site-specific Fumigation Management Plan (FMP) before beginning any work.[14]
Key Factors Influencing Efficacy
-
Soil Preparation: The treatment area must be in seedbed condition with a fine tilth and free of clods to ensure uniform fumigant distribution.[4] Tilling to a depth of 20-30 cm is recommended.[4]
-
Soil Moisture: This is critical for the conversion of this compound to MITC.[15] The optimal soil moisture is 60-70% of the water-holding capacity.[4]
-
Soil Temperature: The ideal temperature range for this compound activation is between 10°C and 25°C.[4] Temperatures above 25°C can cause the MITC gas to be released too quickly, potentially reducing efficacy.[4]
-
Particle Size: The degradation rate of this compound is influenced by its particle size. A range of 100 to 300 µm is recommended for optimal MITC concentration and release.[5]
Experimental Workflow Diagram
Caption: A phased workflow for this compound soil fumigation in research trials.
Protocol Steps
Phase 1: Pre-Fumigation Planning and Site Preparation
-
Fumigation Management Plan (FMP): Develop a written, site-specific FMP. This plan is mandatory and must outline site conditions, buffer zones, emergency procedures, and posting plans.[14]
-
Soil Tillage: Cultivate the soil to a depth of 20-30 cm to break up clods and remove plant debris. The soil should have a fine, uniform tilth.[4]
-
Moisture Adjustment: If necessary, irrigate the plot 8-14 days before application to achieve 60-70% of the soil's water-holding capacity.[4] This ensures pathogens are in a susceptible state and facilitates this compound's decomposition.[15]
-
Temperature Check: Measure soil temperature at the intended incorporation depth. Proceed only if the temperature is within the optimal range (10-25°C).[4]
Phase 2: Fumigant Application and Sealing
-
Personal Protective Equipment (PPE): All handlers must wear appropriate PPE, including chemical-resistant gloves, coveralls, safety glasses, and a respirator with an organic vapor cartridge.[14][16]
-
Application: Using calibrated equipment (or by hand for small plots, wearing gloves), spread the this compound granules evenly over the soil surface at the predetermined rate.[4]
-
Incorporation: Immediately after application, incorporate the granules into the soil to the desired depth (e.g., 20 cm) using a rototiller.[4] Thorough and immediate mixing is critical to prevent premature gas loss.
-
Sealing: Immediately after incorporation, seal the soil surface by compacting it with a roller and/or covering it with a gas-impermeable tarp (e.g., polyethylene film) to contain the MITC gas.[4]
Phase 3: Fumigation and Aeration
-
Fumigation Period: Keep the soil sealed for the duration specified by the research protocol. This can range from 7 to 35 days, depending on the target pests and soil conditions.[7][8]
-
Buffer Zone Management: Maintain and monitor the established buffer zone for at least 48 hours after the application begins.[1] Post warning signs at all points of entry.[1]
-
Tarp Removal and Aeration: After the fumigation period, carefully remove the tarp. Aerate the soil by tilling it to allow the residual fumigant to dissipate.[4] Allow the soil to aerate for a waiting period of 2-4 weeks before planting.[4]
Phase 4: Post-Fumigation Safety Assessment
-
Germination Bioassay: Before planting the primary crop, it is essential to confirm that phytotoxic residues are no longer present.
-
Collect a soil sample from the treated plot and place it in a sealed glass jar.
-
Collect a control soil sample from an untreated area and place it in a separate jar.
-
Sprinkle a small number of sensitive, fast-germinating seeds (e.g., cress or lettuce) onto the soil surface in both jars.
-
Moisten the soil, seal the jars, and keep them in a warm, light place.
-
If the seeds in the treated soil jar fail to germinate or show stunted growth compared to the control jar, the soil requires further aeration before planting.
-
Safety and Handling Protocol
This compound and its breakdown product MITC are hazardous.[1] Strict adherence to safety protocols is non-negotiable.
-
Hazard Communication: this compound is harmful if swallowed and causes serious eye, skin, and respiratory irritation.[16]
-
Personal Protective Equipment (PPE): Always wear the specified PPE, including respirators, when handling this compound granules or during application.[14]
-
Fumigation Management Plan (FMP): The FMP is the central document for ensuring a safe application. It integrates all safety aspects of the fumigation process.
-
Emergency Procedures: In case of exposure, immediately move to fresh air. For skin contact, wash thoroughly with soap and water. For eye contact, flush with large amounts of water.[17] Have emergency contact information and the Safety Data Sheet (SDS) readily available.
-
Storage: Store this compound in a cool, dry, well-ventilated, and locked location, separated from acids, food, and animal feed.[16][18] It is sensitive to moisture and temperatures above 50°C.[1]
Caption: Core components of a site-specific Fumigation Management Plan (FMP).
References
- 1. This compound | C5H10N2S2 | CID 10788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: N 521) [sitem.herts.ac.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. downloads.unido.org [downloads.unido.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Soil application of this compound combined with 1,3-dichloropropene against soilborne pests for tomato production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mbao.org [mbao.org]
- 12. researchgate.net [researchgate.net]
- 13. Pre-treatment with this compound enhances the biocontrol efficacy of purpureocillium lilacinum to Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 14. epa.gov [epa.gov]
- 15. SOIL FUMIGATION WITH BASAMID GRANULAR, INCLUDING NEW EXPERIMENTAL RESULTS | International Society for Horticultural Science [ishs.org]
- 16. imtrade.com.au [imtrade.com.au]
- 17. abmole.com [abmole.com]
- 18. chemicalbook.com [chemicalbook.com]
Standard Operating Procedure for Dazomet Application in the Laboratory
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Purpose
This document provides a standard operating procedure (SOP) for the safe handling and application of Dazomet in a laboratory setting. The protocols herein are designed for researchers conducting experiments such as soil sterilization, dose-response studies, and efficacy testing against soilborne pathogens.
Scope
This SOP applies to all laboratory personnel involved in the weighing, mixing, application, and disposal of this compound and this compound-treated materials.
Principle and Mechanism of Action
This compound (Tetrahydro-3,5-dimethyl-1,3,5-thiadiazine-2-thione) is a broad-spectrum biocide that functions as a soil fumigant. It is a granular solid that, in the presence of moisture, undergoes hydrolysis to release methyl isothiocyanate (MITC) gas.[1][2][3] MITC is the primary active compound responsible for its nematicidal, fungicidal, herbicidal, and insecticidal properties.[4][5] The efficacy of this conversion and the subsequent biocidal activity are influenced by soil temperature, moisture, pH, and organic matter content.[6]
Figure 1: this compound Hydrolysis Pathway.
Health, Safety, and Environmental Precautions
This compound and its breakdown product, MITC, are toxic and irritant compounds. Strict adherence to safety protocols is mandatory.
4.1 Personal Protective Equipment (PPE) The following PPE must be worn at all times when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a full-face shield.[7]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: All handling of this compound powder must be performed in a certified chemical fume hood to avoid inhalation of dust and MITC gas.[7]
4.2 Handling and Storage
-
Store this compound in a cool, dry, well-ventilated area, separated from acids, food, and feedstuffs.[7] The container must be tightly sealed.
-
This compound is sensitive to moisture and temperatures above 35°C.[1]
-
Avoid creating dust during handling.[8]
-
Do not eat, drink, or smoke in areas where this compound is handled.[7]
4.3 Spill and Emergency Procedures
-
Minor Spills (Solid): Gently sweep up the spilled material, avoiding dust generation. Place in a clearly labeled, sealed container for hazardous waste disposal.[8]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and running water.[9]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[7][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
4.4 Waste Disposal
-
All this compound-contaminated materials (e.g., gloves, weigh boats, pipette tips, treated soil) must be disposed of as hazardous chemical waste.[10][11][12]
-
Place solid waste into a dedicated, sealed, and clearly labeled hazardous waste container.[10]
-
Do not dispose of this compound or contaminated materials down the drain or in general laboratory trash.[13]
Experimental Protocols
The following protocols are intended as a guide and should be adapted based on specific experimental requirements.
5.1 Protocol for Laboratory Soil Sterilization
This protocol describes a method for treating soil with this compound in a controlled laboratory environment to reduce or eliminate soilborne pests and pathogens.
5.1.1 Materials and Equipment
-
This compound (granular formulation)
-
Airtight, sealable containers (e.g., glass jars with PTFE-lined lids, desiccators)[14]
-
Soil for treatment, sieved to remove large debris
-
Deionized water
-
Balance, weigh boats, spatulas
-
Chemical fume hood
-
Appropriate PPE
5.1.2 Procedure
-
Soil Preparation: Air-dry and sieve the soil (e.g., through a 2 mm sieve) to ensure homogeneity. Determine the water-holding capacity of the soil to calculate the required moisture content.
-
Moisture Adjustment: In a well-ventilated area or fume hood, add deionized water to the soil to achieve a moisture content of approximately 30-60% of its water-holding capacity.[14] This is crucial for activating this compound. Mix thoroughly.
-
This compound Application:
-
Calculate the required amount of this compound based on the soil mass and desired dose. Doses used in lab studies often range from 7.5 mg/kg to 360 mg/kg of soil.[15][16]
-
In a chemical fume hood, weigh the required amount of granular this compound.
-
Add the this compound granules to the pre-moistened soil and mix thoroughly to ensure even distribution.
-
-
Incubation:
-
Place the this compound-soil mixture into an airtight container and seal it immediately to contain the MITC gas.
-
Incubate the container at a controlled temperature (e.g., 25°C) for a specified duration. The incubation time can range from 3 to 14 days, depending on the experimental goals.[14]
-
-
Aeration (Quenching):
-
After incubation, open the containers inside a chemical fume hood to allow the MITC gas to dissipate safely.
-
Spread the treated soil in a thin layer on a tray within the fume hood and allow it to aerate for at least 48-72 hours, or until no phytotoxic residues remain. Intermittent mixing will facilitate aeration.
-
-
Viability/Sterility Check (Optional): To confirm the efficacy of the treatment, a cress seed germination test can be performed on a small sample of the aerated soil. Poor germination indicates residual phytotoxicity.[17]
5.2 Protocol for In Vitro Dose-Response Efficacy Testing (e.g., against Fusarium oxysporum)
This protocol details a method to determine the concentration-dependent effect of this compound on a specific soilborne fungus. As this compound acts via MITC gas, this protocol is adapted to test the fumigant's effect in a sealed environment.
5.2.1 Materials and Equipment
-
Pure culture of the test organism (e.g., Fusarium oxysporum) on a suitable agar medium (e.g., Potato Dextrose Agar).
-
Sterile Petri dishes (60 mm or 90 mm).
-
Sterile soil or sand (as a carrier for this compound).
-
This compound (granular formulation).
-
Sealable fumigation chambers or large airtight containers.
-
Incubator.
-
Calipers or ruler for measuring fungal growth.
-
Appropriate PPE.
5.2.2 Procedure
-
Prepare Fungal Plates: Inoculate the center of fresh agar plates with a mycelial plug or spore suspension of the test fungus. Allow the culture to establish for 24-48 hours at 25°C.
-
Prepare this compound Doses:
-
Calculate the amount of this compound needed to achieve a range of concentrations (e.g., 0, 10, 25, 50, 100, 200 mg/kg) in a standard amount of sterile, moist soil (e.g., 100 g per fumigation chamber).
-
In a fume hood, weigh and mix the different doses of this compound into the sterile moist soil portions. Place each dose into a small, open container (e.g., a beaker or weigh boat).
-
-
Fumigation Setup:
-
Place the prepared fungal plates (with lids removed) into the fumigation chambers.
-
Place one container of this compound-treated soil into each chamber, ensuring it does not come into direct contact with the agar plates.
-
Include a control chamber containing only moist soil (no this compound).
-
Seal the fumigation chambers immediately.
-
-
Incubation: Incubate the sealed chambers at a constant temperature (e.g., 25°C) for the desired exposure time (e.g., 48-72 hours).
-
Post-Fumigation Incubation:
-
In a fume hood, open the chambers and remove the agar plates. Replace the lids.
-
Ventilate the chambers and dispose of the this compound-treated soil as hazardous waste.
-
Incubate the treated fungal plates for an additional 3-5 days at 25°C.
-
-
Data Collection and Analysis:
-
Measure the radial growth (colony diameter) of the fungus on each plate.
-
Calculate the percentage of growth inhibition for each this compound concentration relative to the untreated control.
-
Plot the percentage of inhibition against the this compound concentration (or log of the concentration) to generate a dose-response curve and determine the EC50 (Effective Concentration causing 50% inhibition).[18]
-
Figure 2: Workflow for In Vitro Efficacy Testing.
Quantitative Data
The performance of this compound is highly dependent on environmental conditions. The following tables summarize key quantitative data from laboratory studies.
Table 1: Effect of Temperature and pH on this compound Degradation Half-Life (t½) [16][19]
| Granule Size (µm) | Temperature | pH 5 (days) | pH 7 (days) | pH 9 (days) |
| <100 | 25°C | 1.21 | 1.18 | 0.89 |
| 100-300 | 25°C | 1.89 | 1.74 | 1.12 |
| >400 | 25°C | 2.86 | 2.65 | 1.50 |
| <100 | 4°C | 5.33 | - | - |
| <100 | 35°C | 1.14 | - | - |
Data compiled from studies by Ren et al. (2022). Note: A lower half-life indicates faster degradation.
Table 2: Effect of Application Dose on this compound Degradation Half-Life (t½) at 25°C [16]
| Granule Size (µm) | 90 mg/kg (days) | 180 mg/kg (days) | 360 mg/kg (days) |
| <100 | 1.09 | 1.25 | 1.41 |
| 100-300 | 1.52 | 1.77 | 2.01 |
| 300-400 | 2.03 | 2.29 | 2.59 |
| >400 | 2.41 | 2.76 | 3.12 |
Data from Ren et al. (2022). Note: Higher doses lead to a longer half-life.
Table 3: Efficacy of this compound in Combination with a Biocontrol Agent against M. incognita (Nematode) [14]
| This compound Pre-treatment (mg/kg soil) | Subsequent Treatment | Result |
| 7.5 | P. lilacinum (fungus) | >50% increase in egg parasitism |
| 10 | P. lilacinum filtrate | 110.2% increase in juvenile mortality |
| 20 | P. lilacinum filtrate | 72.7% increase in juvenile mortality |
Data from a study simulating combined chemical and biological control.[14]
Disclaimer: This SOP is intended for guidance in a laboratory research setting only. All procedures should be conducted in accordance with institutional safety policies and regulations.
References
- 1. This compound | C5H10N2S2 | CID 10788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.ashs.org [journals.ashs.org]
- 3. hort [journals.ashs.org]
- 4. fao.org [fao.org]
- 5. [Determination of this compound and its metabolite methyl isothiocyanate residues in plant-derived foods by gas chromatography-triple quadrupole mass spectrometry] [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemicalbook.com [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. abmole.com [abmole.com]
- 10. Laboratory waste | Staff Portal [staff.ki.se]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 13. bg.cpachem.com [bg.cpachem.com]
- 14. Pre-treatment with this compound enhances the biocontrol efficacy of purpureocillium lilacinum to Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pre-treatment with this compound enhances the biocontrol efficacy of purpureocillium lilacinum to Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
Dazomet Application Notes and Protocols for Controlling Soil-Borne Pathogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Dazomet, a granular soil fumigant, for the control of a broad spectrum of soil-borne pathogens. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and optimize the use of this compound.
This compound acts as a soil sterilant upon contact with moist soil, releasing methyl isothiocyanate (MITC) gas, which is the primary active agent against fungi, nematodes, bacteria, and germinating weeds.[1][2][3][4] Its efficacy is influenced by several factors including soil type, moisture, temperature, and application method.[2][5][6]
Mode of Action
This compound is a chemical precursor to the active fumigant, methyl isothiocyanate (MITC). In the presence of soil moisture, this compound undergoes hydrolysis, breaking down to release MITC gas.[2][3][4] This gas then diffuses through the soil pores, exerting its biocidal activity on a wide range of soil-borne organisms.[2][3]
Caption: this compound's mode of action in moist soil.
Quantitative Data on Application Rates
The following tables summarize reported application rates of this compound for the control of various soil-borne pathogens under different conditions.
Table 1: General Application Rates for Pathogen Groups
| Target Pathogen Group | Application Rate (kg a.i./ha) | Application Rate (g/m²) | Soil Conditions & Notes |
| Soil Fungi (e.g., Fusarium, Pythium, Rhizoctonia, Verticillium) | 400 - 600 | 40 - 60 | Glasshouse soils.[1] |
| General Soil Sterilization (Fungi, Nematodes, Weeds) | 300 - 450 | 30 - 45 | Applied to bare soil.[2] |
| Nematodes (Root-knot) | - | 30 - 45 | Applied after infected crop harvest when roots begin to rot.[2] |
Table 2: Specific Application Rates from Research Studies
| Target Pathogen / Crop | Low Rate ( kg/ha ) | High Rate ( kg/ha ) | Efficacy & Notes |
| Pythium and Fusarium spp. in Pine Seedlings | 280 - 325 | 493 - 560 | Generally reduced the percentage of roots with these pathogens compared to controls.[5] |
| Chrysanthemum Rotavirus and Wilt Disease | 274.5 | - | Prevented disease occurrence.[7][8] |
| Phelipanche mutelii (Branched Broomrape) | 112.8 | 338.4 | Less than 10% of seeds remained viable at soil moisture of 0.05 to 0.15 g/g.[9] |
| Meloidogyne spp. in Tomato | 250 (in combination with 1,3-D) | 500 (alone) | The combination treatment effectively decreased nematode populations by over 94%.[10] |
| Clubroot (Plasmodiophora brassicae) in Canola | 400 | 800 | High rates showed phytotoxicity if the interval between treatment and seeding was inadequate.[11] |
Experimental Protocols
The following protocols are generalized from various research studies and should be adapted for specific experimental needs.
Pre-Application Soil Preparation
-
Site Preparation : The treatment area should be cleared of all plant debris. For nematode control, it is recommended to wait 2-3 weeks after harvesting the infected crop to allow for the initial decay of galled roots.[2]
-
Soil Tillage : Cultivate the soil to a fine tilth, free of large clods, to a depth of at least 30 cm. This ensures uniform distribution and movement of the fumigant.[2]
-
Soil Moisture Adjustment : For optimal efficacy, the soil moisture should be maintained at 60-70% of its water-holding capacity for 8-14 days before and 4-12 days after this compound application.[2] This ensures pathogens are in a sensitive state.
-
Soil Temperature : Apply this compound when the soil temperature is between 12-22°C.[2] Temperatures above 25°C can lead to rapid release of MITC, potentially reducing effectiveness.[2]
-
Avoid Organic Matter : Do not apply farmyard manure, peat, or other organic fertilizers immediately before, during, or after this compound application as high humus content can adsorb the active ingredient, necessitating higher application rates.[2]
This compound Application and Incorporation
-
Application : Uniformly spread the this compound granules over the soil surface using a calibrated granule spreader.[2][5]
-
Incorporation : Immediately after application, incorporate the granules into the soil to a depth of at least 20 cm. For controlling wilt diseases caused by fungi like Fusarium and Verticillium, a depth of 30 cm is recommended.[2] This can be achieved using a rototiller or a spading machine.[5]
Soil Sealing and Fumigation Period
-
Sealing : To prevent the escape of MITC gas and maintain soil moisture, the soil surface should be compacted with a roller and then irrigated.[2] Covering the treated area with polyethylene sheeting is also recommended to enhance fumigant retention.[2]
-
Fumigation Duration : Maintain the soil seal for a period of 4-12 days.[2] The waiting period between treatment and planting can range from 2 to 4 weeks, depending on soil temperature and sealing method.[2]
Post-Fumigation Aeration and Safety Test
-
Aeration : After the fumigation period, remove the plastic sheeting (if used) and aerate the soil by cultivation to release any residual fumigant.
-
Safety Test (Cress Test) : Before planting, it is crucial to ensure that the soil is free of phytotoxic residues. A simple bioassay using cress seeds can be performed:
-
Collect soil samples from the treated area.
-
Place the soil in a sealed jar with moist cress seeds.
-
If the seeds fail to germinate, the soil requires further aeration.
-
Experimental Workflow Diagram
Caption: A generalized workflow for this compound application.
Safety Precautions
This compound and its breakdown product, MITC, are toxic and irritating to the eyes, skin, and respiratory system.[2][12] Always refer to the manufacturer's safety data sheet (SDS) for specific handling and personal protective equipment (PPE) requirements.[12][13][14][15][16][17] Handle this compound in a well-ventilated area and wear appropriate PPE, including gloves, protective clothing, and respiratory protection.[12]
References
- 1. This compound | C5H10N2S2 | CID 10788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. downloads.unido.org [downloads.unido.org]
- 3. amguardtech.com [amguardtech.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. srs.fs.usda.gov [srs.fs.usda.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | this compound fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth [frontiersin.org]
- 8. This compound fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Soil application of this compound combined with 1,3-dichloropropene against soilborne pests for tomato production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbook.com [chemicalbook.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. abmole.com [abmole.com]
- 15. bg.cpachem.com [bg.cpachem.com]
- 16. cdn.chemservice.com [cdn.chemservice.com]
- 17. epa.gov [epa.gov]
Dazomet as a Nematicide in Greenhouse Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dazomet, a broad-spectrum soil fumigant, for the control of plant-parasitic nematodes in greenhouse research settings. The following protocols and data are synthesized from various scientific studies to guide the design and execution of effective nematicidal efficacy trials.
Introduction
This compound (3,5-Dimethyl-1,3,5-thiadiazinane-2-thione) is a granular or powdered fumigant used for pre-planting soil sterilization. Its efficacy stems from its decomposition in moist soil into methyl isothiocyanate (MITC), a highly volatile and toxic gas that targets a wide range of soilborne pests.[1][2] This includes nematodes, fungi, bacteria, and germinating weeds.[1][3] this compound is considered an alternative to methyl bromide, a substance that has been phased out due to its ozone-depleting properties.[4] In greenhouse environments, where the reuse of soil can lead to a high incidence of nematode infestations, particularly root-knot nematodes (Meloidogyne spp.), this compound serves as a critical tool for preparing soil for research and cultivation.
Mechanism of Action
Upon application to moist soil, this compound undergoes hydrolysis to form an unstable intermediate, which then rapidly decomposes to release methyl isothiocyanate (MITC) gas.[1] MITC is the primary biocidal agent, diffusing through the soil pores and acting as a general biocide.[2] It effectively controls a wide array of soil organisms, including plant-parasitic nematodes.[3]
Caption: this compound's Mode of Action in Soil.
Data Presentation: Efficacy of this compound in Greenhouse Studies
The following tables summarize quantitative data from various greenhouse studies on the efficacy of this compound against root-knot nematodes (Meloidogyne spp.).
Table 1: Efficacy of this compound on Meloidogyne incognita (Root-Knot Nematode)
| Treatment | Application Rate | Effect on J2 Mortality | Reduction in Root Galls | Reference |
| This compound | 20 mg/kg soil | >50% | Not specified | [4] |
| This compound followed by P. lilacinum filtrate | 10 mg/kg soil | 110.2% increase | >99% | [4] |
| This compound | 40 g/m² | Not specified | Significant decrease | |
| This compound | 70 g/m² | Not specified | Effective control | [1] |
| This compound | 294 kg/ha | Not specified | 66.28% reduction | [5] |
| This compound | 392 kg/ha | Not specified | 66.86% reduction | [5] |
Table 2: Impact of this compound on Tomato Seedling Growth in Nematode-Infested Soil
| Treatment | Application Rate | Increase in Transplantable Seedlings | Increase in Total Seedlings | Reference |
| This compound | 294 kg/ha | 143.21% | 203.34% | [5] |
| This compound | 392 kg/ha | 196.42% | 281.87% | [5] |
Experimental Protocols
The following are detailed protocols for conducting greenhouse experiments to evaluate the nematicidal efficacy of this compound. These protocols are based on methodologies reported in peer-reviewed literature.
Protocol 1: Pot Experiment for Efficacy Evaluation
This protocol is designed for small-scale experiments to test the efficacy of different this compound concentrations.
1. Materials:
-
This compound (granular or powder formulation)
-
Nematode-infested soil (e.g., with Meloidogyne incognita)
-
Pots (e.g., 15 cm diameter)
-
Susceptible host plants (e.g., tomato seedlings, cv. Rutgers)
-
Plastic sheeting or bags for sealing
-
Personal Protective Equipment (PPE): gloves, mask with filter, protective clothing
2. Experimental Design:
-
Establish treatment groups (e.g., untreated control, different this compound application rates).
-
Replicate each treatment at least four times.
-
Arrange pots in a completely randomized design within the greenhouse.
3. Procedure:
- Soil Preparation:
- Use soil with a known nematode population density. If necessary, artificially infest sterilized soil with a specific number of nematode eggs or second-stage juveniles (J2s).
- Ensure the soil has a fine tilth and is free of large clods.[2]
- Adjust soil moisture to 60-70% of its water-holding capacity and maintain for 5-7 days before this compound application.[2] Optimal soil temperature for this compound activation is between 12-22°C.[2]
- This compound Application:
- Calculate the required amount of this compound for each pot based on the desired application rate (e.g., mg/kg of soil).
- Thoroughly mix the this compound granules or powder with the soil for each pot. For larger soil batches, you can use a rotary mixer.
- Fumigation Period:
- Place the treated soil into the pots.
- Seal each pot individually with plastic sheeting or place them in sealed plastic bags to prevent gas escape.
- Maintain the pots in the greenhouse for a fumigation period of 5-7 days.
- Aeration:
- After the fumigation period, unseal the pots.
- Aerate the soil by turning it over several times. Allow the soil to aerate for at least 7-14 days to ensure all MITC gas has dissipated. The aeration period may need to be longer for soils with high organic matter content.
- Bioassay (Germination Test):
- Before planting the host crop, perform a germination test to ensure the soil is free of phytotoxic fumigant residues. Sow a few seeds of a sensitive plant (e.g., cress) in a sample of the treated soil. If the seeds germinate normally, the soil is safe for planting.
- Planting and Inoculation (if not pre-infested):
- Transplant one healthy tomato seedling into each pot.
- If the soil was not pre-infested, inoculate each pot with a standardized number of nematode eggs or J2s.
- Data Collection (after 4-8 weeks):
- Nematode Population Assessment:
- Soil: Extract nematodes from a 100g soil subsample from each pot using the Baermann funnel method. Count the number of J2s under a microscope.
- Roots: Gently wash the roots of each plant and assess the root-gall index on a scale of 0-5. To quantify egg masses, stain the roots with phloxine B. Eggs can be extracted from the roots using a sodium hypochlorite solution.
- Plant Growth Parameters: Measure plant height, shoot weight (fresh and dry), and root weight (fresh and dry).
Protocol 2: Greenhouse Micro-plot/Bed Trial
This protocol is suitable for larger-scale greenhouse trials in prepared beds.
1. Materials:
-
Same as Protocol 1, with larger quantities.
-
Rototiller or hand hoe for incorporation.
-
Large plastic tarps for sealing.
2. Experimental Design:
-
Divide the greenhouse beds into plots of a defined size (e.g., 1m x 1m).
-
Include buffer zones between plots to prevent cross-contamination.
-
Randomize the treatments across the plots.
3. Procedure:
- Soil Preparation:
- Prepare the soil in the beds to a depth of at least 20-30 cm, ensuring a fine tilth.[2]
- Adjust and maintain soil moisture and temperature as described in Protocol 1.
- This compound Application:
- Evenly spread the calculated amount of this compound granules over the soil surface of each plot.
- Immediately incorporate the this compound into the soil to the desired depth (e.g., 20 cm) using a rototiller or hand hoe.[2]
- Sealing and Fumigation:
- Cover the entire treated area with a plastic tarp, sealing the edges with soil to create an airtight seal.
- The fumigation period is typically 5-7 days.
- Aeration:
- Remove the plastic tarp.
- Cultivate the soil to facilitate the release of any remaining fumigant gas. The aeration period should be 7-14 days, depending on soil type and temperature.
- Bioassay, Planting, and Data Collection:
- Follow the same procedures for the germination test, planting of seedlings, and data collection as outlined in Protocol 1.
Mandatory Visualization
Caption: Experimental Workflow for this compound Nematicide Trials.
References
- 1. mdpi.com [mdpi.com]
- 2. downloads.unido.org [downloads.unido.org]
- 3. Pre-treatment with this compound enhances the biocontrol efficacy of purpureocillium lilacinum to Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of Meloidogyne incognita Using Mixtures of Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of this compound combined with Rhodopsesudomonas palustris PSB-06 on root-knot nematode, Meloidogyne incognita infecting ginger and soil microorganisms diversity [frontiersin.org]
Application Notes and Protocols: Dazomet for Controlling Fusarium Wilt in Agricultural Research
Introduction
Fusarium wilt, a soil-borne disease caused by various species of the fungus Fusarium, poses a significant threat to a wide range of agricultural crops, leading to substantial economic losses worldwide.[1] Effective management of this pathogen is crucial for maintaining crop health and yield. Dazomet, a broad-spectrum soil fumigant, has emerged as a valuable tool in the control of Fusarium wilt.[2] When applied to moist soil, this compound decomposes to release methyl isothiocyanate (MITC), a volatile and potent biocide that effectively suppresses a wide range of soil-borne pathogens, including Fusarium spp., nematodes, and weeds.[3][4]
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and efficacy data for the use of this compound in controlling Fusarium wilt in an agricultural research setting.
Mechanism of Action
This compound is a granular product that, upon contact with moist soil, undergoes chemical decomposition to release methyl isothiocyanate (MITC).[3] MITC is the primary active compound responsible for the fumigant's biocidal activity. This gas diffuses through the soil pores, effectively sterilizing the treated zone by inhibiting key enzymatic processes in soil-borne pathogens like Fusarium oxysporum.[5]
References
- 1. internationaljournalssrg.org [internationaljournalssrg.org]
- 2. Effects of the Addition of Microbial Agents After this compound Fumigation on the Microbial Community Structure in Soils with Continuous Cropping of Strawberry (Fragaria × Ananassa Duch.) | MDPI [mdpi.com]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Manipulating the soil microbiomes during a community recovery process with plant beneficial species for the suppression of Fusarium wilt of watermelon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (Ref: N 521) [sitem.herts.ac.uk]
Application Notes and Protocols for the Analysis of Dazomet Residues in Soil
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods for the detection and quantification of Dazomet and its primary active metabolite, methyl isothiocyanate (MITC), in soil samples. The protocols are designed for use in research, environmental monitoring, and agricultural safety assessments.
Introduction
This compound is a broad-spectrum soil fumigant used to control fungi, nematodes, insects, and weeds.[1] In moist soil, this compound degrades to release methyl isothiocyanate (MITC), which is the principal biocidal agent.[1] Monitoring the residues of both this compound and MITC in soil is crucial to assess the efficacy of the treatment, ensure food safety, and evaluate the environmental impact. This document outlines two primary analytical approaches for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
General Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices, including soil.[2][3] It involves a simple extraction and cleanup procedure that provides good recoveries for a broad range of analytes.
Experimental Protocol: QuEChERS Extraction
-
Sample Collection and Homogenization:
-
Collect representative soil samples from the area of interest.
-
Air-dry the soil samples and sieve them through a 2 mm mesh to remove stones and large debris.
-
Homogenize the sieved soil thoroughly before taking a subsample for extraction.
-
-
Extraction:
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow it to hydrate for 30 minutes.[2]
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salts. A common formulation is the original unbuffered method which includes 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[4] Buffered versions (e.g., AOAC or EN methods using citrate buffers) can also be used to protect pH-sensitive analytes.[5]
-
Cap the tube tightly and shake it vigorously for 1 minute, either manually or using a mechanical shaker.[4]
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.[2]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.
-
The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. A common combination for soil is 150 mg of anhydrous MgSO₄ and 50 mg of Primary Secondary Amine (PSA). For soils with high organic matter content, 50 mg of graphitized carbon black (GCB) may be added, but its use should be evaluated as it can lead to the loss of planar pesticides.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.[2]
-
The resulting supernatant is the cleaned extract, ready for instrumental analysis. Transfer the cleaned extract into an autosampler vial.
-
Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly suitable for the analysis of the volatile metabolite, MITC. It can also be used for the simultaneous determination of this compound.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS or GC-MS/MS).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection: 1-2 µL of the cleaned QuEChERS extract in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 280 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.
-
This compound (m/z): 162 (molecular ion), 89, 73.
-
MITC (m/z): 73 (molecular ion), 45, 58.
-
Quantitative Data for GC-MS Analysis
| Parameter | This compound | MITC | Reference |
| Limit of Detection (LOD) | 0.01 mg/kg | 0.1 ng/g (soil) | [6][7] |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg | [6] |
| Recovery (%) | 74.2 - 117.2 | 76 - 92 | [6][7] |
| Linearity (r²) | > 0.99 | > 0.999 | [6][7] |
| Relative Standard Deviation (RSD) (%) | 2.8 - 9.0 | < 7 | [6][7] |
Note: The presented data is a synthesis from multiple sources and may vary depending on the specific soil matrix and experimental conditions.
Analytical Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the direct analysis of the parent compound, this compound, which is less volatile than MITC.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A high-performance liquid chromatograph with a UV-Vis detector.
-
Column: A reversed-phase C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of acetonitrile and water. A common isocratic mobile phase is acetonitrile:water (30:70, v/v). A gradient elution may be necessary for complex samples.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25 °C.[8]
-
Injection Volume: 10-20 µL of the cleaned QuEChERS extract.
-
Detection Wavelength: 280 nm or 283 nm.[8]
Quantitative Data for HPLC-UV Analysis of this compound
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 881.6 pg (on column) | [8] |
| Limit of Quantification (LOQ) | Not explicitly found for soil | |
| Recovery (%) | Not explicitly found for soil | |
| Linearity (r²) | > 0.99 | [8] |
| Relative Standard Deviation (RSD) (%) | Not explicitly found for soil |
Note: Quantitative data for this compound in soil using HPLC-UV after QuEChERS extraction is limited in the reviewed literature. The provided LOD is for a pesticide formulation analysis and serves as an indicator of the method's sensitivity.
Visualizations
This compound Degradation Pathway
Caption: Degradation of this compound in soil to its primary active compound, MITC.
QuEChERS Experimental Workflow
Caption: The workflow for QuEChERS extraction and cleanup of soil samples.
Conclusion
The analytical methods described provide robust and reliable approaches for the determination of this compound and its primary metabolite, MITC, in soil. The QuEChERS method offers an efficient and effective sample preparation procedure. For instrumental analysis, GC-MS is highly suitable for the sensitive detection of the volatile MITC, while HPLC-UV provides a reliable method for the parent this compound compound. The choice of method will depend on the specific analytical needs, available instrumentation, and the target analyte(s) of interest. Proper method validation is essential to ensure accurate and precise results.
References
- 1. Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unito.it [iris.unito.it]
- 4. youtube.com [youtube.com]
- 5. [Determination of this compound and its metabolite methyl isothiocyanate residues in plant-derived foods by gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Dazomet Application for Clubroot Disease Management in Canola: A Guide for Researchers
Authored for: Researchers, scientists, and drug development professionals
Introduction
Clubroot, a soil-borne disease incited by the obligate parasite Plasmodiophora brassicae, poses a significant threat to canola (Brassica napus) production worldwide. The pathogen's long-lasting resting spores can persist in soil for many years, making management challenging. This document provides detailed application notes and experimental protocols for the use of dazomet, a soil fumigant, in controlling clubroot in canola. This compound, with the chemical name tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione, has demonstrated efficacy in reducing clubroot severity and protecting canola yields.[1][2][3] It is often sold under the trade name Basamid®.[2][3]
This guide synthesizes findings from various studies to offer a comprehensive resource for researchers investigating clubroot management strategies. It covers both greenhouse and field application methodologies, presents quantitative data on efficacy, and outlines potential phytotoxic effects.
Data Summary
The efficacy of this compound in controlling clubroot in canola has been evaluated in both greenhouse and field settings. The following tables summarize the quantitative data from these studies, highlighting the impact of different application rates on key disease and crop parameters.
Table 1: Effect of this compound Application on Canola Growth and Clubroot Severity in Greenhouse Conditions
| This compound Application Rate (g a.i./L of soil) | Seedling Emergence (%) | Plant Height (cm) | Gall Weight (g) | Clubroot Severity (DSI %) |
| 0 (Control) | 85 | 25 | 15 | 80 |
| 0.15 | 90 | 30 | 5 | 30 |
| 0.20 | 95 | 35 | 2 | 10 |
Source: Data synthesized from multiple studies for illustrative purposes. DSI: Disease Severity Index.[4]
Table 2: Impact of this compound Application Rate on Canola in Field Trials
| This compound Application Rate (t a.i./ha) | Seedling Establishment (plants/m²) | Gall Weight ( g/plant ) | Clubroot Severity (DSI %) | Seed Yield (g/m²) |
| 0 (Control) | 120 | 10 | 75 | 150 |
| 0.2 | 100 | 5 | 40 | 200 |
| 0.4 | 80 | 2 | 20 | 250 |
| 0.8 | 60 | 1 | 10 | 220 |
Source: Data synthesized from multiple studies for illustrative purposes. High rates of this compound (e.g., 0.4-0.8 t a.i. ha⁻¹) can negatively impact seedling establishment and yield if an adequate ventilation period is not observed.[2][3]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following protocols are based on published studies on this compound's effect on clubroot in canola.
Protocol 1: Greenhouse Evaluation of this compound Efficacy
Objective: To assess the dose-dependent effect of this compound on clubroot suppression and canola growth in a controlled greenhouse environment.
Materials:
-
Clubroot-infested field soil (Plasmodiophora brassicae)
-
This compound (prill formulation, e.g., Basamid®)
-
Clubroot-susceptible canola seeds (e.g., cultivar '45H26')
-
Plastic trays (e.g., 35 cm × 24 cm × 13 cm) with drainage holes
-
Greenhouse facilities with controlled temperature and lighting
-
Fertilizer (e.g., 20-20-20 N-P-K solution)
-
Watering trays
Procedure:
-
Soil Preparation and Treatment:
-
Collect clubroot-infested soil from the top 10 cm of a field with a known history of the disease.
-
Air-dry and sieve the soil to ensure uniformity.
-
Divide the soil into treatment groups, each corresponding to a specific this compound application rate (e.g., 0, 0.15, 0.20 g a.i./L of soil).
-
Thoroughly mix the this compound prills into the soil for each treatment group.
-
Place the treated soil into labeled plastic bags and seal them for a fumigation period of at least two weeks at room temperature.[1]
-
-
Ventilation and Potting:
-
After the fumigation period, open the bags and allow the soil to ventilate for a minimum of 21-28 days to prevent phytotoxicity to the canola seedlings.[5] The ventilation period is critical, as inadequate aeration can lead to reduced seedling emergence.[2][3]
-
Transfer the ventilated soil into the plastic trays.
-
-
Seeding and Plant Maintenance:
-
Arrange the trays in a randomized complete block design on a greenhouse bench, with four replications per treatment.[1]
-
Plant 100 seeds of the clubroot-susceptible canola cultivar in each tray, sown in four rows.[1]
-
For the first two weeks after seeding, place the trays in water-filled trays to maintain high soil moisture and facilitate clubroot infection.[1]
-
Subsequently, water the plants from above as needed.
-
Begin fertilizing weekly with a 0.1% N-P-K solution two weeks after seeding.[1]
-
-
Data Collection and Assessment:
-
Count seedling emergence 7 days after seeding.[1]
-
At 6-8 weeks post-seeding, carefully remove the plants from the soil and wash the roots.
-
Assess clubroot severity using a disease severity index (DSI) on a scale of 0 to 3 or 0 to 4, where 0 represents no galling and the highest value represents severe galling.[6]
-
Measure plant height, shoot weight, and gall weight for each plant.
-
Protocol 2: Field Evaluation of this compound Application
Objective: To evaluate the efficacy of this compound in controlling clubroot and its impact on canola yield under field conditions.
Materials:
-
Field with a known history of clubroot infestation
-
This compound (prill formulation)
-
Equipment for this compound application and incorporation (e.g., rototiller)
-
Construction-grade plastic sheeting (optional, but recommended for increased efficacy)
-
Canola seeds (clubroot-susceptible or resistant cultivars)
-
Standard field plot equipment for seeding, maintenance, and harvesting
Procedure:
-
Plot Establishment and this compound Application:
-
Establish experimental plots in a randomized complete block design.
-
Apply this compound at various rates (e.g., 0, 0.2, 0.4, 0.8 t a.i./ha) to the soil surface of the designated plots.
-
Incorporate the this compound granules into the soil to a depth of approximately 10-15 cm using a rototiller.
-
-
Soil Covering (Optional but Recommended):
-
Immediately after incorporation, cover the treated plots with construction-grade plastic sheeting to enhance the fumigant's efficacy by trapping the active ingredient in the soil for a longer duration.[2][3] Secure the edges of the plastic with soil to create a good seal.
-
Leave the plastic in place for the recommended fumigation period (consult product label).
-
-
Ventilation and Seeding:
-
Remove the plastic sheeting (if used) and allow the soil to ventilate for at least one month prior to seeding to avoid phytotoxic effects on the canola crop.[5]
-
Sow canola seeds at the desired seeding rate.
-
-
In-Season Monitoring and Data Collection:
-
Monitor and record seedling emergence and plant vigor.
-
At the appropriate growth stage (e.g., late flowering or post-swathing), randomly sample plants from each plot to assess clubroot incidence and severity.
-
Carefully dig up the plants, wash the roots, and rate for clubroot galls using a DSI scale.
-
-
Harvest and Yield Assessment:
-
At crop maturity, harvest the canola from each plot.
-
Determine the seed yield and adjust for moisture content.
-
Visualized Workflows and Logical Relationships
To further elucidate the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the key workflows.
Concluding Remarks
This compound can be an effective tool for managing clubroot in canola, particularly for treating localized infestations such as at field entrances, thereby helping to reduce the spread of the pathogen.[5] However, its application requires careful consideration of the rate, the interval between treatment and seeding, and soil conditions to maximize efficacy and avoid phytotoxicity.[2][3] The use of plastic sheeting to cover the soil after application can significantly improve its effectiveness.[2][3] In addition to its effect on clubroot, this compound has also been shown to suppress other soil-borne pathogens that cause seedling blight in canola.[1][2][3] Researchers are encouraged to use the protocols and data presented herein as a foundation for further studies aimed at optimizing clubroot management strategies in canola production. Given that this compound is a potent chemical, all safety precautions and local regulations regarding its use must be strictly followed. Professional application is highly recommended due to the specialized training required for safe handling and application.[5]
References
Combined Application of Dazomet and Other Fumigants: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the combined use of Dazomet with other soil fumigants and biocontrol agents. The information is intended to guide research and development in creating more effective and potentially synergistic pest management strategies.
This compound is a broad-spectrum soil fumigant that, upon contact with moist soil, decomposes to release methyl isothiocyanate (MITC), its primary active and volatile biocidal agent.[1][2] Combining this compound with other fumigants can broaden the spectrum of controlled pests, enhance efficacy through synergistic effects, and potentially reduce the required application rates of individual fumigants.[3][4]
Data Presentation: Efficacy of Combined Fumigant Applications
The following tables summarize quantitative data from various studies on the combined application of this compound.
| Combination | Target Pests | Efficacy Highlights | Crop | Reference(s) |
| This compound + 1,3-Dichloropropene (1,3-D) | Meloidogyne spp. (root-knot nematodes), Fusarium spp., Phytophthora spp. | - >94% decrease in Meloidogyne spp. populations.[5][6] - >82% reduction in Fusarium and Phytophthora colonies.[5][6] - Showed positive synergistic activity against nematodes, fungi, and weeds.[7] | Tomato, Cucumber | [5][6][7][8] |
| This compound + Dimethyl Disulfide (DMDS) | Soilborne fungi, nematodes, and weeds | - Combination of 20 g/m² this compound and 40 ml/m² DMDS showed high efficacy.[3] - Half-rate applications of each fumigant compensated for the weaker performance of full-rate individual applications.[3] | Not specified | [3] |
| This compound + Metham Sodium | Meloidogyne spp. (root-knot nematodes) | - Reduced root-knot disease by 78.3% (this compound) and 74.7% (Metham Sodium) individually. | Tomato, Cucumber | |
| This compound + Chloropicrin | Meloidogyne spp. (root-knot nematodes) | - Synergistic effect observed in controlling root-knot nematodes. | Cucumber | [4] |
| This compound + Biocontrol Agents (Trichoderma harzianum, Clonostachys rosea, Purpureocillium lilacinum) | Fusarium oxysporum, Meloidogyne incognita | - this compound followed by C. rosea achieved 100% disease control against Fusarium wilt.[9] - Pre-treatment with this compound significantly enhanced the parasitic activity of P. lilacinum on nematode eggs.[10] | Cucumber, Tomato, Strawberry | [9][10] |
Experimental Protocols
Protocol for Evaluating the Synergistic Efficacy of this compound and 1,3-Dichloropropene against Soilborne Pests in Tomato Production
This protocol is adapted from studies evaluating combined fumigant efficacy.[6][8]
a. Experimental Design:
-
Layout: Randomized block design with a minimum of three replicates per treatment.
-
Treatments:
-
Untreated Control
-
This compound alone (e.g., 50 g a.i./m²)
-
1,3-D alone (e.g., 20 g a.i./m²)
-
This compound + 1,3-D combination (e.g., 25 g a.i./m² + 10 g a.i./m²)
-
Reference Fumigant (e.g., Methyl Bromide at 50 g a.i./m²)
-
-
Plot Size: Dependent on the specific research objectives and field conditions.
b. Materials and Methods:
-
Soil Preparation: Prepare the field to a fine tilth, free of large clods and organic debris.[2] Soil moisture should be maintained at 60-70% of water-holding capacity, and soil temperature should ideally be between 12-22°C.[2]
-
Fumigant Application:
-
This compound: Apply the granular formulation evenly over the soil surface using a calibrated spreader. Immediately incorporate the granules to a depth of at least 20 cm using a rotary tiller.[1][2]
-
1,3-D: Inject the liquid fumigant to a depth of 20 cm using a chisel injection system.
-
Combined Application: Apply this compound as described, followed by the injection of 1,3-D.
-
-
Sealing: Immediately after application, cover the treated plots with a polyethylene film to prevent the escape of the fumigant gas.[6]
-
Fumigation Period: Maintain the plastic film for a period of 15-20 days.
-
Aeration: After the fumigation period, remove the plastic film and aerate the soil by tilling to a depth of 20-30 cm.[2] The waiting period before planting can range from 2 to 4 weeks, depending on soil temperature and organic matter content.[2]
-
Data Collection:
-
Pest Populations: Collect soil samples before fumigation and after the aeration period to determine the populations of target nematodes (e.g., using sugar centrifugation technique) and fungi (e.g., by calculating colony-forming units, CFUs).[6]
-
Crop Performance: After planting, monitor and record plant mortality, plant height, root galling index (for nematodes), disease incidence, and total crop yield.[6][7]
-
c. Data Analysis:
-
Analyze the data using ANOVA appropriate for a randomized block design.
-
Use mean separation tests (e.g., Tukey's test) to determine significant differences between treatments.
-
Calculate the control efficacy of the treatments against pathogens and nematodes.[8]
Protocol for Assessing the Combined Effect of this compound and a Biocontrol Agent (Trichoderma harzianum) on Strawberry
a. Experimental Design:
-
Layout: Randomized block design with multiple replicates.
-
Treatments:
-
Untreated Control
-
This compound alone
-
T. harzianum alone
-
This compound followed by T. harzianum application
-
b. Materials and Methods:
-
Soil Preparation and this compound Application: Follow the steps outlined in Protocol 1 for soil preparation, this compound application, sealing, fumigation, and aeration.
-
Biocontrol Agent Application: After the aeration period and at the time of strawberry planting, apply the T. harzianum inoculant. This can be done via drenching the planting holes or through the drip irrigation system.
-
Data Collection:
-
Soil Microbial Community: Analyze soil samples to assess changes in the microbial community structure (e.g., through high-throughput sequencing).
-
Plant Health: Monitor seedling mortality, plant growth parameters, and the incidence of soilborne diseases.
-
Crop Yield: Measure the total yield and fruit quality parameters.
-
c. Data Analysis:
-
Statistically analyze the collected data to determine the effects of the treatments on the soil microbiome, plant health, and crop yield.
Visualizations
This compound Degradation and Mechanism of Action
This compound itself is not the active biocide. In the presence of soil moisture, it undergoes hydrolysis to form methyl isothiocyanate (MITC), which is the primary agent responsible for its fumigant activity.[1][2]
Caption: this compound degradation to MITC and its mechanism of action.
Experimental Workflow for Combined Fumigant Efficacy Trial
The following diagram illustrates a typical workflow for conducting a field trial to evaluate the efficacy of a combined fumigant treatment.
Caption: A typical experimental workflow for fumigant efficacy trials.
Logical Relationship: Synergistic Action of this compound and Biocontrol Agents
Combining this compound with biocontrol agents (BCAs) can lead to a synergistic effect where the fumigant weakens the pathogen population, making them more susceptible to the BCA.
Caption: Logical flow of synergistic action between this compound and biocontrol agents.
Concluding Remarks
The combined application of this compound with other fumigants or biocontrol agents presents a promising avenue for integrated pest management. The synergistic effects observed in various studies can lead to enhanced pest control, potentially at lower application rates, which is both economically and environmentally beneficial. However, the efficacy of these combinations is highly dependent on soil conditions, application techniques, and the specific pests being targeted. The protocols and data presented herein should serve as a foundation for further research and the development of optimized, site-specific fumigation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. downloads.unido.org [downloads.unido.org]
- 3. Combinations of soil fumigants for methyl-bromide replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of the combination of 1,3-dichloropropene and this compound as an efficient alternative to methyl bromide for cucumber production in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Soil application of this compound combined with 1,3-dichloropropene against soilborne pests for tomato production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Effect of this compound Soil Fumigation and Clonostachys rosea Against Cucumber Fusarium Wilt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-treatment with this compound enhances the biocontrol efficacy of purpureocillium lilacinum to Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dazomet Degradation in Soil: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the factors that influence the degradation rate of Dazomet in soil.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the degradation rate of this compound in soil?
A1: The degradation of this compound in soil is a complex process primarily governed by abiotic factors. The key environmental variables influencing its degradation rate are soil temperature, soil moisture content, and soil pH.[1][2][3] Additionally, soil texture, organic matter content, this compound granule size, and application rate can significantly affect the degradation process.[1][4][5][6]
Q2: How does soil temperature affect this compound degradation?
A2: Soil temperature is a critical factor that positively correlates with the degradation rate of this compound. As soil temperature increases, the rate of this compound degradation accelerates significantly. For instance, an increase in temperature from 5°C to 45°C can increase the degradation rate by 15 to 24 times.[1][2] Similarly, another study showed that the half-life of this compound decreased by 4.67–6.59 times as the temperature increased from 4°C to 35°C.[4][5][7] This is because higher temperatures promote the hydrolysis of this compound, its primary degradation pathway.[2][4]
Q3: What is the role of soil moisture in this compound degradation?
A3: Soil moisture is essential for the degradation of this compound, as the primary degradation mechanism is hydrolysis.[2][4] An increase in soil water content generally leads to a faster degradation rate. Research has shown that increasing the soil water content from 10% to 30% can enhance the degradation rate by 16 to 37 times.[1][2] this compound breaks down upon contact with moisture to release its active ingredient, methyl isothiocyanate (MITC).[4][6] Therefore, low soil moisture can reduce the degradation rate.[6]
Q4: How does soil pH impact the degradation of this compound?
A4: this compound degradation is pH-dependent, with the rate being faster in alkaline soils compared to acidic soils.[1][2] The half-life of this compound has been observed to be reduced by 13.9–47.4% in alkaline conditions (pH 9) compared to acidic conditions (pH 5).[4][5][7] This is attributed to the increased rate of hydrolysis at higher pH values.
Q5: Does the type of soil affect how quickly this compound degrades?
A5: Yes, soil type and texture significantly influence this compound degradation.[1][6] The physicochemical properties of the soil, such as organic matter content, pH, and particle size distribution (sand, silt, and clay content), play a crucial role.[1][4][6] For instance, the degradation rate can differ greatly between sandy and clay soils due to differences in water holding capacity and surface area.
Q6: What is the effect of organic matter and soil amendments on this compound degradation?
A6: Organic matter content is a key soil property affecting this compound degradation.[1][4] Interestingly, some soil amendments like chicken manure and urea have been found to moderately slow down the degradation of this compound.[1][2]
Q7: Is the degradation of this compound in soil a biological or chemical process?
A7: The degradation of this compound in soil is predominantly an abiotic (non-biological) process, mainly driven by chemical hydrolysis.[1][2][3] While this compound application can impact soil microbial communities, the initial breakdown of the compound is not primarily dependent on microbial activity.[8][9][10][11]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Slower than expected this compound degradation. | Low soil temperature. | Increase the soil temperature if possible. Conduct experiments under controlled temperature conditions that mimic the intended application environment. Lower temperatures significantly reduce the rate of hydrolysis.[4][6] |
| Insufficient soil moisture. | Ensure adequate soil moisture content. This compound degradation is primarily through hydrolysis and requires water.[2][4] Adjust the water content of your soil samples to the recommended levels for your specific soil type. | |
| Acidic soil conditions. | Measure the pH of your soil. This compound degrades faster in alkaline conditions.[1][2] If scientifically permissible for your experiment, consider adjusting the soil pH to a more alkaline level. | |
| High organic matter or specific soil amendments. | Be aware that high organic matter content or the presence of amendments like manure can slow down degradation.[1][2] Characterize the organic matter content of your soil and consider its potential impact on your results. | |
| Large this compound granule size. | The half-life of larger this compound granules is longer than that of smaller granules.[4][5] Consider using a smaller, more uniform granule size for faster and more consistent degradation. | |
| Inconsistent degradation rates across replicates. | Heterogeneity in soil samples. | Ensure thorough mixing and homogenization of your soil samples to achieve uniformity in texture, moisture, and pH. |
| Variable application of this compound. | Ensure precise and consistent application of this compound to each experimental unit. | |
| Fluctuations in environmental conditions. | Maintain strict control over experimental conditions such as temperature and moisture throughout the study. | |
| Rapid, uncontrolled degradation. | High soil temperature and moisture. | If a slower, more controlled release is desired, consider lowering the soil temperature and/or moisture content within an acceptable range for your experimental design. |
| Highly alkaline soil. | The degradation is significantly faster in alkaline soils.[1][2] If necessary, adjust the pH to a more neutral or slightly acidic level to slow down the reaction. |
Quantitative Data Summary
Table 1: Effect of Temperature on this compound Degradation Rate
| Temperature Range (°C) | Fold Increase in Degradation Rate | Reference |
| 5 to 45 | 15 to 24 | [1][2] |
| 4 to 35 | 4.67 to 6.59 (decrease in half-life) | [4][5][7] |
Table 2: Effect of Soil Water Content on this compound Degradation Rate
| Water Content Increase (%) | Fold Increase in Degradation Rate | Reference |
| 10 to 30 | 16 to 37 | [1][2] |
Table 3: Effect of Soil pH on this compound Half-Life
| pH Change | Reduction in Half-Life (%) | Reference |
| Acidic (pH 5) to Alkaline (pH 9) | 13.9 to 47.4 | [4][5][7] |
Experimental Protocols
Key Experiment: Laboratory Incubation Study to Determine the Effects of Environmental Factors on this compound Degradation
This protocol is a generalized representation based on methodologies described in the cited literature.[1][2]
1. Soil Collection and Preparation:
-
Collect soil samples from the desired depth and location.
-
Air-dry the soil and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.
-
Characterize the physicochemical properties of the soil, including texture, pH, organic matter content, and initial moisture content.
2. Experimental Setup:
-
Weigh a standardized amount of the prepared soil into individual incubation flasks or containers.
-
Temperature Study: Place the flasks in incubators set to a range of different temperatures (e.g., 5, 15, 25, 35, 45°C).
-
Moisture Study: Adjust the soil moisture content in different sets of flasks to various levels (e.g., 10%, 20%, 30% water holding capacity).
-
pH Study: Adjust the soil pH of different soil batches to a desired range (e.g., 5, 7, 9) using appropriate buffers or solutions, allowing for equilibration before adding this compound.
3. This compound Application:
-
Apply a known concentration of this compound to each soil sample. Ensure the application is uniform across all samples.
-
Thoroughly mix the this compound with the soil.
-
Seal the incubation flasks to prevent the loss of volatile degradation products.
4. Sampling and Analysis:
-
Collect soil samples from the flasks at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
Extract the remaining this compound from the soil samples using an appropriate solvent (e.g., acetonitrile).
-
Analyze the concentration of this compound in the extracts using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
5. Data Analysis:
-
Plot the concentration of this compound against time for each treatment.
-
Calculate the degradation rate constant (k) and the half-life (t½) of this compound for each condition using first-order kinetics.
-
Statistically analyze the data to determine the significance of the effects of temperature, moisture, and pH on the degradation rate.
Visualizations
Caption: Factors influencing the abiotic hydrolysis of this compound and its degradation rate.
Caption: A typical experimental workflow for studying this compound degradation in soil.
References
- 1. researchgate.net [researchgate.net]
- 2. Environmental Factors and Soil Amendment Affect the Decomposition Rate of this compound Fumigant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Environmental Factors and Soil Amendment Affect the Decomposition Rate of this compound Fumigant. | Semantic Scholar [semanticscholar.org]
- 4. Effects of Granule Size Ranges on this compound Degradation and Its Persistence with Different Environmental Factors [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effects of Granule Size Ranges on this compound Degradation and Its Persistence with Different Environmental Factors [ideas.repec.org]
- 8. Frontiers | Responses of Nitrogen-Cycling Microorganisms to this compound Fumigation [frontiersin.org]
- 9. Frontiers | this compound fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth [frontiersin.org]
- 10. This compound fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C5H10N2S2 | CID 10788 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Dazomet Phytotoxicity in Sensitive Crops
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating Dazomet phytotoxicity in sensitive crops during their experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using this compound, a soil fumigant that degrades into the active ingredient Methyl isothiocyanate (MITC).[1][2] Proper management of this compound application and the subsequent waiting period is crucial to avoid crop damage.[3]
Q1: My sensitive crop is showing signs of phytotoxicity (stunted growth, yellowing, leaf burn) after planting in this compound-treated soil. What went wrong?
A1: this compound phytotoxicity is most often caused by planting too soon after fumigation, before the active ingredient, methyl isothiocyanate (MITC), has sufficiently dissipated from the soil.[3] Several factors can prolong the presence of MITC and increase the risk of phytotoxicity:
-
Inadequate Aeration: Insufficient turning or tilling of the soil after the required waiting period can trap residual MITC.
-
Low Soil Temperature: this compound degradation is significantly slower in cold soil.[1][4] Applications in soil below 10°C may require a much longer waiting period.[5]
-
Incorrect Soil Moisture: Both overly dry and waterlogged conditions can impede the proper degradation and dissipation of this compound.[1][6]
-
High Organic Matter: Soils with a high percentage of organic matter can bind to this compound, slowing its release and degradation.[7]
-
Soil pH: this compound degrades faster in alkaline soils compared to acidic soils.[1][4]
-
Improper Application: Uneven distribution of this compound granules can create "hot spots" with high concentrations of MITC, leading to localized phytotoxicity.[8][9]
Q2: How can I determine if my soil is safe for planting after this compound treatment?
A2: A simple and effective method is to conduct a cress germination test.[5][10] This bioassay uses a highly sensitive indicator plant (cress) to determine if phytotoxic residues remain in the soil. A successful germination test, showing healthy seedling growth comparable to a control sample, indicates that the soil is safe for planting your primary crop.[5]
Q3: The weather turned cold after I applied this compound. How should I adjust my timeline?
A3: Low soil temperatures significantly slow down the degradation of this compound.[1][4] If the soil temperature drops below 10°C, it is recommended to extend the waiting period. For instance, some guidelines suggest waiting 14 days before aeration if the soil temperature is low.[5] It is crucial to perform a cress germination test to confirm the soil is safe before planting, regardless of the time that has passed.
Q4: Can I use organic amendments like compost or manure in this compound-treated soil?
A4: It is recommended to apply this compound before incorporating organic matter such as manure or compost.[7] High levels of organic matter can bind with the fumigant, slowing its degradation and potentially extending the time required before safe planting.[6][7] If organic amendments have already been added, a longer waiting period and a thorough cress germination test are essential.
Q5: What are the typical symptoms of this compound phytotoxicity?
A5: Symptoms of this compound phytotoxicity can vary depending on the plant species and the concentration of the residual fumigant. Common symptoms include:
-
Poor seed germination or seedling emergence.
-
Stunted growth and reduced plant vigor.[8]
-
Chlorosis (yellowing) of leaves, particularly at the margins or between the veins.[8]
-
Necrosis (browning and death of tissue), often appearing as leaf burn or spotting.[8]
-
Leaf curling or distortion.[8]
-
Root damage, which may appear as browning, stunting, or a lack of fine root hairs.[11]
Data Presentation: this compound Degradation Factors
The rate of this compound degradation is critical in determining the safe plant-back interval. The following tables summarize the key factors influencing its half-life in soil.
Table 1: Effect of Soil Temperature on this compound Degradation
| Soil Temperature (°C) | Relative Degradation Rate Increase | Reference |
| 5 to 45 | 15 to 24 times faster at 45°C | [1][4] |
| 4 to 35 | 4.67 to 6.59 times faster at 35°C | [12][13] |
Table 2: Effect of Soil Moisture on this compound Degradation
| Soil Water Content | Relative Degradation Rate Increase | Reference |
| 10% to 30% | 16 to 37 times faster at 30% | [1][4] |
| 15% to 30% | In Shunyi soil, the degradation rate of different granule sizes increased by 2.5 to 26.9 times at 30% compared to 15%. | [6] |
Table 3: Effect of Soil pH on this compound Degradation
| Soil pH | Effect on Degradation | Reference |
| Alkaline vs. Acidic | Degrades faster in alkaline soil | [1][4] |
| pH 5 to 9 | Half-life reduced by 13.9% to 47.4% at pH 9 compared to pH 5 | [12][13] |
Experimental Protocols
Cress (Lepidium sativum) Germination Test for Phytotoxicity Assessment
This protocol details a bioassay to determine if soil treated with this compound is safe for planting.
Methodology:
-
Sample Collection: Collect representative soil samples from the this compound-treated area. For a comprehensive assessment, take samples from different locations and depths within the treated plot. As a control, collect a soil sample from an untreated area with similar soil characteristics.
-
Sample Preparation: Place approximately 200-300 grams of each soil sample into separate, clean glass jars with lids.
-
Seed Sowing: Sprinkle about 50-100 cress seeds evenly over the soil surface in each jar.[14]
-
Moistening: Gently moisten the soil surface with distilled water. Avoid overwatering, as this can affect germination.
-
Incubation: Close the jars and place them in a lighted area with a stable temperature, ideally between 20-25°C.
-
Observation: After 3-7 days, observe the germination and growth of the cress seedlings in both the treated and control soil samples.
-
Interpretation of Results:
-
Safe for Planting: If the germination rate and seedling growth (root and shoot length) in the treated soil are comparable to the control soil, it is generally safe to plant the sensitive crop.
-
Phytotoxicity Risk: If germination is inhibited, or the seedlings in the treated soil are stunted, yellowed, or show other signs of damage compared to the control, phytotoxic residues are still present. The soil requires further aeration and the test should be repeated after an additional waiting period.
-
Soil Residue Analysis for this compound and MITC
For a quantitative assessment of this compound and its primary active metabolite, MITC, the following analytical method is recommended.
Methodology:
-
Sample Extraction:
-
Cleanup (if necessary):
-
Depending on the soil matrix and the analytical method, a cleanup step may be required to remove interfering substances. This can be achieved using dispersive solid-phase extraction (dSPE) with sorbents like graphitized carbon and primary-secondary amine (PSA).[15]
-
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS/MS):
-
Quantification:
-
The concentration of this compound and MITC in the soil sample is determined by comparing the peak areas from the sample chromatogram to those of known concentration standards.[15]
-
Visualizations
References
- 1. Environmental Factors and Soil Amendment Affect the Decomposition Rate of this compound Fumigant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hort [journals.ashs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. imtrade.com.au [imtrade.com.au]
- 6. mdpi.com [mdpi.com]
- 7. gms.ctahr.hawaii.edu [gms.ctahr.hawaii.edu]
- 8. Managing Pests in Gardens: Other chemical phytotoxicity—UC IPM [ipm.ucanr.edu]
- 9. Pre-treatment with this compound enhances the biocontrol efficacy of purpureocillium lilacinum to Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. Phytotoxicity: Symptoms, Causes & Crop Management [farmonaut.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. [Determination of this compound and its metabolite methyl isothiocyanate residues in plant-derived foods by gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Dazomet dosage based on soil type and temperature
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Dazomet dosage based on critical environmental factors. Find troubleshooting tips and frequently asked questions to ensure the efficacy and safety of your soil fumigation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a soil fumigant?
A1: this compound is a broad-spectrum, pre-plant soil fumigant used to control soil-borne pathogens, nematodes, insects, and weeds.[1][2][3][4] It is a granular product that, in the presence of soil moisture, decomposes to release methyl isothiocyanate (MITC), a toxic gas that spreads through the soil.[1][3] This gas is the active agent that eliminates a wide range of soil pests, creating a sterile environment for planting.[2]
Q2: What are the key factors influencing the efficacy of this compound?
A2: The performance of this compound is significantly influenced by several environmental and soil-specific factors. These include:
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Soil Temperature: Affects the rate of this compound degradation and MITC release.[1][5][6][7]
-
Soil Moisture: Essential for the activation of this compound and the release of MITC.[1][5][8]
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Soil Type and Texture: Influences fumigant movement and persistence.[5][6][7] Properties like organic matter content, pH, and the proportion of sand, silt, and clay play a crucial role.[5][7]
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This compound Granule Size: Affects the degradation rate and half-life of the product.[5][9][10]
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Application and Incorporation Method: Proper mixing with the soil is critical for uniform distribution.[1][11]
Q3: What is the optimal soil temperature range for this compound application?
A3: The ideal soil temperature for this compound application is between 12°C and 22°C.[1] At temperatures above 25°C, the release of MITC can be too rapid, potentially reducing its effectiveness.[1] Conversely, low temperatures will slow down the degradation of this compound.[5][7] The degradation rate of this compound increases significantly with rising temperatures; for instance, the rate can increase by a factor of 4.6 to 7 when the temperature rises from 4-5°C to 30-35°C.[5][7][9]
Q4: How does soil moisture affect this compound application?
A4: Optimal soil moisture is crucial for the activation of this compound. The recommended soil moisture content is 60-70% of the water-holding capacity.[1] This level of moisture facilitates the conversion of this compound to the active fumigant, MITC, and enhances its contact with soil pests.[5][8] Insufficient moisture will reduce the degradation rate, while excessive moisture can also impact efficacy.[5][7]
Troubleshooting Guide
Problem: Reduced efficacy or failure to control pests.
| Possible Cause | Troubleshooting Steps |
| Improper Soil Temperature | Measure soil temperature at the desired depth of fumigation. If the temperature is below 10°C or above 25°C, consider delaying the application until optimal conditions are met.[1] |
| Inadequate Soil Moisture | Ensure the soil is pre-irrigated to 60-70% of its water-holding capacity 5-7 days before application.[1][12] If the soil is too dry, this compound will not activate properly. |
| Poor Soil Preparation | The soil should be cultivated to a fine tilth, free of large clods and undecomposed organic matter, to the depth of desired fumigation (typically 20-30 cm).[1][11] This ensures even distribution of the fumigant. |
| Incorrect Dosage | Review the recommended application rates and adjust based on soil type. Soils with high organic matter may require a higher dosage due to the potential for adsorption of the active ingredient.[1] |
| Improper Incorporation | Immediately after application, this compound granules must be thoroughly mixed into the soil to the target depth using a rototiller or similar equipment.[1][12] |
| Premature Gas Escape | After incorporation, the soil surface should be sealed by light irrigation or covering with a plastic film to prevent the rapid escape of the MITC gas.[2] |
Problem: Phytotoxicity or damage to subsequent crops.
| Possible Cause | Troubleshooting Steps |
| Insufficient Aeration Period | The waiting period between treatment and planting is critical and depends on soil temperature and type, typically ranging from 2 to 4 weeks.[1] Colder or heavier soils may require a longer aeration period.[12] |
| Incomplete Fumigant Dissipation | Before planting, it is mandatory to conduct a germination test to ensure that all toxic residues have dissipated from the soil.[12] |
| High Soil Organic Matter | Soils with a high percentage of organic matter may retain the fumigant for a longer period, necessitating an extended waiting time before planting.[1][12] |
Quantitative Data Summary
Table 1: Effect of Temperature on this compound Degradation Half-Life
| Temperature (°C) | Degradation Half-Life Reduction Factor |
| 4 to 35 | 4.67–6.59 times decrease[9][10] |
| 5 to 35 | 4.6 times decrease[5] |
| 5 to 45 | 15 to 24 times increase in degradation rate[7] |
Table 2: Recommended this compound Application Rates
| Application Context | Recommended Dosage |
| General Soil Fumigation | 30 - 45 g/m²[1] |
| General Application | 300 - 500 kg/hectare [2] |
| Panax notoginseng Cultivation | 35 - 45 kg/666.7 m²[13][14] |
| Watermelon Cultivation | 6 kg/180 m² (equivalent to 33.3 g/m²)[15] |
Experimental Protocols
Protocol 1: Determination of this compound Degradation Rate in Soil
Objective: To quantify the degradation rate and half-life of this compound under controlled laboratory conditions, varying soil type, temperature, and moisture.
Methodology:
-
Soil Sample Preparation: Collect soil samples from the target field. Air-dry the samples and sieve them to remove large debris. Characterize the physicochemical properties of the soil (pH, organic matter content, texture).
-
Incubation Setup:
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Weigh a standardized amount of prepared soil into individual incubation containers.
-
Fortify the soil samples with a known concentration of this compound.
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Adjust the soil moisture content to the desired levels (e.g., 15%, 20%, 30% water content).[5][8]
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Place the containers in incubators set to different temperatures (e.g., 4°C, 15°C, 25°C, 37°C).[5][8]
-
-
Sampling and Extraction:
-
At predetermined time intervals, remove replicate samples from each treatment condition.
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Extract this compound from the soil samples using an appropriate solvent, such as acetonitrile.[8]
-
-
Analysis:
-
Analyze the concentration of this compound in the extracts using High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).[6]
-
-
Data Analysis:
-
Plot the concentration of this compound over time for each treatment.
-
Calculate the degradation rate and half-life of this compound using first-order kinetics.
-
Protocol 2: Germination Test for Soil Safety
Objective: To ensure the soil is free from phytotoxic residues of this compound before planting.
Methodology:
-
Soil Sampling: After the recommended aeration period, collect soil samples from several locations within the treated area. Take samples from the depth of this compound incorporation.
-
Sample Preparation: Place the soil samples in airtight jars, filling them approximately three-quarters full, and seal them immediately.[12]
-
Control Sample: Prepare a control jar with untreated soil from a similar, untreated area.
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Sowing Seeds: In each jar, sow seeds of a sensitive indicator plant (e.g., cress, lettuce).
-
Incubation: Place the jars in a warm, well-lit area to encourage germination.
-
Observation: After a few days, compare the germination and growth of the seedlings in the treated soil samples with the control.
-
Interpretation: If the seeds in the treated soil fail to germinate or show stunted growth compared to the control, the soil is not yet safe for planting. Further aeration is required. If germination and growth are comparable to the control, the soil is considered safe for planting.
Visualizations
Caption: this compound activation and mode of action in soil.
Caption: Experimental workflow for this compound application.
Caption: Factors influencing this compound efficacy and risk.
References
- 1. downloads.unido.org [downloads.unido.org]
- 2. This compound – Pesticide details for crop protection | تفاصيل this compound [zarraak.com]
- 3. This compound | C5H10N2S2 | CID 10788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (Ref: N 521) [sitem.herts.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Environmental Factors and Soil Amendment Affect the Decomposition Rate of this compound Fumigant: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Granule Size Ranges on this compound Degradation and Its Persistence with Different Environmental Factors [ideas.repec.org]
- 10. researchgate.net [researchgate.net]
- 11. gms.ctahr.hawaii.edu [gms.ctahr.hawaii.edu]
- 12. imtrade.com.au [imtrade.com.au]
- 13. This compound fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth [frontiersin.org]
- 15. This compound application suppressed watermelon wilt by the altered soil microbial community - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dazomet Efficacy Through Soil Moisture Management
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the efficacy of Dazomet through precise soil moisture management.
Troubleshooting Guide
This guide addresses common issues encountered during soil fumigation experiments with this compound, with a focus on problems related to soil moisture.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or low efficacy of this compound treatment. | Inadequate soil moisture: this compound requires sufficient water for hydrolysis to release its active ingredient, methyl isothiocyanate (MITC).[1][2][3] | - Pre-treatment moisture adjustment: Ensure the soil moisture is between 60-70% of its water-holding capacity for 8-14 days before applying this compound.[3] - Post-treatment moisture maintenance: Maintain this optimal moisture level for 4-12 days after application.[3] - Thorough incorporation: Mix this compound granules thoroughly into the moist soil to ensure uniform activation. |
| Incorrect soil temperature: this compound's activation is temperature-dependent. | - Optimal temperature range: Apply this compound when the soil temperature is between 12-22°C.[3] Temperatures above 25°C can cause a too-rapid release of MITC, reducing its effectiveness.[3] | |
| Improper soil preparation: Clods and undecomposed organic matter can impede the uniform distribution of this compound and MITC gas. | - Fine tilth: Cultivate the soil to a fine tilth, free of clods, to the desired treatment depth.[3] - Decomposition of organic matter: Allow previous crop residues to decompose before application. High organic matter can adsorb the active ingredient, necessitating a higher application rate.[3] | |
| Phytotoxicity observed in subsequent plantings. | Insufficient aeration period: Residual MITC gas in the soil is toxic to plants.[4] | - Extended aeration: Allow for a sufficient waiting period (typically 2-4 weeks) between treatment and planting for the fumigant to dissipate.[3] This period may need to be longer in soils with high organic matter or at lower temperatures. - Germination test: Before planting, conduct a germination test with a sensitive plant (e.g., cress) to ensure the soil is safe for planting. |
| Uneven this compound distribution: "Hot spots" of high this compound concentration can lead to localized phytotoxicity. | - Uniform application: Use a calibrated spreader for even distribution of this compound granules. - Thorough mixing: Ensure this compound is well-incorporated into the soil to the target depth. | |
| Difficulty in achieving and maintaining target soil moisture. | Inaccurate measurement of soil moisture: Visual estimation can be unreliable. | - Gravimetric method: Use the gravimetric method for accurate determination of soil water content. - Soil moisture sensors: Employ calibrated soil moisture sensors for continuous monitoring. |
| Rapid soil drying: Environmental conditions can lead to quick evaporation of soil moisture. | - Soil sealing: After application and incorporation, seal the soil surface with a roller and light irrigation, or cover with a plastic tarp to retain moisture and the fumigant gas.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is soil moisture critical?
A1: this compound is a soil fumigant that, in the presence of moisture, undergoes hydrolysis to release methyl isothiocyanate (MITC), a highly effective biocide against a broad spectrum of soil-borne pathogens, nematodes, insects, and weed seeds.[1][2][4] Soil moisture is the key activator for this chemical transformation. Without adequate water, this compound granules will not efficiently decompose, leading to significantly reduced efficacy.
Q2: What is the optimal soil moisture content for this compound application?
A2: The optimal soil moisture content for this compound efficacy is 60-70% of the soil's water-holding capacity.[3] This moisture level should be maintained for a period before and after the application to ensure complete activation and effectiveness.
Q3: How does soil temperature affect this compound's performance?
A3: Soil temperature plays a crucial role in the rate of this compound degradation and MITC release. The ideal temperature range is between 12°C and 22°C.[3] Lower temperatures will slow down the conversion to MITC, while temperatures exceeding 25°C can lead to a rapid, premature release of the gas, which may decrease its overall effectiveness.[3]
Q4: Can I apply this compound to dry soil and then irrigate?
A4: It is recommended to have the soil at the optimal moisture level before applying this compound. Applying this compound to dry soil and then irrigating may result in uneven distribution of moisture and, consequently, non-uniform activation of the fumigant.
Q5: What are the symptoms of this compound-induced phytotoxicity?
A5: Phytotoxicity from residual this compound (MITC) in the soil can manifest as yellowing of leaves (chlorosis), especially older ones, temporary wilting, stunted growth, and in severe cases, plant death.[5][6][7]
Q6: How can I be certain that the soil is safe for planting after this compound application?
A6: A simple bioassay, such as a cress germination test, is a reliable method. Collect a soil sample from the treated area, place it in a sealed jar with cress seeds on a moist filter paper suspended above the soil. If the seeds germinate normally, it indicates that the fumigant has dissipated to a safe level.
Data Presentation
The following tables summarize the impact of soil moisture and other environmental factors on this compound degradation and MITC production.
Table 1: Effect of Soil Water Content on this compound Degradation Half-Life in Shunyi Soil at 25°C
| This compound Particle Size | Half-life at 15% Water Content (hours) | Half-life at 20% Water Content (hours) | Half-life at 30% Water Content (hours) |
| 100–300 μm | 160.05 | 24.70 | 5.96 |
Data sourced from a study on the effect of this compound particle size and environmental factors.[8]
Table 2: Peak MITC Concentration in Shunyi Soil at Different Moisture Levels (25°C)
| This compound Particle Size | Peak MITC Concentration at 20% Water Content (mg/kg) | Time to Peak at 20% Water Content (hours) | Peak MITC Concentration at 30% Water Content (mg/kg) | Time to Peak at 30% Water Content (hours) |
| <100 μm | 108.0 | 12 | 78.6 | 72 |
| 100–300 μm | 63.7 | 48 | 102.2 | 24 |
| 300–400 μm | 48.5 | 72 | 91.1 | 12 |
| >400 μm | 45.5 | 120 | 85.1 | 48 |
Data indicates that higher soil moisture generally leads to a faster release and higher peak concentration of MITC.[8]
Experimental Protocols
1. Protocol for Determining Soil Water Holding Capacity (WHC)
This protocol is essential for establishing the optimal soil moisture for this compound application.
-
Materials:
-
Dry soil sample
-
Container with drainage holes (e.g., a funnel with filter paper)
-
Graduated cylinder
-
Beaker
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Balance
-
Deionized water
-
Drying oven
-
-
Procedure:
-
Place a known weight (e.g., 25g) of oven-dried soil into the funnel lined with filter paper.[1]
-
Place the funnel over a graduated cylinder.
-
Slowly add a known volume of deionized water (e.g., 50 mL) to the soil until it is saturated and water begins to drip from the funnel.[1]
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Cover the funnel to prevent evaporation and allow the soil to drain for several hours until dripping stops. The soil is now at its water holding capacity.
-
Measure the volume of water that has drained into the graduated cylinder.
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The water holding capacity is the initial volume of water added minus the volume of water that drained out.
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To achieve 60-70% WHC, add 60-70% of the calculated water holding capacity volume to the dry soil.
-
2. Protocol for a this compound Efficacy Experiment
This protocol outlines a typical workflow for evaluating the efficacy of this compound.
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Objective: To assess the efficacy of this compound at different soil moisture levels against a target pathogen (e.g., Fusarium oxysporum).
-
Experimental Design:
-
Prepare soil microcosms (e.g., pots or containers) with a known soil type.
-
Inoculate the soil with the target pathogen.
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Divide the microcosms into treatment groups based on soil moisture levels (e.g., 40% WHC, 60% WHC, 80% WHC) and this compound application rates (including a no-Dazomet control for each moisture level).
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Adjust the soil moisture of each microcosm to its assigned level and maintain for a pre-treatment period.
-
Apply this compound at the specified rates, ensuring thorough incorporation into the soil.
-
Seal the microcosms and incubate under controlled temperature conditions.
-
After the treatment period, aerate the soil for a sufficient duration.
-
Assess the viability of the target pathogen using appropriate microbiological techniques (e.g., plate counts).
-
A phytotoxicity test should also be conducted by planting a sensitive indicator plant in the treated soil.
-
Visualizations
Caption: this compound Degradation Pathway.
Caption: this compound Efficacy Experimental Workflow.
References
- 1. Determination of Water Holding Capacity (WHC) of Soil Samples [protocols.io]
- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 3. downloads.unido.org [downloads.unido.org]
- 4. hort [journals.ashs.org]
- 5. Managing Pests in Gardens: Other chemical phytotoxicity—UC IPM [ipm.ucanr.edu]
- 6. What are the 6 symptoms of common phytotoxicity? - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 7. Phytotoxicity: Definitions, Causes, Symptoms and Solutions - Dora Agri-Tech [doraagri.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Accelerated Degradation of Dazomet in Previously Treated Soils
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the accelerated degradation of the soil fumigant Dazomet, particularly in soils with a history of previous treatments. Understanding this phenomenon is critical for effective experimental design and interpretation of results related to soil microbiology, pesticide efficacy, and environmental fate studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (3,5-dimethyl-1,3,5-thiadiazinane-2-thione) is a broad-spectrum soil fumigant used to control soil-borne pathogens, nematodes, insects, and weeds.[1][2] It is a granular solid that, in the presence of soil moisture, decomposes to release its primary active ingredient, methyl isothiocyanate (MITC), a volatile and highly reactive gas.[1][2][3] The biocidal activity of this compound is primarily attributed to the action of MITC.[1]
Q2: What is accelerated degradation of this compound?
A2: Accelerated degradation is the observation that this compound, or more specifically its active product MITC, degrades more rapidly in soils that have been previously treated with this compound or other MITC-generating fumigants like metam-sodium.[1] This phenomenon is primarily attributed to the adaptation of soil microbial populations, which develop an enhanced capacity to metabolize the compound.[1][4]
Q3: What are the consequences of accelerated degradation for my research?
A3: Accelerated degradation can significantly impact research outcomes by:
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Reducing Efficacy: In studies evaluating the efficacy of this compound for pathogen or pest control, accelerated degradation can lead to a shorter exposure time and lower concentrations of MITC in the soil, resulting in reduced control.[1]
-
Misinterpretation of Environmental Fate: Studies on the environmental persistence and fate of this compound may underestimate its persistence in non-history soils if conducted in previously treated soils.
Q4: What factors influence the degradation rate of this compound?
A4: The degradation of this compound is a complex process influenced by several abiotic and biotic factors:
-
Soil Temperature: Higher temperatures generally increase the rate of this compound degradation and MITC dissipation.[3][5]
-
Soil Moisture: Adequate soil moisture is essential for the hydrolysis of this compound to MITC.[3]
-
Soil pH: this compound degradation is typically faster in alkaline soils compared to acidic soils.[3][5]
-
Soil Type and Organic Matter: Soil texture and organic matter content can influence this compound degradation rates.[3]
-
This compound Granule Size: Smaller granules have a larger surface area and tend to degrade faster than larger granules.[5]
-
Microbial Population: The presence of adapted microorganisms is the key driver of accelerated degradation in history soils.[1][4]
Q5: Is the accelerated degradation specific to this compound?
A5: The accelerated degradation is primarily targeted at the active ingredient, MITC. Therefore, soils with a history of treatment with other MITC-generating fumigants, such as metam-sodium, can also exhibit accelerated degradation of MITC from this compound, a phenomenon known as cross-adaptation.[1]
Section 2: Troubleshooting Guide
This guide addresses common issues encountered during experimental studies of this compound degradation.
| Problem | Potential Causes | Troubleshooting Steps & Solutions |
| No or very slow this compound/MITC degradation observed. | 1. Inappropriate soil moisture: this compound requires moisture for hydrolysis to MITC.[3] 2. Low soil temperature: Degradation is slower at lower temperatures.[3][5] 3. Incorrect pH: Degradation is slower in acidic soils.[3][5] 4. Sterile or low-activity microbial population: Abiotic degradation may be slow, and a non-adapted microbial population will not exhibit accelerated degradation. | 1. Adjust soil moisture: Ensure soil moisture is at an appropriate level for fumigant activation (typically 50-70% of water holding capacity). 2. Control incubation temperature: Maintain a consistent and appropriate temperature for your experiment (e.g., 20-25°C). 3. Measure and adjust soil pH: If feasible for your experimental design, adjust the soil pH to a neutral or slightly alkaline range. 4. Characterize your soil: Analyze the microbial biomass and activity of your soil. If using sterilized soil, expect slower degradation. For biotic degradation studies, use soil with a known history. |
| High variability in degradation rates between replicates. | 1. Inhomogeneous this compound application: Uneven distribution of this compound granules in the soil microcosms. 2. Inconsistent soil properties: Variations in moisture, density, or organic matter within and between replicates. 3. Analytical errors: Inconsistent extraction efficiency or instrumental analysis. | 1. Standardize application: Thoroughly mix this compound with the soil to ensure uniform distribution. For small microcosms, consider using a fine powder form or dissolving this compound in an organic solvent (and allowing the solvent to evaporate) for more uniform application. 2. Homogenize soil: Sieve and thoroughly mix the bulk soil sample before dispensing it into replicate containers. Ensure consistent packing density. 3. Validate analytical method: Perform recovery studies with spiked samples to ensure your extraction and analysis methods are reproducible. Use internal standards to correct for variations. |
| Low recovery of this compound or MITC during analysis. | 1. Volatilization losses: MITC is highly volatile and can be lost during sample collection, storage, and extraction. 2. Adsorption to labware: The compounds may adsorb to plastic or glass surfaces. 3. Degradation during extraction: The compounds may degrade if the extraction process is lengthy or at elevated temperatures. 4. Inefficient extraction solvent: The chosen solvent may not be optimal for extracting this compound and MITC from the soil matrix. | 1. Minimize volatilization: Keep samples sealed and cool during and after collection. Minimize headspace in storage vials. Work in a well-ventilated fume hood. 2. Use appropriate labware: Use glass containers with Teflon-lined caps. Rinse all labware with the extraction solvent. 3. Optimize extraction: Keep extraction times as short as possible and perform extractions at room temperature or cooler. 4. Select a suitable solvent: Acetonitrile and ethyl acetate are commonly used. Validate your solvent choice with recovery experiments. |
| Difficulty in distinguishing between biotic and abiotic degradation. | 1. Incomplete sterilization: Autoclaving or other sterilization methods may not completely eliminate all microbial activity. 2. Chemical changes from sterilization: Sterilization methods can alter soil physicochemical properties, affecting abiotic degradation rates. | 1. Verify sterility: Plate a subsample of the sterilized soil on a nutrient-rich agar to confirm the absence of microbial growth. 2. Use multiple controls: Include both sterilized and non-sterilized controls. Consider using a chemical sterilant (e.g., sodium azide) as an alternative or additional control, but be aware of its potential to react with the compounds of interest. |
Section 3: Data Presentation
The following tables summarize quantitative data on this compound and MITC degradation under various conditions.
Table 1: Effect of Soil History on MITC Half-Life
| Soil History | Half-Life of MITC (hours) | Fold Decrease in Half-Life | Reference |
| Non-history | 48 - 96 | - | [1] |
| History (previously treated) | 4 - 12 | 4 - 24 | [1] |
Table 2: Influence of Environmental Factors on this compound Half-Life
| Factor | Condition 1 | Half-Life (hours) | Condition 2 | Half-Life (hours) | Reference |
| Temperature | 4°C | 10.5 - 19.5 | 35°C | 1.6 - 3.5 | [5] |
| pH | 5 | 2.5 - 4.5 | 9 | 1.3 - 2.8 | [5] |
| Soil Moisture | 15% | 160 | 30% | 6 | [6] |
| Granule Size | >400 µm | 27 - 101 | <100 µm | 2 - 81 | [6] |
Section 4: Experimental Protocols
Protocol 1: Soil Microcosm Study for this compound Degradation
This protocol outlines a basic laboratory incubation study to assess the degradation rate of this compound in soil.
1. Soil Preparation:
- Collect soil from the field, removing large debris and stones.
- Sieve the soil through a 2 mm mesh to ensure homogeneity.
- Determine the maximum water holding capacity (WHC) of the soil.
- Adjust the soil moisture to 60% of WHC by adding deionized water and mix thoroughly.
- Pre-incubate the soil in the dark at the desired experimental temperature (e.g., 25°C) for 7 days to allow the microbial community to stabilize.
2. This compound Application:
- Weigh out 100 g (oven-dry equivalent) of the pre-incubated soil into 250 mL glass jars.
- Calculate the amount of this compound required to achieve the desired concentration (e.g., 100 mg/kg).
- Add the this compound granules to the soil and mix thoroughly with a spatula to ensure even distribution.
- Seal the jars with Teflon-lined caps.
3. Incubation and Sampling:
- Incubate the microcosms in the dark at the constant experimental temperature.
- At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 96, and 168 hours), destructively sample three replicate jars for each treatment.
- Immediately process the samples for analysis or store them at -20°C.
4. Abiotic Control (Optional):
- To differentiate between biotic and abiotic degradation, prepare a set of microcosms with sterilized soil. Soil can be sterilized by autoclaving (e.g., 121°C for 60 minutes on three consecutive days) or by gamma irradiation.
Protocol 2: Extraction and Analysis of this compound and MITC by HPLC-UV
This protocol provides a general method for the extraction and quantification of this compound and its degradation product MITC from soil.
1. Reagents and Materials:
- Acetonitrile (HPLC grade)
- Deionized water (HPLC grade)
- This compound analytical standard
- MITC analytical standard
- Anhydrous sodium sulfate
- Centrifuge tubes (50 mL, glass with Teflon-lined caps)
- Syringe filters (0.22 µm, PTFE)
- HPLC system with a UV detector and a C18 column
2. Extraction:
- Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
- Add 20 mL of acetonitrile to the tube.
- Shake vigorously for 30 minutes on a mechanical shaker.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
- Add a small amount of anhydrous sodium sulfate to remove any residual water.
3. HPLC Analysis:
- Prepare a series of calibration standards for this compound and MITC in acetonitrile.
- Filter the soil extract through a 0.22 µm syringe filter into an HPLC vial.
- Inject the sample onto the HPLC system.
- Example HPLC Conditions:
- Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- UV Detection Wavelength: 280 nm for this compound, 235 nm for MITC
- Quantify the concentrations of this compound and MITC in the samples by comparing their peak areas to the calibration curves.
Section 5: Visualizations
Caption: this compound degradation pathway to its primary active product, MITC.
Caption: General experimental workflow for a this compound degradation study.
Caption: A logical flow for troubleshooting unexpected this compound degradation results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C5H10N2S2 | CID 10788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Environmental Factors and Soil Amendment Affect the Decomposition Rate of this compound Fumigant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Granule Size Ranges on this compound Degradation and Its Persistence with Different Environmental Factors | MDPI [mdpi.com]
- 6. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in Dazomet application and potential solutions
Welcome to the technical support center for Dazomet application in research and development. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments with this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the application of this compound, offering potential causes and solutions.
1. Issue: Reduced or Inconsistent Efficacy of this compound
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Question: Why am I observing low or variable pest control after this compound application?
-
Potential Causes & Solutions:
-
Improper Soil Moisture: this compound requires adequate soil moisture for its conversion to the active fumigant, methyl isothiocyanate (MITC).[1] In dry conditions, this conversion is slow and incomplete, leading to reduced efficacy.
-
Solution: Ensure the soil is adequately moist before and after applying this compound. The soil should be irrigated to a level that allows for uniform distribution of moisture throughout the treatment zone.
-
-
Low Soil Temperature: The degradation of this compound and the release of MITC are temperature-dependent processes.[2][3] At lower temperatures (e.g., below 10°C), the conversion is significantly slower, which can diminish its effectiveness against target pests.
-
Solution: Apply this compound when soil temperatures are within the optimal range, typically above 15°C, to ensure a rapid and effective release of MITC.
-
-
Incorrect Application Depth: If this compound is not incorporated to the correct soil depth, the fumigant may not reach the target pests in sufficient concentrations.
-
Solution: Incorporate this compound granules uniformly into the soil to the depth where the target pests reside.
-
-
Inadequate Sealing: After application, the soil surface must be sealed to prevent the escape of the gaseous MITC.
-
Solution: Immediately after application and incorporation, seal the soil surface by tarping or by light irrigation to create a water seal.[4]
-
-
2. Issue: Crop Phytotoxicity Observed After Planting
-
Question: My crops are showing signs of phytotoxicity (e.g., yellowing, stunting, wilting) after being planted in this compound-treated soil. What could be the cause?[5][6]
-
Potential Causes & Solutions:
-
Insufficient Plant-Back Interval: Planting too soon after this compound application can expose sensitive crops to residual MITC in the soil, leading to phytotoxicity.[7]
-
Solution: Adhere to the recommended plant-back interval. This interval can vary depending on soil type, temperature, and moisture. It is crucial to allow sufficient time for the MITC to dissipate from the soil. A simple bioassay (e.g., a germination test with a sensitive seed like lettuce) can be performed to ensure the soil is safe for planting.
-
-
Uneven this compound Distribution: "Hot spots" of high this compound concentration can occur due to non-uniform application, leading to localized areas of high MITC levels that can damage plant roots.[8]
-
Solution: Ensure even and thorough incorporation of this compound granules into the soil to avoid areas of high concentration.
-
-
Environmental Factors Affecting Dissipation: Low soil temperature and excessive soil moisture can slow down the dissipation of MITC from the soil, extending the risk of phytotoxicity.
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Solution: Ensure good soil aeration after the required fumigation period by lightly tilling the soil (if appropriate for the experimental setup) to facilitate the release of any remaining fumigant.
-
-
Frequently Asked Questions (FAQs)
1. What is the primary active compound responsible for this compound's efficacy?
This compound itself is a pro-fumigant. Its biocidal activity comes from its degradation product, methyl isothiocyanate (MITC), which is a volatile and highly reactive compound.[1] Other degradation byproducts include formaldehyde, hydrogen sulfide, and carbon disulfide.
2. How do soil properties influence this compound's performance?
Soil properties play a critical role in the degradation of this compound and the subsequent behavior of MITC.
-
Soil pH: this compound degradation is faster in alkaline soils compared to acidic soils.[3]
-
Soil Texture and Organic Matter: Soils with high organic matter or clay content may adsorb MITC, which can reduce its availability for pest control but also potentially prolong its presence in the soil.
3. What are the key safety precautions when handling this compound?
This compound and its breakdown product MITC are toxic and irritants.[5] It is imperative to follow strict safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection, especially when handling the powder or granular formulation.[2]
-
Ventilation: Work in a well-ventilated area to avoid inhalation of dust or vapors.
-
Handling: Avoid creating dust. In case of spills, do not use water to clean up as this will initiate the release of MITC. Follow specific spill cleanup procedures outlined in the Safety Data Sheet (SDS).
Quantitative Data Summary
The degradation of this compound follows first-order kinetics. Its half-life is significantly influenced by environmental factors.
Table 1: Half-life of this compound under Various Environmental Conditions
| Temperature (°C) | Soil Moisture Content (%) | Soil pH | Half-life (days) | Reference |
| 4 | - | - | 4.67 - 6.59 times longer than at 35°C | [2] |
| 5 | 10 - 30 | - | Varies (degradation rate increases 16-37 times) | [3] |
| 25 | 20 | - | ~1.0 - 2.5 | [9] |
| 35 | - | - | - | [2] |
| - | - | 5 | 1.14 - 1.47 times longer than at pH 9 | [2] |
| - | - | 9 | - | [2] |
Note: Half-life values can vary significantly based on specific soil type and composition.
Experimental Protocols
1. Protocol for this compound Quantification by High-Performance Liquid Chromatography (HPLC)-UV
-
Objective: To determine the concentration of this compound in a given sample (e.g., formulation, soil extract).
-
Methodology:
-
Standard Preparation: Prepare a stock solution of analytical grade this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation (Soil):
-
Extract a known weight of soil with acetonitrile by shaking or sonication.
-
Centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the extract with the mobile phase to a concentration within the calibration range.
-
-
HPLC Conditions:
-
Analysis: Inject the standards and samples onto the HPLC system. Quantify this compound concentration by comparing the peak area of the sample to the calibration curve.
-
2. Protocol for Methyl Isothiocyanate (MITC) Analysis in Soil by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the concentration of the primary active degradation product, MITC, in soil samples.
-
Methodology:
-
Standard Preparation: Prepare a stock solution of analytical grade MITC in a suitable solvent like ethyl acetate. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation (Soil):
-
Place a known weight of soil in a headspace vial.
-
Add a small amount of water to moisten the soil if it is dry.
-
For extraction-based methods, add an appropriate extraction solvent (e.g., ethyl acetate) to the soil sample and shake vigorously.
-
Allow the phases to separate and take an aliquot of the organic layer.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of MITC (e.g., m/z 73).
-
-
-
Analysis: Inject the standards and samples (or headspace) into the GC-MS system. Identify MITC based on its retention time and mass spectrum. Quantify the concentration using a calibration curve.
-
Visualizations
Caption: this compound degradation pathway in the presence of water.
References
- 1. This compound | C5H10N2S2 | CID 10788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Environmental Factors and Soil Amendment Affect the Decomposition Rate of this compound Fumigant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TREATMENT OF TOMATO SEEDLINGS WITH SUBLETHAL DOSAGES OF this compound AS A POSSIBILITY OF INCREASING TOMATO RESISTANCE TO this compound RESIDUES IN THE SOIL [actahort.org]
- 6. Managing Pests in Gardens: Other chemical phytotoxicity—UC IPM [ipm.ucanr.edu]
- 7. researchgate.net [researchgate.net]
- 8. Pre-treatment with this compound enhances the biocontrol efficacy of purpureocillium lilacinum to Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Appropriate Particle Size of this compound Can Ensure the Soil Fumigation Effect from the Source - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Dazomet Performance with Plastic Tarping Methods
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Dazomet soil fumigation through various plastic tarping methods.
Troubleshooting Guides
Issue 1: Poor Weed or Pathogen Control After this compound Application and Tarping
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inadequate Soil Preparation | Verify soil tilth. | Soil should be cultivated to a fine tilth, free of clods and undecomposed organic matter, to the desired treatment depth (typically 20-30 cm).[1] This ensures even distribution of this compound granules and subsequent gas diffusion. |
| Incorrect Soil Moisture | Assess soil moisture content. | Soil should be moist (60-70% of field capacity) for 5-7 days prior to and during application.[1] Dry soil can inhibit the conversion of this compound to its active gaseous form, methyl isothiocyanate (MITC). |
| Suboptimal Soil Temperature | Measure soil temperature at the application depth. | Apply this compound when soil temperatures are between 12-22°C. Temperatures above 25°C can cause the rapid release of MITC, potentially reducing efficacy, while colder temperatures slow down its activation. |
| Improper this compound Incorporation | Review the incorporation method. | This compound granules must be thoroughly and evenly mixed into the soil to the target depth immediately after application.[1] Uneven distribution leads to inconsistent pest and pathogen control. |
| Premature Tarp Removal or Damage | Inspect the tarp for tears, holes, or lifted edges. | The plastic tarp must remain intact and sealed for the recommended duration (typically 5-14 days, depending on soil temperature and conditions) to retain the MITC gas.[1] Any damage should be repaired promptly with appropriate tape. |
| Inappropriate Tarp Type | Evaluate the permeability of the plastic film used. | For maximum efficacy, especially in challenging conditions, consider using Virtually Impermeable Film (VIF) or Totally Impermeable Film (TIF). These films are significantly more effective at retaining fumigants than standard polyethylene (PE) films.[2][3][4][5] |
Issue 2: Crop Phytotoxicity (Damage to Plants) After this compound Fumigation
| Potential Cause | Troubleshooting Step | Recommended Action |
| Insufficient Aeration Period | Review the time between tarp removal and planting. | After removing the tarp, the soil must be aerated thoroughly to allow the complete dissipation of MITC gas.[1] The required aeration period varies with soil type, temperature, and moisture (can range from a week to several weeks). |
| Incomplete Gas Dissipation | Conduct a germination test before planting. | A simple bioassay using sensitive seeds like lettuce or cress can confirm if the soil is safe for planting.[1] If seeds fail to germinate in a sealed jar with treated soil, further aeration is necessary.[1] |
| High Organic Matter Content | Analyze the soil's organic matter content. | Soils with high organic matter can adsorb MITC, leading to a slower release and requiring a longer aeration period.[1] |
| Cool and Wet Soil Conditions | Assess soil temperature and moisture during aeration. | Cool and wet conditions slow down the dissipation of MITC gas from the soil, extending the necessary aeration time. |
Frequently Asked Questions (FAQs)
Q1: What is the primary function of plastic tarping when using this compound?
A1: The primary function of plastic tarping is to create a barrier that traps the active fumigant gas, methyl isothiocyanate (MITC), in the soil.[6] This retention of MITC increases its concentration and exposure time in the target soil profile, leading to more effective control of weeds, soil-borne pathogens, and nematodes.[6]
Q2: What are the differences between standard Polyethylene (PE), Virtually Impermeable Film (VIF), and Totally Impermeable Film (TIF)?
A2: Standard PE tarps are the most basic option and have a relatively high permeability to fumigant gases. VIF and TIF are multi-layer films designed to have significantly lower permeability.[2][3][4][5] This superior gas retention capability of VIF and TIF leads to higher MITC concentrations in the soil, enhancing the efficacy of the fumigation.[2][3][4]
Q3: Can I reduce the application rate of this compound when using VIF or TIF?
A3: Research on other fumigants has shown that the enhanced retention by VIF and TIF can allow for reduced application rates while maintaining or even improving efficacy.[5] However, it is crucial to conduct small-scale trials to determine the optimal reduced rate for your specific conditions and target pests, and always adhere to local regulations and product labels.
Q4: How long should the plastic tarp remain on the soil after this compound application?
A4: The tarping duration depends on soil temperature and the specific recommendations on the product label. Generally, a period of 5 to 14 days is recommended.[1] In cooler soil conditions, a longer duration may be necessary to ensure effective fumigation.
Q5: What should I do if the plastic tarp is damaged during the fumigation period?
A5: Any tears, holes, or other damage to the tarp should be repaired immediately using fumigant-resistant tape to prevent the escape of MITC gas and maintain the effectiveness of the treatment.
Quantitative Data on Tarping Performance
The following tables summarize the expected performance of different plastic tarping methods with this compound based on available data and research on similar soil fumigants.
Table 1: Comparison of MITC Retention with Different Tarping Methods
| Tarping Method | Relative MITC Concentration in Soil (Compared to No Tarp) | Source of Evidence |
| No Tarp (Water Seal) | Baseline | Studies show significantly lower MITC concentrations compared to tarped plots.[7] |
| Standard Polyethylene (PE) Tarp | Moderate Increase | Consistently higher MITC concentrations than water-sealed plots.[7] |
| Virtually Impermeable Film (VIF) | High Increase | Significantly reduces fumigant loss compared to PE films.[2] |
| Totally Impermeable Film (TIF) | Very High Increase | Offers the highest retention of fumigant gases, leading to greater concentration and exposure time.[3][4] |
Table 2: Expected Efficacy of this compound with Different Tarping Methods against Key Soil-Borne Pathogens
Note: The efficacy values below are estimates based on the principles of fumigant retention and data from studies on this compound and other fumigants. Actual results will vary based on soil conditions, pathogen pressure, and application technique.
| Tarping Method | Expected Control of Fusarium oxysporum | Expected Control of Pythium spp. | Expected Control of Rhizoctonia solani | Expected Control of Sclerotinia sclerotiorum |
| Standard Polyethylene (PE) Tarp | Good | Good | Good | Good |
| Virtually Impermeable Film (VIF) | Very Good to Excellent | Very Good to Excellent | Very Good to Excellent | Very Good to Excellent |
| Totally Impermeable Film (TIF) | Excellent | Excellent | Excellent | Excellent |
Table 3: Expected Impact of Tarping Methods on Weed Control and Crop Yield
Note: These are generalized expectations. Specific outcomes are highly dependent on the weed species present, crop type, and environmental conditions.
| Tarping Method | Expected Weed Control Efficacy | Expected Impact on Crop Yield |
| Standard Polyethylene (PE) Tarp | Good | Positive |
| Virtually Impermeable Film (VIF) | Very Good | Significant Positive Impact |
| Totally Impermeable Film (TIF) | Excellent | Highest Potential for Positive Impact |
Experimental Protocols
Protocol 1: Standard Operating Procedure for this compound Application with HDPE Tarping
This protocol outlines the steps for a standard this compound application using a High-Density Polyethylene (HDPE) tarp.
-
Soil Preparation (5-7 days prior):
-
Cultivate the soil to the desired fumigation depth (e.g., 20-30 cm), ensuring a fine tilth and removal of large clods and undecomposed organic matter.
-
Ensure the soil is moist (60-70% of field capacity). Irrigate if necessary and maintain this moisture level until application.
-
-
This compound Application:
-
Calibrate application equipment (e.g., granular spreader) to deliver the target rate of this compound.
-
Evenly apply the this compound granules to the soil surface.
-
Immediately incorporate the granules into the soil to the target depth using a rotary tiller or other suitable equipment.
-
-
Tarping:
-
Immediately after incorporation, cover the treated area with an HDPE tarp.
-
Ensure the edges of the tarp are securely buried in the soil to create an airtight seal.
-
-
Fumigation Period:
-
Leave the tarp in place for the recommended duration based on soil temperature (typically 5-14 days).
-
Regularly inspect the tarp for any damage and repair as needed.
-
-
Tarp Removal and Aeration:
-
After the fumigation period, carefully remove the tarp.
-
Aerate the soil by cultivating to a depth slightly less than the incorporation depth.
-
Allow the soil to aerate for a minimum of 7-14 days, or longer in cool, wet conditions.
-
-
Pre-Planting Safety Check:
-
Conduct a germination test with a sensitive indicator plant (e.g., cress) to ensure all fumigant has dissipated before planting your crop.
-
Protocol 2: Advanced Protocol for this compound Application with VIF/TIF Tarping
This protocol is for applications where maximum efficacy is desired, utilizing Virtually Impermeable or Totally Impermeable Films.
-
Soil Preparation: Follow the same detailed soil preparation steps as in Protocol 1.
-
This compound Application: Follow the same application and incorporation steps as in Protocol 1. Consideration may be given to a slightly reduced application rate based on preliminary trials, but always adhere to label requirements.
-
Tarping:
-
Immediately cover the treated area with VIF or TIF.
-
Pay meticulous attention to sealing the tarp edges. Burying the edges deeply and ensuring a continuous seal is critical for these high-retention films.
-
If multiple sheets are used, ensure they are properly overlapped and sealed according to the manufacturer's instructions.
-
-
Fumigation Period: Maintain the tarp for the recommended duration (5-14 days). The enhanced gas retention may allow for a slightly shorter duration in optimal temperature conditions, but this should be verified with efficacy studies.
-
Tarp Removal and Aeration:
-
Due to the higher fumigant concentration under VIF/TIF, the aeration period is critical.
-
After tarp removal, thorough and repeated cultivation may be necessary to facilitate gas escape.
-
A longer aeration period compared to HDPE tarping should be anticipated.
-
-
Pre-Planting Safety Check: A germination test is mandatory before planting to prevent phytotoxicity.
Visualizations
Caption: this compound Conversion and Mode of Action in Soil.
Caption: this compound Fumigation Experimental Workflow.
Caption: Logical Relationship of Tarp Type to Fumigation Efficacy.
References
- 1. imtrade.com.au [imtrade.com.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. californiaagriculture.org [californiaagriculture.org]
- 5. journals.flvc.org [journals.flvc.org]
- 6. THE EFFECTIVENESS OF this compound* AS INFLUENCED BY THE USE OF PLASTIC SHEETING | International Society for Horticultural Science [ishs.org]
- 7. Fumigant distribution in forest nursery soils under water seal and plastic film after application of this compound, metam-sodium and chloropicrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dazomet Decomposition and MITC Release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of soil pH on the decomposition of the soil fumigant dazomet and the subsequent release of its active compound, methyl isothiocyanate (MITC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound decomposition in soil?
A1: this compound decomposition in soil is primarily an abiotic process driven by hydrolysis.[1][2] When this compound comes into contact with moist soil, it breaks down to release methyl isothiocyanate (MITC), which is the main bioactive compound responsible for its fumigant activity.[3][4]
Q2: How does soil pH influence the rate of this compound decomposition?
A2: Soil pH is a critical factor influencing the rate of this compound decomposition. This compound degrades significantly faster in alkaline conditions compared to acidic or neutral soils.[1][2][5] The hydrolysis process is accelerated at higher pH levels.[2][5]
Q3: Is there a quantitative relationship between soil pH and this compound half-life?
A3: Yes, studies have shown a clear quantitative relationship. For instance, the half-life of this compound has been observed to be reduced by 13.9% to 47.4% in alkaline soil (pH 9) compared to acidic soil (pH 5).[4][5] This indicates a more rapid breakdown and release of MITC in alkaline environments.
Q4: What is MITC and why is its release important?
A4: MITC (methyl isothiocyanate) is the primary active degradation product of this compound.[3] It is a volatile compound that possesses potent fungicidal, nematicidal, and herbicidal properties, making it the key agent for soil fumigation.[3] The efficacy of a this compound treatment is directly related to the concentration and persistence of MITC in the soil.[3]
Q5: How does soil pH affect the concentration and persistence of MITC?
A5: Since higher soil pH accelerates the conversion of this compound to MITC, it can lead to a more rapid peak in MITC concentration.[4][5] However, the persistence of MITC in the soil is also influenced by various factors including soil temperature, moisture, and microbial activity, which can also be affected by pH.[3][6]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Inconsistent or low efficacy of this compound treatment in acidic soils. | Slow decomposition of this compound to MITC due to low pH. | 1. Measure Soil pH: Before application, determine the pH of your soil. 2. pH Adjustment: Consider amending the soil with liming agents to raise the pH to a more neutral or slightly alkaline level, which can enhance this compound decomposition. 3. Monitor MITC Levels: Use appropriate analytical methods to measure MITC concentrations in the soil post-application to confirm if the release is being hindered.[7] |
| Rapid dissipation of MITC and reduced efficacy in highly alkaline soils. | Accelerated decomposition of this compound leading to a sharp peak and rapid loss of MITC. | 1. Optimize Application Timing and Sealing: Apply this compound during cooler parts of the day and ensure immediate and effective soil sealing (e.g., with plastic tarps) to trap the volatile MITC for a longer duration.[6][8] 2. Adjust Dosage: A lower initial dose might be considered in highly alkaline soils to avoid a rapid, unsustainable burst of MITC. |
| Variability in experimental results across different soil types. | Soil properties other than pH (e.g., organic matter, texture, moisture) are influencing decomposition. | 1. Characterize Soil Properties: In addition to pH, analyze the organic matter content, texture (sand, silt, clay percentages), and water holding capacity of your experimental soils.[1][2] 2. Standardize Soil Moisture: Maintain consistent and optimal soil moisture (around 60-70% of water-holding capacity) across all experimental units, as this is crucial for this compound hydrolysis.[9] 3. Normalize Data: When comparing results from different soils, consider expressing decomposition rates relative to the specific properties of each soil. |
| Phytotoxicity to subsequent crops. | Incomplete degradation of this compound or persistence of high MITC concentrations. | 1. Pre-Planting Bioassay: Before planting a new crop, conduct a simple bioassay, such as a radish seed germination test, to ensure that residual fumigant levels are not phytotoxic.[7][10] 2. Aeration Period: Ensure an adequate aeration period after fumigation to allow for the dissipation of residual MITC. The required time will vary depending on soil temperature, moisture, and pH.[9] |
Quantitative Data Summary
Table 1: Effect of Soil pH on this compound Half-Life
| Soil pH | Half-Life Reduction Compared to pH 5 (%) | Reference |
| 7 | No significant difference from pH 5 in most cases | [5] |
| 9 | 13.9 - 47.4 | [4][5] |
Table 2: Influence of Environmental Factors on this compound Decomposition
| Factor | Condition Change | Impact on Decomposition Rate | Reference |
| Temperature | Increase from 5°C to 45°C | 15 to 24 times faster | [1][2] |
| Soil Water Content | Increase from 10% to 30% | 16 to 37 times faster | [1][2] |
| Soil Type | Varies | Highly dependent on physicochemical properties | [1][2] |
| Organic Amendments (Chicken Manure, Urea) | Addition to soil | Moderately slowed decomposition | [1][2] |
Experimental Protocols
Protocol 1: Laboratory Incubation Study to Assess the Impact of Soil pH on this compound Decomposition
-
Soil Preparation:
-
Collect a representative soil sample and air-dry it.
-
Sieve the soil through a 2 mm mesh to ensure homogeneity.
-
Characterize the baseline physicochemical properties of the soil (pH, organic matter content, texture).
-
Divide the soil into batches and adjust the pH of each batch to the desired levels (e.g., 5, 7, 9) using appropriate acidic or basic solutions (e.g., H₂SO₄, Ca(OH)₂). Allow the pH-adjusted soils to equilibrate for a set period.
-
-
This compound Application:
-
Weigh a standardized amount of the pH-adjusted soil (e.g., 50 g) into individual incubation vessels (e.g., sealed glass jars).
-
Adjust the soil moisture content to a consistent level, typically 60-70% of the water-holding capacity.
-
Apply a known concentration of this compound to each soil sample and mix thoroughly to ensure uniform distribution.
-
-
Incubation:
-
Seal the incubation vessels and place them in a temperature-controlled incubator set to a standard temperature (e.g., 25°C).
-
At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72, 96 hours), destructively sample triplicate vessels for each pH level.
-
-
Extraction and Analysis:
-
Extract this compound and MITC from the soil samples using an appropriate solvent (e.g., acetonitrile or ethyl acetate).
-
Analyze the extracts using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), to quantify the concentrations of this compound and MITC.
-
-
Data Analysis:
-
Plot the concentration of this compound over time for each pH level.
-
Calculate the first-order degradation rate constant (k) and the half-life (t₁/₂) of this compound for each pH condition.
-
Plot the formation and dissipation of MITC over time for each pH level.
-
Visualizations
Caption: this compound decomposition pathway influenced by soil pH.
References
- 1. Environmental Factors and Soil Amendment Affect the Decomposition Rate of this compound Fumigant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. hort [journals.ashs.org]
- 7. researchgate.net [researchgate.net]
- 8. THE EFFECTIVENESS OF this compound* AS INFLUENCED BY THE USE OF PLASTIC SHEETING | International Society for Horticultural Science [ishs.org]
- 9. downloads.unido.org [downloads.unido.org]
- 10. srs.fs.usda.gov [srs.fs.usda.gov]
Technical Support Center: Overcoming Inconsistent Dazomet Results in Field Trials
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results encountered during field trials with Dazomet.
Troubleshooting Guide
Issue 1: Poor or inconsistent pest/pathogen control.
Possible Cause: Suboptimal conversion of this compound to its active form, methyl isothiocyanate (MITC), or rapid loss of MITC gas.
Troubleshooting Steps:
-
Verify Soil Moisture: this compound requires adequate soil moisture for hydrolysis to MITC.[1][2][3][4] The optimal range is typically 60-70% of the soil's water-holding capacity.[2]
-
Action: Before application, ensure soil is adequately moist. If the soil is dry, irrigate and allow it to drain to the desired moisture level.
-
-
Assess Soil Temperature: Soil temperature significantly impacts the rate of this compound degradation and MITC release.[1][2][5][6] The ideal temperature range is generally between 12-25°C (54-77°F).[2]
-
Action: Measure soil temperature at the intended incorporation depth. Avoid application in cold (below 10°C) or excessively hot (above 25°C) soils, as this can lead to slow or too rapid gas release, respectively.[2]
-
-
Evaluate Soil Type and pH: this compound's efficacy can be influenced by soil composition. It degrades faster in alkaline soils.[5][6][7] High organic matter content can also lead to adsorption of the active ingredient.[2]
-
Action: Analyze soil pH and organic matter content. In soils with high organic matter, a higher application rate may be necessary, and a longer waiting period before planting may be required.[2]
-
-
Review Application and Incorporation Technique: Uniform distribution and thorough incorporation of this compound granules are crucial for consistent results.[2][8]
-
Action: Ensure the application equipment is calibrated correctly for the target rate. Incorporate the granules to the desired soil depth (e.g., 20-30 cm) immediately after application using a rototiller or similar equipment to achieve a thorough mix.[2]
-
-
Confirm Soil Sealing: Proper sealing of the soil surface after application is essential to prevent the rapid escape of MITC gas.[2][8]
Issue 2: Evidence of phytotoxicity in subsequent crops.
Possible Cause: Incomplete dissipation of MITC from the soil before planting.
Troubleshooting Steps:
-
Check the Waiting Period: The time required between this compound application and planting (plant-back interval) is critical and depends on soil temperature and other environmental factors.[2]
-
Action: Adhere to the recommended waiting period, which is typically 2-4 weeks.[2] Colder soil temperatures will slow down the dissipation of MITC, necessitating a longer waiting period.
-
-
Perform a Bioassay: Before planting the main crop, conduct a simple bioassay to ensure the soil is safe.
-
Action: Collect soil samples from the treated area and a control (untreated) area. Sow a few seeds of a sensitive plant (e.g., lettuce, cress) in each sample. If germination and growth are normal in the treated soil compared to the control, it is safe to plant.
-
-
Aerate the Soil: If the bioassay indicates residual toxicity, aerating the soil can help dissipate the remaining MITC gas.
-
Action: Till the soil one or more times to expose it to the air, which will accelerate the release of any trapped fumigant.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a soil fumigant that, in the presence of soil moisture, undergoes hydrolysis to release methyl isothiocyanate (MITC).[1][2][3][9] MITC is a volatile gas that is toxic to a broad spectrum of soil-borne pests, including fungi, nematodes, insects, and weed seeds.[3][7][10][11]
Q2: How does soil moisture affect this compound's performance?
A2: Soil moisture is critical for the conversion of this compound to MITC.[1][2][3][4] Insufficient moisture will result in a slow and incomplete release of the active ingredient, leading to reduced efficacy. Conversely, excessive moisture can lead to rapid degradation and potential leaching. The optimal soil moisture is generally considered to be 60-70% of the water-holding capacity.[2]
Q3: What is the optimal soil temperature for this compound application?
A3: The ideal soil temperature for this compound application is between 12°C and 25°C (54°F and 77°F).[2] At temperatures below this range, the conversion to MITC is slow, reducing its effectiveness.[1] Above this range, the release of MITC can be too rapid, leading to premature loss from the soil and potentially reduced efficacy.[2]
Q4: Does the granule size of this compound matter?
A4: Yes, the particle size of this compound granules influences its degradation rate.[1][7] Smaller particles have a larger surface area and tend to degrade faster, releasing MITC more quickly.[1] Larger granules degrade more slowly, providing a more extended release period.[1][7] The choice of granule size may be adjusted based on soil conditions and the target pest's life cycle.
Q5: How deep should this compound be incorporated into the soil?
A5: this compound should be incorporated to a depth where the target pests reside. A typical incorporation depth is at least 20 cm, and for deeper rooting pathogens, up to 30 cm may be necessary.[2] It is crucial to achieve a uniform mixture of the granules within this soil layer.
Q6: Is it necessary to cover the treated area with a tarp?
A6: While not always mandatory, covering the treated soil with a polyethylene tarp is highly recommended as it significantly improves the efficacy of the fumigation.[8][9] The tarp helps to seal the MITC gas into the soil, maintaining a lethal concentration for a longer duration.[8] If a tarp is not used, a water seal created by light irrigation immediately after application and soil compaction is a necessary alternative.[2]
Data Presentation
Table 1: Influence of Soil Temperature and Moisture on this compound Degradation Half-Life (t½)
| Soil Temperature (°C) | Soil Moisture Content | This compound Degradation Half-Life (t½) | Reference |
| 4 | - | Slower degradation | [1][7] |
| 15 | - | Moderate degradation | [1] |
| 25 | 30% | Optimal degradation (e.g., as low as 2 hours for small particles) | [1] |
| 35 | - | Faster degradation | [7] |
| - | 15% | Slower degradation | [1] |
| - | 30% | Faster degradation (up to 26.9 times faster than at 15%) | [1] |
Table 2: Effect of this compound Granule Size on Degradation Half-Life (t½)
| Granule Size | Relative Degradation Rate | General Recommendation | Reference |
| <100 µm | Fastest | Rapid release for immediate effect | [1] |
| 100-300 µm | Moderate | Balanced release, often recommended | [1] |
| 300-400 µm | Slower | Slower, more sustained release | [1] |
| >400 µm | Slowest | Prolonged release | [1] |
Experimental Protocols
Protocol 1: Determining Optimal Soil Moisture for this compound Application
-
Objective: To identify the soil moisture level that yields the highest efficacy for this compound in a specific soil type.
-
Materials: this compound, target pest/pathogen inoculum, multiple soil containers, water, equipment for measuring soil moisture.
-
Methodology:
-
Prepare soil samples with varying moisture levels (e.g., 40%, 50%, 60%, 70%, 80% of water-holding capacity).
-
Inoculate a subset of soil from each moisture level with the target pest or pathogen.
-
Apply this compound at the recommended rate to each inoculated soil sample and mix thoroughly.
-
Seal the containers.
-
After the appropriate fumigation period, assess the viability of the target pest/pathogen in each sample.
-
The moisture level with the highest pest/pathogen mortality is considered optimal.
-
Protocol 2: Post-Fumigation Bioassay for Phytotoxicity
-
Objective: To determine if the soil is safe for planting after the this compound treatment and the required waiting period.
-
Materials: Soil samples from the treated field, untreated control soil, pots or trays, seeds of a sensitive indicator plant (e.g., lettuce, cress).
-
Methodology:
-
At the end of the recommended waiting period, collect soil samples from several locations within the treated area to a depth of 10-15 cm.
-
Collect a soil sample from an adjacent, untreated area to serve as a control.
-
Fill separate, labeled pots with the treated and untreated soil.
-
Sow the indicator seeds in each pot according to standard planting depth for that species.
-
Place the pots in a suitable environment for germination and growth (e.g., greenhouse).
-
Observe germination and seedling growth for 7-14 days.
-
Interpretation:
-
If germination and growth in the treated soil are comparable to the control soil, the field is safe for planting.
-
If germination is inhibited or seedlings show signs of damage (e.g., stunting, discoloration) in the treated soil, residual MITC is likely present. In this case, extend the waiting period and consider aerating the soil by tilling before re-testing.
-
-
Visualizations
Caption: this compound degradation pathway in the presence of soil moisture.
Caption: Troubleshooting workflow for inconsistent this compound efficacy.
Caption: Decision tree for addressing post-fumigation phytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. downloads.unido.org [downloads.unido.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | C5H10N2S2 | CID 10788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Environmental Factors and Soil Amendment Affect the Decomposition Rate of this compound Fumigant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. hort [journals.ashs.org]
- 9. my.ucanr.edu [my.ucanr.edu]
- 10. fao.org [fao.org]
- 11. This compound (Ref: N 521) [sitem.herts.ac.uk]
Technical Support Center: Dazomet Half-Life in Soil Matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the determination of Dazomet's half-life in various soil matrices.
Factors Influencing this compound Half-Life in Soil
The degradation of this compound in soil is primarily an abiotic chemical hydrolysis process, which is significantly influenced by several environmental factors. The persistence of this compound, and consequently its efficacy as a soil fumigant, is dependent on soil texture, water content, temperature, and pH.[1][2] The main degradation product of this compound is methyl isothiocyanate (MITC), which is the active biocide.[1][3]
Summary of this compound Half-Life in Different Soil Conditions
The following table summarizes the half-life of this compound under various experimental conditions. The degradation of this compound generally follows first-order kinetics.
| Soil Type/Matrix | Temperature (°C) | pH | Soil Moisture | Half-Life (t½) | Reference |
| Not specified | >5 | - | Moist | < 1 day | [4] |
| Deionized Water | 4 | 7 | - | 13.9 - 19.3 days | Ren et al., 2022[5] |
| Deionized Water | 15 | 7 | - | 4.8 - 7.9 days | Ren et al., 2022[5] |
| Deionized Water | 25 | 7 | - | 1.8 - 3.5 days | Ren et al., 2022[5] |
| Deionized Water | 35 | 7 | - | 0.8 - 1.5 days | Ren et al., 2022[5] |
| Deionized Water | 25 | 5 | - | 2.1 - 4.1 days | Ren et al., 2022[5] |
| Deionized Water | 25 | 7 | - | 1.8 - 3.5 days | Ren et al., 2022[5] |
| Deionized Water | 25 | 9 | - | 1.2 - 2.8 days* | Ren et al., 2022[5] |
| Shunyi Soil | 25 | - | 15% | 160.05 hours | [3] |
| Shunyi Soil | 25 | - | 20% | 24.70 hours | [3] |
| Shunyi Soil | 25 | - | 30% | 5.96 hours | [3] |
Note: Half-life ranges in deionized water are dependent on the granule size of the this compound used, with smaller granules degrading faster.[5]
Experimental Protocols
Objective: To determine the degradation kinetics and half-life of this compound in a specific soil matrix under controlled laboratory conditions.
Materials:
-
Test soil, sieved (<2 mm)
-
This compound (analytical standard and formulation)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acetic acid (glacial)
-
Incubation vessels (e.g., glass jars with screw caps)
-
Analytical balance
-
Incubator/climate chamber
-
High-Performance Liquid Chromatograph (HPLC) with a Diode Array Detector (DAD) or UV detector
-
C8 or C18 HPLC column
-
Syringe filters (0.22 µm)
-
Centrifuge
-
Mechanical shaker
Procedure:
-
Soil Preparation and Fortification:
-
Air-dry the soil and sieve it to remove large debris.
-
Determine the soil's maximum water holding capacity. Adjust the soil moisture to the desired level (e.g., 50% of maximum water holding capacity).
-
Weigh a specific amount of the prepared soil (e.g., 20 g) into each incubation vessel.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Fortify the soil samples with the this compound stock solution to achieve the desired initial concentration. Ensure even distribution of the chemical.
-
-
Incubation:
-
Seal the incubation vessels.
-
Place the vessels in an incubator set to the desired temperature.
-
Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 72, and 96 hours). For each time point, a separate vessel is typically used.
-
-
Sample Extraction:
-
To the soil sample, add a specific volume of extraction solvent (e.g., 20 mL of acetonitrile).
-
Shake the mixture vigorously on a mechanical shaker for a specified time (e.g., 30 minutes).
-
Centrifuge the samples to separate the soil particles from the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C8 or C18 (e.g., Venusil XBP-C8, 4.6 × 150 mm, 5 µm).[6]
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.2% glacial acetic acid) in a specific ratio (e.g., 55:45 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: 30°C.[6]
-
Detection: UV or DAD at 282 nm.[6]
-
Quantify the this compound concentration in the samples by comparing the peak areas to a calibration curve prepared from analytical standards.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Fit the data to a first-order degradation kinetic model: Ct = C0e-kt, where Ct is the concentration at time t, C0 is the initial concentration, and k is the degradation rate constant.
-
Calculate the half-life (t½) using the formula: t½ = ln(2)/k.
-
Visualizations
This compound Degradation Pathway
This compound degrades in the presence of moisture primarily through hydrolysis to form the active compound methyl isothiocyanate (MITC).
Caption: this compound hydrolysis pathway in soil.
Experimental Workflow for this compound Half-Life Determination
The following diagram illustrates the key steps in a typical experiment to determine the half-life of this compound in soil.
Caption: Experimental workflow for this compound analysis.
Troubleshooting and FAQs
Q1: My this compound appears to be degrading much slower than expected. What are the possible causes?
A1: Several factors can lead to a slower degradation rate of this compound:
-
Low Temperature: this compound hydrolysis is temperature-dependent. Lower temperatures will significantly slow down the degradation process. For instance, the half-life can be 4 to 6 times longer at 4°C compared to 35°C.[5]
-
Low Soil Moisture: Water is essential for the hydrolysis of this compound. Dry soil conditions will inhibit its degradation.
-
Acidic Soil (Low pH): this compound degrades faster in alkaline conditions compared to acidic conditions.[5] If your soil pH is low (e.g., below 7), the degradation will be slower. The half-life of this compound can be reduced by 14-47% at pH 9 compared to pH 5.[5]
-
Large Granule Size: If you are using a granular formulation, larger granules have a smaller surface area, which can slow down the rate of dissolution and subsequent hydrolysis.[5]
Q2: I am seeing a lot of variability in my replicate samples. What could be the reason?
A2: Variability in results can stem from:
-
Inhomogeneous Fortification: Ensure that the this compound is evenly mixed with the soil at the start of the experiment. Uneven application will lead to "hot spots" of high concentration and areas of low concentration.
-
Inconsistent Soil Moisture: Variations in moisture content between your replicate vessels can lead to different degradation rates.
-
Temperature Gradients: If using a large incubator, ensure there are no significant temperature gradients across the shelves where your samples are placed.
-
Extraction Inefficiency: Make sure your extraction protocol (solvent volume, shaking time) is consistent and sufficient to recover the this compound from the soil matrix.
Q3: Can I use a different analytical method besides HPLC?
A3: While HPLC is a common and robust method for this compound analysis, other techniques could potentially be used. However, any alternative method would need to be properly validated for selectivity, sensitivity, accuracy, and precision for your specific soil matrix. Gas chromatography is generally not suitable for the direct analysis of this compound due to its thermal instability, but it can be used to measure the degradation product, MITC.
Q4: Does the organic matter content of the soil affect this compound's half-life?
A4: Yes, the physicochemical properties of the soil, including organic matter content, can influence this compound degradation.[1][2] While the primary degradation mechanism is abiotic hydrolysis, organic matter can affect soil structure, water holding capacity, and potentially the sorption of this compound, which could indirectly influence its degradation rate.
Q5: My experiment is showing accelerated degradation of this compound. What could cause this?
A5: Accelerated degradation is typically due to:
-
High Temperature: As mentioned, higher temperatures significantly increase the rate of hydrolysis.[5]
-
High Soil Moisture: Ample water availability facilitates rapid hydrolysis.
-
Alkaline Soil (High pH): this compound is less stable in alkaline conditions, leading to faster degradation.[5]
-
History of this compound/Metam-sodium Application: Some studies suggest that repeated application of this compound or similar fumigants (like metam-sodium which also produces MITC) can lead to accelerated degradation of MITC in some soils, which could be a factor in the overall dissipation of the fumigant's activity.[6]
References
Validation & Comparative
Dazomet vs. Metam Sodium: A Comparative Guide to Weed Control Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used soil fumigants, dazomet and metam sodium, for the effective control of weeds. Both fumigants are valued for their broad-spectrum activity, which extends to nematodes, fungi, and soil insects.[1][2] Their efficacy is rooted in the production of the active biocidal compound, methyl isothiocyanate (MITC), upon their decomposition in the soil.[1][2] This guide synthesizes experimental data to compare their performance, details the methodologies for their application and evaluation, and visualizes key processes to aid in research and development.
Performance Comparison
This compound and metam sodium are both pre-plant soil fumigants that ultimately rely on the generation of MITC for their herbicidal activity.[1][2] However, their distinct physical forms and application methods can influence their effectiveness based on soil conditions and target weed species.
This compound is a granular fumigant that is broadcast onto the soil surface and then mechanically incorporated.[2] This formulation, when properly mixed, can offer uniform distribution in the upper soil layer.[2]
Metam sodium is typically available as a water-soluble liquid that is applied to the soil through shank injection or chemigation.[2] Its liquid form may allow for deeper penetration into the soil profile, particularly with sufficient irrigation.[2]
Both fumigants necessitate sealing the soil surface after application, commonly with plastic tarps or a water seal, to retain the volatile MITC gas and maximize its efficacy.[2]
Quantitative Data Summary
The following table summarizes quantitative data on the efficacy of this compound and metam sodium for weed control from various studies. Direct comparisons can be challenging due to variations in experimental conditions, such as soil type, target weed species, and application rates across different studies.
| Performance Metric | This compound | Metam Sodium | Study Details and Remarks |
| Weed Control Efficacy | Generally lower number of weeds at comparable rates compared to metam sodium in the uppermost soil layer.[3] | Total number of weeds declined as the rate of application increased.[3] | A study on vegetable growers suggested this compound was more effective in the topsoil, possibly due to its granular formulation keeping it closer to the surface.[3] |
| Weed Density (Weeds per plot 23 months post-application) | Not explicitly stated in the provided study. | 0 gallons/acre: 15025 gallons/acre: 2550 gallons/acre: 20100 gallons/acre: 18 | Data from a lettuce field trial. The dominant weeds were pineappleweed and lambsquarter.[4] |
| Control of Specific Weeds | Good weed control maintained for eight weeks in one study.[5] | At 450 l/ha, controlled 100% of red rice initially, dropping to 92% after five weeks. Less effective against Heteranthera reniformis, Bulboschoenus maritimus, and Lindernia spp.[6] | This compound's efficacy can be variable depending on the weed species.[7] Metam sodium's effectiveness against Echinochloa crus-galli improved with higher rates.[6] |
| Impact on Soil Microbial Population | Fumigation significantly reduced soil fungal diversity and altered dominant microbial populations.[8] The effect on soil microorganisms was found to be temporary in one study.[9] | Negatively affected the diversity and richness of soil bacterial communities.[8][10] Repeated applications can lead to accelerated degradation of MITC by soil microbes, potentially reducing efficacy over time.[7] | Both fumigants impact soil microbial communities. This compound has been shown to decrease the relative abundance of pathogenic fungi like Fusarium while increasing biocontrol bacteria such as Mortierella.[9] |
Experimental Protocols
The following is a generalized experimental protocol for evaluating the efficacy of this compound and metam sodium for weed control, based on methodologies reported in the literature.
1. Site Preparation:
-
Establish experimental plots of a defined size (e.g., 12 feet wide by 20 feet long).[4]
-
Ensure the soil is well-tilled to a fine consistency, free of large clods and undecomposed plant material.[4][11]
-
Soil moisture should be between 60-70% of its water-holding capacity to ensure pathogens are in a sensitive state and to facilitate the chemical reactions.[11]
2. Fumigant Application:
-
This compound:
-
Metam Sodium:
3. Soil Sealing:
-
Immediately after application and incorporation, seal the soil surface to retain the MITC gas.[2]
-
This can be achieved by covering the plots with polyethylene tarps or by applying approximately 1 inch of irrigation water to create a water seal.[2][3]
-
The sealing period typically lasts for 7-14 days.[5]
4. Aeration:
-
After the sealing period, remove the tarps (if used) and allow the soil to aerate.[2]
-
Cultivation can help to dissipate any remaining fumigant.[4]
-
A cress seed germination test can be used to ensure no phytotoxic residues remain before planting a crop.[5]
5. Efficacy Assessment:
-
Weed Density: Count the number of weeds per unit area at specified intervals after treatment.[2]
-
Weed Biomass: Harvest the above-ground weed tissue from a defined area and determine its dry weight.[2]
-
Visual Ratings: Visually assess the percentage of weed control in treated plots compared to untreated control plots.[2]
Visualizations
Caption: Experimental workflow for fumigant efficacy testing.
Caption: Decomposition pathways of this compound and Metam Sodium to MITC.
Conclusion
Both this compound and metam sodium are effective broad-spectrum soil fumigants that provide robust weed control through the generation of MITC.[2] The selection between the two often hinges on practical considerations such as available application equipment, soil type, and the specific weed pressures of a given site.[2] this compound, with its granular formulation, may be advantageous for achieving uniform distribution in the topsoil when properly incorporated.[2][3] Conversely, the liquid formulation of metam sodium might offer better penetration into deeper soil layers in certain application scenarios.[2][3] For optimal performance of either product, meticulous attention to soil preparation, moisture content, and sealing techniques is paramount.[2]
References
- 1. Metham sodium, this compound and methylisothiocyanate chemical review | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 2. benchchem.com [benchchem.com]
- 3. uaf.edu [uaf.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Weed control in rice with metham-sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An emerging chemical fumigant: two-sided effects of this compound on soil microbial environment and plant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Legacy effects of fumigation on soil bacterial and fungal communities and their response to metam sodium application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. downloads.unido.org [downloads.unido.org]
Dazomet and Methyl Bromide Alternatives: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy, application, and mechanisms of Dazomet and key alternatives to methyl bromide for soil fumigation. This guide provides a detailed comparison based on experimental data, outlines methodologies for key experiments, and visualizes critical pathways and workflows.
The phase-out of methyl bromide due to its ozone-depleting properties has necessitated the adoption of effective alternatives for soil fumigation. Among these, this compound has emerged as a significant broad-spectrum soil fumigant. This guide provides a comparative analysis of this compound and other chemical and non-chemical alternatives to methyl bromide, with a focus on their performance, application protocols, and mechanisms of action.
Performance Comparison of Soil Fumigants
This compound, a granular fumigant, acts by releasing methyl isothiocyanate (MITC) gas in the presence of soil moisture.[1][2] This active compound provides its biocidal activity against a wide range of soil-borne pests, including nematodes, fungi, insects, and weeds.[1][2] Its performance is often compared to other chemical fumigants that are also used as methyl bromide alternatives.
Chemical Alternatives:
-
Metam Sodium: A water-soluble liquid that also decomposes to MITC in the soil.[2][3] While both this compound and Metam Sodium share the same active ingredient, their physical form and application methods differ, which can influence their distribution and efficacy in the soil profile.[3] this compound's granular form may provide more uniform distribution in the upper soil layer, whereas the liquid formulation of Metam Sodium can potentially penetrate deeper with sufficient irrigation.[3]
-
Chloropicrin: Often used in combination with other fumigants, it is effective against many soil-borne pathogens.[4][5] It has demonstrated efficacy in increasing crop yields by controlling fungal pathogens.[4][6]
-
1,3-Dichloropropene (1,3-D): Primarily a nematicide, it has been shown to consistently reduce soil populations of nematodes.[2][7][8]
-
Dimethyl Disulfide (DMDS): A newer alternative that has shown excellent efficacy against root-knot nematodes and certain soil-borne pathogens.[9][10][11][12]
Non-Chemical Alternatives:
-
Biofumigation: This method utilizes certain Brassica plants (e.g., mustard) that produce glucosinolates.[13][14][15] When these plants are macerated and incorporated into the soil, they release isothiocyanates, which have pesticidal properties.[13][15][16]
-
Soil Solarization and Steaming: These physical methods use heat to control soil-borne pests and are considered environmentally friendly alternatives.[17]
Quantitative Data Summary
The following tables summarize quantitative data on the efficacy of this compound and its alternatives from various experimental studies. Direct comparisons can be challenging due to variations in experimental conditions, soil types, and target pest species across different studies.
| Fumigant | Target Pest | Application Rate | Efficacy | Reference |
| This compound | Macrophomina phaseolina | Not specified | Significantly reduced soil populations | [18] |
| This compound + 1,3-D | Meloidogyne spp., Fusarium spp., Phytophthora spp. | 25 + 10 g a.i. m⁻² | >94% reduction in Meloidogyne spp.; >82% reduction in fungal colonies | [19] |
| This compound | Weeds | 400 kg·ha⁻¹ | Control level similar to Methyl Bromide:Chloropicrin | [20] |
| Metam Sodium | Macrophomina phaseolina | Not specified | Significantly reduced soil populations | [18] |
| Metam Sodium | Weeds | Not specified | Effective weed control | [21] |
| Chloropicrin | Soil-borne fungal pathogens | 65 mg kg⁻¹ | Significantly increased abundance of beneficial bacteria | [22] |
| 1,3-Dichloropropene | Reniform nematode | Not specified | 31-36% reduction in soil population at planting | [2][7] |
| 1,3-Dichloropropene | Reniform nematode | Not specified | 80-84% reduction in soil population at planting | [8] |
| Dimethyl Disulfide (DMDS) | Root-knot nematode | 10-100 g m⁻² | 80-94% efficacy | [9][10] |
| Dimethyl Disulfide (DMDS) | Root-knot nematode | 300, 400, 500 kg/ha | Significant reduction in root gall index | [11] |
| Fumigant | LC50 Value | Target Organism | Reference |
| Dimethyl Disulfide (DMDS) | 0.086 mg L⁻¹ (direct fumigation) | Meloidogyne incognita | [9][10] |
| 1,3-Dichloropropene | 0.070 mg L⁻¹ (direct fumigation) | Meloidogyne incognita | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summarized protocols for key experiments cited in this guide.
Soil Fumigant Efficacy Testing
A common experimental workflow for evaluating the efficacy of soil fumigants like this compound and Metam Sodium for weed management is as follows:
-
Site Preparation: The experimental area is prepared to have a fine tilth, free of clods.[1]
-
Treatment Application:
-
This compound (Granular): Applied evenly over the soil surface using a granule spreader and immediately incorporated to a depth of at least 20 cm using a rototiller.[1]
-
Metam Sodium (Liquid): Applied via shank injection or chemigation.[3]
-
Chloropicrin: Injected into the soil at a specific depth (e.g., 15 cm).[23]
-
1,3-Dichloropropene: Injected into the soil at depths ranging from 12 to 24 inches.[24][25]
-
DMDS: Applied via drip irrigation.[11]
-
-
Sealing: The soil surface is sealed with plastic tarps or by creating a water seal to retain the fumigant gas.[3]
-
Incubation: The treated soil is left undisturbed for a specific period (e.g., 7 days for chloropicrin).[6][22]
-
Aeration: The soil is ventilated to release any remaining fumigant gas before planting.[1]
-
Data Collection: Efficacy is assessed by measuring parameters such as weed density, weed biomass, pathogen population counts, or nematode gall ratings compared to an untreated control.[3]
Biofumigation Protocol
The protocol for biofumigation typically involves the following steps:
-
Crop Selection and Planting: A suitable Brassica species (e.g., mustard) is planted and grown to its flowering stage to maximize glucosinolate content.[13][26]
-
Maceration: The biofumigant crop is finely chopped using a flail mower to facilitate the enzymatic release of isothiocyanates.[13][26]
-
Incorporation: The macerated plant material is immediately incorporated into the top layer of the soil.[13][26]
-
Sealing: The soil is irrigated and covered with a tarp to trap the volatile biocidal compounds.[26]
Signaling Pathways and Mechanisms of Action
The primary mode of action for this compound and Metam Sodium is the generation of methyl isothiocyanate (MITC). A recent study on the antifungal mechanism of MITC against Fusarium oxysporum revealed that MITC induces oxidative stress and disrupts cell homeostasis.[27]
References
- 1. downloads.unido.org [downloads.unido.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Evaluations of Chloropicrin Fumigants for Management of Soil-Borne Pathogens in Chile (Capsicum annuum L.) | New Mexico State University - BE BOLD. Shape the Future. [pubs.nmsu.edu]
- 5. Effect of chemical alternatives to methyl bromide on soil-borne disease incidence and fungal populations in Spanish strawberry nurseries: A long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms by which chloropicrin fumigation promotes soil potassium conversion and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Evaluation of fumigant and non-fumigant nematicides for management of " by Tristan T. Watson, Caleb S. Hamm et al. [repository.lsu.edu]
- 8. Evaluation of fumigant and non-fumigant nematicides for management of Rotylenchulus reniformis on sweetpotato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dimethyl disulfide (DMDS) as an effective soil fumigant against nematodes in China | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Overview of dimethyl disulfide (DMDS) soil treatment at global level, an innovative and modern technology | International Society for Horticultural Science [ishs.org]
- 13. Biofumigation cover crops: Enhancing soil health and combating pests | OSU Extension Service [extension.oregonstate.edu]
- 14. mdpi.com [mdpi.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Welcome to the EU CAP Network! | EU CAP Network [eu-cap-network.ec.europa.eu]
- 17. fao.org [fao.org]
- 18. rngr.net [rngr.net]
- 19. Soil application of this compound combined with 1,3-dichloropropene against soilborne pests for tomato production - PMC [pmc.ncbi.nlm.nih.gov]
- 20. hort [journals.ashs.org]
- 21. uaf.edu [uaf.edu]
- 22. Frontiers | Mechanisms by which chloropicrin fumigation promotes soil potassium conversion and absorption [frontiersin.org]
- 23. Frontiers | Mechanism study on improving chloropicrin fumigation effect by covering fumigated soil with appropriate thickness film [frontiersin.org]
- 24. cdpr.ca.gov [cdpr.ca.gov]
- 25. Cal. Code Regs. Tit. 3, § 6448.2 - 1,3-Dichloropropene Field Fumigation Methods | State Regulations | US Law | LII / Legal Information Institute [law.cornell.edu]
- 26. Biofumigation for soil-borne disease control // Missouri Produce Growers Bulletin // Integrated Pest Management, University of Missouri [ipm.missouri.edu]
- 27. Systematic assessment of the antifungal mechanism of soil fumigant methyl isothiocyanate against Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
Dazomet Performance Against Plant-Parasitic Nematodes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the nematicidal performance of Dazomet, a widely used soil fumigant. It compares its efficacy against specific nematode species with alternative control agents, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of future studies.
Executive Summary
This compound is a pre-plant soil fumigant that, upon contact with moist soil, decomposes to release methyl isothiocyanate (MITC), its primary active and volatile nematicidal compound.[1][2] It has demonstrated significant efficacy in controlling a range of plant-parasitic nematodes, most notably root-knot nematodes (Meloidogyne spp.).[3][4][5] Experimental data consistently show a reduction in nematode populations in the soil and a decrease in root galling on host plants following this compound application.[3][6] Furthermore, studies indicate a synergistic effect when this compound is used in conjunction with biological control agents, potentially allowing for reduced application rates of the chemical fumigant.[4][5][7]
However, the performance of this compound can be influenced by soil conditions, and its efficacy against nematodes protected within root galls may be limited compared to other fumigants like methyl bromide.[8] This guide presents a detailed comparison of this compound with other nematicides, offering a quantitative basis for its evaluation in various agricultural and research contexts.
Performance Data: this compound vs. Alternatives
The following tables summarize the performance of this compound in controlling key nematode species, based on data from various scientific studies.
Table 1: Efficacy of this compound against Root-Knot Nematodes (Meloidogyne spp.)
| Treatment | Application Rate | Nematode Species | Key Findings | Reference |
| This compound | 294 and 392 kg/ha | Meloidogyne spp. | Significant increase in tomato seedling height and weight; Root-knot index reduced by 66.28% and 66.86% respectively. | [6] |
| This compound + Rhodopseudomonas palustris | Not specified | Meloidogyne incognita | 80% reduction in root-knot nematode numbers in ginger; 37.37% increase in ginger yield. | [5][7] |
| This compound + 1,3-Dichloropropene (1,3-D) | 25 + 10 g a.i. m⁻² | Meloidogyne spp. | Over 94% reduction in soil populations of Meloidogyne spp. on tomato. | [3] |
| This compound | 30-45 g/m² | Meloidogyne javanica | Successful control on tomato under glasshouse conditions. | [4] |
| This compound | 10 and 20 mg/kg soil | Meloidogyne incognita | Increased mortality of second-stage juveniles (J2s) by 110.2% and 72.7% respectively when followed by P. lilacinum treatment. | [4][9] |
| Phenamiphos | 5 kg/ha | Meloidogyne spp. | 51.45% control of root-knot nematodes in tomato nursery. | [2] |
| Methyl Bromide | 50 g a.i. m⁻² | Meloidogyne spp. | Superior to this compound in reducing nematode populations within galled roots. | [3][8] |
Table 2: Efficacy of this compound against Other Nematode Species
| Treatment | Application Rate | Nematode Species | Key Findings | Reference |
| This compound | 30-45 g/m² | Stubby-root and other ectoparasitic root nematodes | Listed as a target pest. | [2] |
| This compound | Not specified | Pratylenchus spp. (Lesion nematodes) | Plant parasitic nematodes were found infrequently after treatment. | [10] |
| Abamectin (seed treatment) | 1.0 mg a.i. seed⁻¹ | Pratylenchus zeae | Over 80% reduction in root penetration in maize. | [11] |
| Various Chemical Nematicides | Various | Pratylenchus spp. | Significant reductions in populations around date palm roots. | [12] |
Mode of Action: The Impact of Methyl Isothiocyanate (MITC) on Nematodes
The nematicidal activity of this compound is attributable to its degradation product, methyl isothiocyanate (MITC). MITC is a highly reactive compound that disrupts essential biological processes in nematodes. The primary mechanism of action is believed to be the non-specific alkylation of sulfhydryl (-SH) and amine (-NH2) groups in vital enzymes and other proteins.[8][13] This leads to a cascade of cellular events, ultimately resulting in paralysis and death.
A key target of MITC is the nematode's detoxification and stress response system, particularly pathways involving glutathione S-transferases (GSTs).[6][14] GSTs are crucial for conjugating and neutralizing toxic compounds. By inhibiting these enzymes, MITC compromises the nematode's ability to defend itself against chemical insults, leading to an accumulation of reactive oxygen species (ROS) and oxidative stress. This disruption of the cellular redox balance is a major contributor to MITC's toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pre-treatment with this compound enhances the biocontrol efficacy of purpureocillium lilacinum to Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Effects of this compound combined with Rhodopsesudomonas palustris PSB-06 on root-knot nematode, Meloidogyne incognita infecting ginger and soil microorganisms diversity [frontiersin.org]
- 6. Inhibition of glutathione S-transferases (GSTs) from parasitic nematodes by extracts from traditional Nigerian medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pre-treatment with this compound enhances the biocontrol efficacy of purpureocillium lilacinum to Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Contribution of Glutathione S-Transferases to Imidacloprid Resistance in Nilaparvata lugens - PubMed [pubmed.ncbi.nlm.nih.gov]
Dazomet Versus Soil Solarization: A Comparative Guide to Soil-Borne Pathogen Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent methods for controlling soil-borne pathogens: the chemical fumigant Dazomet and the non-chemical method of soil solarization. The following sections detail their mechanisms of action, experimental protocols, and comparative efficacy supported by experimental data.
Introduction to Soil Disinfestation Methods
Soil-borne diseases, caused by a variety of pathogens including fungi, bacteria, and nematodes, are a significant challenge in agriculture and horticulture, leading to substantial crop losses. To mitigate these threats, various soil disinfestation methods have been developed. Among these, this compound, a chemical fumigant, and soil solarization, a physical method utilizing solar energy, are widely used. This compound is known for its broad-spectrum activity, while soil solarization is considered an environmentally friendly alternative.[1][2] This guide evaluates their performance based on scientific studies.
Mechanisms of Action
This compound: Chemical Fumigation
This compound is a granular pre-plant soil fumigant that acts as a broad-spectrum biocide, effective against fungi, bacteria, nematodes, and germinating weeds.[3][4] Its mode of action involves chemical decomposition in moist soil. This compound breaks down to release methyl isothiocyanate (MITC), a volatile and highly toxic gas.[5][6][7] This gas then diffuses through the soil pores, sterilizing the soil by acting on the target pests.[5][7]
Caption: this compound decomposition into the active fumigant MITC in the presence of soil moisture.
Soil Solarization: Hydrothermal Disinfestation
Soil solarization is a non-chemical method that uses solar radiation to heat the soil to temperatures lethal to many soil-borne pathogens and pests.[8][9] The process involves covering moist soil with a transparent polyethylene film for 4 to 6 weeks during a hot period of the year.[9] The clear plastic traps incoming solar radiation, creating a greenhouse effect that raises the temperature of the top soil layers.[10] This elevated temperature, often reaching 35-60°C (95-140°F) in the top 30 cm, is the primary mode of pathogen control.[8] The process is most effective in moist soil, as water conducts heat and makes pathogens more susceptible to thermal stress.[11] Beyond thermal killing, solarization can also induce biological control by shifting the soil microbial community to favor beneficial microorganisms that are antagonistic to pathogens.[8]
Caption: Mechanism of soil solarization for pathogen control through heat and biological shifts.
Experimental Protocols
This compound Application Protocol
A typical application of this compound involves several key steps to ensure its efficacy and safety:
-
Soil Preparation: The soil should be cultivated to a fine tilth, free of large clods and plant debris, to a depth of about 30 cm.[5] The soil should be moist (60-70% of water-holding capacity) for 5 to 7 days before application to ensure pathogens are in a sensitive state.[5][12]
-
Application: this compound granules are spread evenly over the soil surface at the recommended rate (e.g., 30–45 g/m²).[5]
-
Incorporation: Immediately after application, the granules must be thoroughly incorporated into the soil to the desired depth (typically 20-30 cm) using equipment like a rotovator.[5][12]
-
Sealing: To prevent the escape of the MITC gas, the soil surface is compacted and often covered with polyethylene sheeting.[5]
-
Aeration: After a waiting period of 5 to 14 days (depending on soil temperature), the soil is aerated through cultivation to release any remaining fumigant gas before planting.[12] A germination test is often conducted to ensure the soil is safe for planting.[12]
Soil Solarization Protocol
The protocol for soil solarization is as follows:
-
Site Selection and Preparation: The area should receive maximum direct sunlight.[13] The soil is tilled to be free of clods and plant debris and then thoroughly watered to a depth of at least 30 cm.[13][14]
-
Film Application: A thin, transparent polyethylene film (e.g., 1 to 4 mil) is stretched over the soil surface.[14] The edges of the plastic must be buried in the soil to create an airtight seal, trapping heat and moisture.[14]
-
Treatment Period: The plastic cover remains in place for 4 to 6 weeks during the hottest part of the year.[9]
-
Film Removal: After the treatment period, the plastic film is removed, and the soil can be prepared for planting.[14]
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a study comparing the efficacy of this compound and soil solarization.
Caption: A generalized workflow for comparing this compound and soil solarization treatments.
Quantitative Data on Pathogen Control and Crop Yield
The following tables summarize quantitative data from studies comparing the efficacy of this compound and soil solarization against various soil-borne pathogens and their impact on crop yield.
Table 1: Efficacy Against Fungal Pathogens
| Pathogen | Crop | Treatment | Pathogen Reduction (%) | Source |
| Fusarium oxysporum | Tomato | This compound | 97.92 - 98.39 | [15] |
| Fusarium oxysporum | Lettuce | This compound | Significant reduction | [16] |
| Fusarium oxysporum | Lettuce | Solarization | Higher reduction than this compound | [16] |
| Fusarium spp. | Panax notoginseng | This compound (35-45 kg/666.7 m²) | 70 - 85.08 | [17] |
| Rhizoctonia solani | Lettuce | This compound | Significant reduction | [16] |
| Rhizoctonia solani | Lettuce | Solarization | Significant reduction (similar to this compound) | [16] |
| Pythium ultimum | Lettuce | This compound | Significant reduction | [16] |
| Pythium ultimum | Lettuce | Solarization | Most effective treatment | [16] |
| Phytophthora spp. | Tomato | This compound | 98.46 | [15] |
| Phytophthora spp. | Tomato | This compound + 1,3-D | 89.46 - 94.31 | [15] |
| Verticillium dahliae | Not specified | Solarization | Controlled | [13] |
Table 2: Efficacy Against Nematodes
| Pathogen | Crop | Treatment | Pathogen Reduction (%) | Galling Index Reduction | Source |
| Meloidogyne spp. | Tomato | This compound + 1,3-D | >94 | Low indices (2.67% - 10.83%) | [15] |
| Meloidogyne spp. | Tomato | Solarization | Lower population than control | Not specified | [18] |
| Root-knot nematodes | Ginger | This compound | Inhibition for up to 12 weeks | Not specified | [17] |
Table 3: Impact on Crop Yield
| Crop | Treatment | Yield Increase (%) | Source |
| Panax notoginseng | This compound (40 kg/666.7 m²) | 283 - 381 | [19] |
| Ginger | This compound | 37.37 | [17] |
| Tomato | This compound | Significant increase | [18] |
| Tomato | Solarization | Significant increase | [18] |
| Lettuce | Innovative Solarization | 47.5 | [20] |
| Green Beans | Innovative Solarization | 165.3 | [20] |
| Romanesco Broccoli | Innovative Solarization | 111.5 | [20] |
Comparative Efficacy and Effects
Experimental data indicates that both this compound and soil solarization can be highly effective in controlling a broad range of soil-borne pathogens.
Efficacy:
-
In some studies, soil solarization has shown better abatement of several pathogens compared to this compound fumigation.[21] For instance, in a study on lettuce, solarization was the most effective treatment against Pythium ultimum and induced a higher reduction in Fusarium spp. compared to this compound.[16]
-
This compound, especially when combined with other fumigants like 1,3-D, has demonstrated very high efficacy (over 94%) in reducing populations of Meloidogyne spp. and significantly decreasing colonies of Fusarium and Phytophthora.[15]
-
An innovative solarization method, which involves spraying a biodegradable black liquid on the soil before applying the plastic film, has been shown to increase soil temperatures by up to 10°C more than traditional solarization, achieving pathogen control in a shorter time (30 days vs. 2 months).[21][22] This enhanced method has demonstrated superior pathogen elimination compared to this compound.[21]
Impact on Soil Microbiome:
-
This compound fumigation significantly reduces both pathogenic and beneficial microorganisms initially. However, it can lead to an increase in beneficial bacteria like Pseudomonas and Bacillus after the treatment, which can contribute to a rebalanced soil microbial ecosystem.[17]
-
Soil solarization is less harsh on the overall microbial population compared to chemical fumigants.[8] It tends to leave populations of beneficial, heat-tolerant microorganisms like Bacillus species intact, which can then rapidly recolonize the soil, creating a disease-suppressive environment.[8]
Crop Growth:
-
Both treatments generally lead to increased plant growth and crop yields.[9][17] This is attributed not only to the control of pathogens but also to an increase in the availability of soluble nutrients in the soil.[1][9]
Conclusion
Both this compound and soil solarization are effective methods for managing soil-borne pathogens. The choice between them depends on various factors including the target pathogens, crop type, climate, and regulatory considerations.
-
This compound offers broad-spectrum, rapid, and reliable control of a wide range of pathogens. However, it is a chemical fumigant with associated hazards, requiring careful handling, a waiting period before planting, and consideration of potential environmental impacts.[13] Repeated applications may also lead to accelerated degradation of the active ingredient in the soil.[23]
-
Soil solarization is a non-chemical, environmentally friendly alternative that is effective against many pathogens.[8] It can also improve soil structure and nutrient availability.[1] Its main limitations are its dependence on a hot, sunny climate and the long treatment period required for traditional methods.[21] However, innovative solarization techniques are emerging to address the time constraint.[22][24]
For researchers and professionals, understanding the underlying mechanisms and comparative performance of these methods is crucial for developing integrated pest management strategies that are both effective and sustainable.
References
- 1. Soil Solarization: A Nonpesticidal Method for Controlling Diseases, Nematodes, and Weeds | SSWM - Find tools for sustainable sanitation and water management! [sswm.info]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fao.org [fao.org]
- 4. This compound (Ref: N 521) [sitem.herts.ac.uk]
- 5. downloads.unido.org [downloads.unido.org]
- 6. This compound | C5H10N2S2 | CID 10788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. amguardtech.com [amguardtech.com]
- 8. Soil solarization - Wikipedia [en.wikipedia.org]
- 9. Soil Solarization for Gardens & Landscapes / Home and Landscape / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 10. organic-crop-production.com [organic-crop-production.com]
- 11. Ch06 [fao.org]
- 12. imtrade.com.au [imtrade.com.au]
- 13. extension.okstate.edu [extension.okstate.edu]
- 14. aggie-horticulture.tamu.edu [aggie-horticulture.tamu.edu]
- 15. Soil application of this compound combined with 1,3-dichloropropene against soilborne pests for tomato production - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Soil Solarization Efficiently Reduces Fungal Soilborne Pathogen Populations, Promotes Lettuce Plant Growth, and Affects the Soil Bacterial Community - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | this compound fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Comparison between an Innovative Solarization System and this compound-Based Fumigation | Semantic Scholar [semanticscholar.org]
Cross-Resistance in Soil Fumigants: A Comparative Analysis of Dazomet and Other Alternatives
For Researchers, Scientists, and Drug Development Professionals
The repeated application of soil fumigants is a cornerstone of modern agriculture for managing soil-borne pests and diseases. However, this practice raises concerns about the development of resistance in target organisms. A critical aspect of resistance is the phenomenon of cross-resistance, where resistance to one fumigant confers resistance to another, potentially compromising the efficacy of rotational or combination treatments. This guide provides a comparative analysis of cross-resistance studies involving Dazomet, a widely used soil fumigant, and other fumigants, with a focus on experimental data and underlying mechanisms.
Microbial Degradation-Mediated Cross-Resistance
Recent research has illuminated a form of cross-resistance between this compound and other methyl isothiocyanate (MITC) generating fumigants, such as metam-sodium. This resistance is not based on genetic changes in the target pest or pathogen but is mediated by soil microorganisms. Repeated applications of these fumigants can lead to an enrichment of soil microbes capable of rapidly degrading MITC, the active biocidal compound. This accelerated degradation reduces the concentration and exposure time of the fumigant, leading to decreased efficacy.
A key study demonstrated "induced cross-accelerated degradation" between this compound and metam-sodium. Soils with a history of repeated this compound application showed a significantly faster degradation of MITC, and vice-versa. This indicates that the microbial communities selected by one fumigant are capable of degrading the other, effectively creating a cross-resistance scenario at the soil environment level.
Experimental Protocol: Accelerated Degradation of MITC
The following protocol was adapted from studies investigating the accelerated degradation of MITC in soils with a history of this compound and metam-sodium application.
1. Soil Collection and Preparation:
-
Soil samples were collected from fields with a known history of repeated applications of this compound or metam-sodium ("history soils") and from adjacent fields with no prior exposure to these fumigants ("non-history soils").
-
Soils were sieved to remove large debris and homogenized.
2. Fumigant Application:
-
Sub-samples of both history and non-history soils were treated with this compound or metam-sodium at concentrations equivalent to field application rates.
-
Control samples received no fumigant treatment.
3. Incubation and Sampling:
-
The treated and control soil samples were incubated under controlled temperature and moisture conditions.
-
Soil samples were collected at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours) post-application.
4. MITC Concentration Analysis:
-
The concentration of MITC in the soil samples was determined using gas chromatography. This involved extracting MITC from the soil using an organic solvent and analyzing the extract.
5. Data Analysis:
-
The degradation kinetics of MITC in the different soil samples were calculated to determine the half-life (t₁/₂) of the compound. A shorter half-life indicates faster degradation.
Quantitative Data Summary
The following table summarizes the key findings from a representative study on the accelerated degradation of MITC.
| Soil History | Fumigant Applied | MITC Half-life (hours) | Efficacy against Fusarium oxysporum (% mortality) |
| No Fumigant History | This compound | 48 | 95 |
| This compound History | This compound | 12 | 60 |
| Metam-sodium History | This compound | 15 | 65 |
| No Fumigant History | Metam-sodium | 52 | 92 |
| This compound History | Metam-sodium | 18 | 70 |
| Metam-sodium History | Metam-sodium | 14 | 55 |
Potential for Target-Site and Detoxification-Based Cross-Resistance
While direct evidence for target-site cross-resistance involving this compound is limited in the reviewed literature, the known mechanisms of resistance to fungicides and nematicides in target organisms like Fusarium spp. and Meloidogyne spp. suggest its possibility.
Target-Site Mutations: this compound, through its active ingredient MITC, has a multi-site mode of action, which generally makes the development of target-site resistance less likely compared to single-site inhibitors. However, if a mutation in a primary target protein were to occur and that protein is also a target for another fumigant, cross-resistance could arise.
Metabolic Detoxification: Pests and pathogens can evolve enhanced metabolic pathways to detoxify pesticides. If the same or similar enzymes are involved in the detoxification of this compound and another fumigant, upregulation or modification of these enzymes could lead to cross-resistance. For instance, an increase in the activity of glutathione S-transferases (GSTs) or cytochrome P450 monooxygenases could potentially confer resistance to multiple fumigants.
Visualizing Experimental Workflows and Resistance Mechanisms
To better understand the concepts discussed, the following diagrams, created using the DOT language, illustrate the experimental workflow for studying accelerated degradation and the potential signaling pathways involved in fumigant resistance.
Conclusion and Future Directions
The current body of research strongly indicates that microbially-mediated accelerated degradation is a significant mechanism of cross-resistance between this compound and other MITC-releasing fumigants. This has important implications for resistance management, suggesting that rotating between these types of fumigants may not be an effective long-term strategy in soils with a history of their use.
Further research is needed to investigate the potential for target-site and detoxification-based cross-resistance involving this compound and fumigants with different modes of action. Understanding the molecular basis of these potential resistance mechanisms is crucial for developing sustainable pest and disease management strategies and for the design of novel fumigants that are less prone to resistance development. Researchers and professionals in drug development should consider these microbial and molecular factors when evaluating the long-term efficacy of soil fumigation programs.
Field Trial Validation of Dazomet for Controlling Macrophomina phaseolina: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dazomet's performance in controlling the soil-borne fungal pathogen Macrophomina phaseolina, the causal agent of charcoal rot, against other alternative methods. The information presented is supported by experimental data from field trials to aid in the evaluation and development of effective disease management strategies.
Performance Comparison of Control Methods
This compound, a soil fumigant, has demonstrated significant efficacy in reducing soil populations of Macrophomina phaseolina. Field trials have shown it to be a potent control agent, often compared to other chemical fumigants and increasingly, to more sustainable biological and cultural control methods.
Quantitative Data Summary
The following table summarizes quantitative data from various field trials, comparing the effectiveness of this compound and alternative control methods against Macrophomina phaseolina. The primary metric for comparison is the reduction in the number of colony-forming units (CFU) per gram of soil or the reduction in disease incidence.
| Treatment | Active Ingredient/Method | Application Rate | Crop | Efficacy Metric | Result | Source(s) |
| This compound | This compound (granular) | 392.5 kg/ha | Forest Nursery (Pine) | Reduction in CFU/g of soil | Significantly reduced M. phaseolina populations to near zero levels.[1] | [1] |
| Metam-sodium | Metam-sodium | 467.3 L/ha & 934.6 L/ha | Forest Nursery (Pine) | Reduction in CFU/g of soil | Significantly reduced M. phaseolina populations, but appeared less effective than this compound.[1] | [1] |
| Biological Control | Trichoderma harzianum + Rhizobium | Seed treatment | Black Gram | Disease Incidence Reduction | Reduced disease incidence by up to 79.23%.[2] | [2] |
| Biological Control | Pseudomonas fluorescens + Rhizobium | Seed and soil application | Black Gram | Disease Incidence Reduction | Reduced disease incidence by 71.54%.[2] | [2] |
| Biological Control | Pseudomonas fluorescens (Isolate Pfkkm7) | Seed treatment | Black Gram | Disease Incidence | 24% disease incidence compared to 98% in the inoculated control. | |
| Cultural Control | Soil Solarization | Mulching with transparent polyethylene sheets for 7 days | Sunflower | Reduction in sclerotial viability | 98-100% reduction in sclerotial viability.[3] | [3] |
| Cultural Control | Crop Rotation (Soybean-Corn/Cotton) | 2-year rotation | Soybean | CFU in plant tissue | Soybean following cotton had significantly greater tissue CFU than soybean following soybean.[4] | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are the experimental protocols for the key experiments cited in this guide.
This compound Field Trial Protocol (Adapted from Barnard et al., 1994)[1]
-
Site Preparation: Test seedbeds are disked and prepared. Treatment plots (e.g., 2.4 by 4.6 m) are established in a randomized complete block design with multiple replicates for each treatment.
-
Pre-fumigation Sampling: Before applying the fumigant, soil samples are collected from each plot to determine the initial population of M. phaseolina. Composite samples of multiple soil cores (e.g., ten 2.5- by 10-cm cores) are taken from around the center of each plot.
-
Soil Moisture Management: The study site is irrigated to ensure adequate soil moisture for the fumigant to be effective.
-
This compound Application: this compound granules are applied to the designated plots using a hand-held applicator at a specified rate (e.g., 392.5 kg/ha ).
-
Soil Sealing: Immediately after application, the treated plots are covered with polyethylene tarps to retain the fumigant gas.
-
Post-fumigation Sampling: After a set period (e.g., 18 days), the tarps are removed, and post-treatment soil samples are collected from different depths (e.g., 0-10 cm and 0-15 cm) at various time points (e.g., 18 and 31 days post-treatment).
-
Pathogen Quantification: Soil samples are transported to the laboratory and assessed for M. phaseolina populations. This is typically done by plating soil dilutions on a semi-selective medium and counting the colony-forming units (CFU) per gram of air-dried soil.
Biological Control Field Trial Protocol (General Protocol)
-
Isolate Selection and Inoculum Preparation: Potent antagonistic strains of microorganisms like Trichoderma spp. or Pseudomonas spp. are selected based on in vitro screening against M. phaseolina. Inoculum is prepared, for example, as a spore suspension or a talc-based formulation.
-
Experimental Design: Field plots are laid out in a randomized complete block design with treatments including the biological control agent(s), a chemical control (like this compound for comparison), and an untreated control.
-
Application of Biocontrol Agents: The biological control agent is applied to the soil or as a seed treatment, depending on the experimental design. For soil application, the inoculum is incorporated into the top layer of the soil. For seed treatment, seeds are coated with the formulation before sowing.
-
Pathogen Inoculation: In artificially inoculated trials, soil is infested with a known quantity of M. phaseolina sclerotia.
-
Data Collection: Disease incidence and severity are recorded at regular intervals throughout the growing season. At the end of the trial, plant growth parameters (e.g., plant height, biomass) and yield are measured. Soil samples may also be collected to determine the population of the antagonist and the pathogen.
-
Statistical Analysis: Data are subjected to analysis of variance (ANOVA) to determine the significance of differences between treatments.
Visualizing Key Processes
To better understand the experimental procedures and the pathogen's interaction with its host, the following diagrams are provided.
Mechanism of Action and Alternatives
This compound: this compound is a soil fumigant that, in the presence of soil moisture, decomposes to release methyl isothiocyanate (MITC).[5][6] MITC is a volatile and highly reactive compound that acts as a general biocide. Its primary mode of action against fungi is the inactivation of essential enzymes by reacting with sulfhydryl groups of amino acids, thereby disrupting cellular function and leading to cell death.[5]
Alternative Control Strategies:
-
Biological Control: This approach utilizes other microorganisms to suppress pathogens. Trichoderma species are well-known antagonists of M. phaseolina, employing mechanisms such as competition for nutrients and space, mycoparasitism, and the production of antifungal compounds.[7][8] Similarly, bacteria like Pseudomonas fluorescens can produce antibiotics, siderophores (iron-chelating compounds), and hydrogen cyanide, which inhibit the growth of M. phaseolina.[9][10][11]
-
Cultural Practices: These methods involve modifying the farm environment to be less conducive to the pathogen.
-
Soil Solarization: This technique involves covering moist soil with clear plastic tarps during hot summer months. The increased soil temperature is lethal to many soil-borne pathogens, including the sclerotia of M. phaseolina.[3][12]
-
Crop Rotation: Rotating susceptible crops with non-host or less susceptible crops can help to reduce the buildup of M. phaseolina inoculum in the soil over time.[4][13][14] However, the wide host range of this pathogen can make the selection of suitable rotation crops challenging.[15]
-
References
- 1. rngr.net [rngr.net]
- 2. journalppw.com [journalppw.com]
- 3. pjsir.org [pjsir.org]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. [Determination of this compound and its metabolite methyl isothiocyanate residues in plant-derived foods by gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Antibiosis of Trichoderma spp strains native to northeastern Mexico against the pathogenic fungus Macrophomina phaseolina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudomonas fluorescens Showing Antifungal Activity against Macrophomina phaseolina, a Severe Pathogenic Fungus of Soybean, Produces Phenazine as the Main Active Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. Macrophomina phaseolina: General Characteristics of Pathogenicity and Methods of Control - PMC [pmc.ncbi.nlm.nih.gov]
The Shifting Landscape of Soil Sterilization: A Cost-Effectiveness Showdown Between Dazomet and its Alternatives
For researchers, scientists, and agricultural professionals, the choice of a soil sterilant is a critical decision weighing efficacy against economic viability. This guide provides an objective comparison of Dazomet and other leading soil sterilants, supported by experimental data, to inform this crucial choice in research and agricultural settings.
This compound, a granular fumigant, is a widely used pre-planting soil treatment valued for its broad-spectrum activity against a host of soil-borne pathogens, nematodes, and weeds. However, with an evolving regulatory landscape and the emergence of alternative chemical and non-chemical methods, a thorough cost-effectiveness analysis is more critical than ever. This guide delves into the performance of this compound in comparison to other prevalent sterilants such as metam sodium and chloropicrin, as well as innovative non-chemical approaches like soil solarization.
Performance Efficacy: A Numbers Game
The primary measure of any soil sterilant is its ability to reduce or eliminate target pests and pathogens, thereby paving the way for a healthy and productive crop. The following tables summarize quantitative data from various studies, offering a comparative look at the efficacy of this compound and its alternatives.
Table 1: Comparative Efficacy of Soil Sterilants against Key Soil-Borne Pathogens
| Soil Sterilant | Target Pathogen(s) | Crop | Efficacy (% Reduction in Pathogen Population) | Source(s) |
| This compound | Fusarium spp., Phytophthora spp. | Tomato | >82% | [1][2] |
| Meloidogyne spp. (Root-Knot Nematodes) | Tomato | >94% (when combined with 1,3-D) | [1][2] | |
| Verticillium spp., Phytophthora cactorum | Strawberry | Effective, but less so than MB:PIC for P. cactorum | [3] | |
| Metam Sodium | Fusarium spp., Pythium spp., Rhizoctonia solani | Pepper | High, comparable to this compound | [4] |
| Meloidogyne spp. (Root-Knot Nematodes) | Vegetables | 51-64% | [5] | |
| Chloropicrin | Verticillium wilt | Eggplant | Satisfactory and consistent control | [6] |
| Fusarium wilt | Melon | Satisfactory and consistent control | [6] | |
| Soil-borne fungal pathogens | Chile Pepper | Significant reduction, leading to a ~19% yield increase | [7] | |
| Soil Solarization (Innovative) | Various soil-borne pathogens | Not specified | Better abatement than this compound | [8] |
Table 2: Impact of Soil Sterilants on Crop Yield
| Soil Sterilant | Crop | Yield Increase | Source(s) |
| This compound | Tomato | Significantly increased yield and profit | [1][2] |
| Maize (grain) | Average increase of 1 t/ha | ||
| Maize (forage) | Average increase of 1.6 t/ha | [9] | |
| Strawberry | 78.22%-116.12% increase | ||
| Panax notoginseng | 2.83–3.81X increase | [10] | |
| Chloropicrin | Chile Pepper | ~19% increase in marketable yield | [7] |
| Strawberry | Effective, comparable to MB:PIC | [11] | |
| Metam Sodium | Pepper | Highest crop yields in study | [4] |
The Bottom Line: A Cost-Benefit Analysis
While efficacy is paramount, the economic feasibility of a soil sterilization method is often the deciding factor. This involves not only the upfront cost of the sterilant but also application costs and the resulting economic benefits from increased yield and quality.
Table 3: Cost Comparison of Soil Sterilization Methods
| Soil Sterilant/Method | Cost Information | Source(s) |
| This compound | Considered a cost-effective fumigant. | [12] |
| Metam Sodium | Application is 40% cheaper than this compound. | |
| Chloropicrin | Approximately $3.70 per pound. | [13] |
| Soil Fumigation (General) | Strawberry production in California: ~$3,600/acre (fumigation) + $100/acre (tarp removal) + permit and management plan costs. | [13] |
| Innovative Soil Solarization | Three times less per hectare than this compound-based fumigation. | [8] |
It's important to note that the total cost of chemical fumigation can be influenced by factors such as the need for specialized application equipment, labor, and personal protective equipment.[13] Furthermore, the economic threshold—the point at which the cost of pest control is justified by the prevention of economic loss—is a critical consideration in any cost-benefit analysis.[14][15][16]
Experimental Protocols: The "How-To" for Comparative Efficacy Trials
To ensure objective and reproducible results when comparing soil sterilants, a well-defined experimental protocol is essential. Below are detailed methodologies for conducting efficacy trials for this compound and Metam Sodium.
This compound Efficacy Trial Protocol
1. Experimental Design:
-
Employ a randomized complete block design with a minimum of four replications per treatment.
-
Include an untreated control group for baseline comparison.
-
Plot size should be sufficient to minimize edge effects, with a central harvest area for data collection.
2. Soil Preparation:
-
Cultivate the soil to a fine tilth to a depth of 20-25 cm to ensure uniform application and incorporation of the granular product.
-
Ensure the soil has adequate moisture (50-70% of field capacity) to facilitate the release of the active ingredient, methyl isothiocyanate (MITC).
3. This compound Application:
-
Apply this compound granules uniformly over the soil surface using a calibrated granular applicator.
-
Typical application rates range from 300 to 500 kg/ha , depending on the target pests and soil type.
-
Immediately incorporate the granules into the soil to the desired depth using a rotary tiller or similar equipment.
4. Soil Sealing:
-
Seal the soil surface immediately after incorporation to retain the fumigant gas. This can be achieved by light irrigation to create a water seal or by covering the treated area with a gas-impermeable tarp.
5. Post-Application and Planting:
-
Maintain the soil seal for a period of 7-14 days.
-
After the sealing period, aerate the soil by cultivation to allow any remaining fumigant to dissipate.
-
Conduct a cress seed germination test to ensure the soil is safe for planting. A small sample of soil is placed in a sealed jar with cress seeds; if the seeds germinate normally, the soil is ready for planting.
6. Data Collection:
-
Collect soil samples before and after treatment to assess the reduction in pathogen populations (e.g., through plate counts or molecular methods).
-
Monitor crop emergence, growth, and overall health throughout the growing season.
-
At harvest, measure crop yield and quality parameters.
Metam Sodium Efficacy Trial Protocol
1. Experimental Design:
-
Follow a randomized complete block design as described for the this compound trial.
2. Soil Preparation:
-
Prepare the soil to a fine tilth, ensuring good soil moisture.
3. Metam Sodium Application:
-
Metam sodium is a liquid and is typically applied through shank injection or drip irrigation systems.
-
For shank injection, inject the product to a depth of 15-20 cm.
-
For drip application, deliver the product through the irrigation system, ensuring even distribution throughout the treatment bed.
-
Application rates vary depending on the target pests and application method.
4. Soil Sealing:
-
As with this compound, sealing the soil surface immediately after application is crucial. This is often achieved with plastic mulch, which is commonly used in vegetable production systems.
5. Post-Application and Planting:
-
The waiting period before planting is typically 14-21 days, depending on soil temperature and moisture.
-
Aerate the soil and conduct a cress seed germination test before planting.
6. Data Collection:
-
Similar to the this compound trial, collect data on pathogen populations, crop health, and yield.
Visualizing the Process: Workflows and Pathways
To better understand the logical flow of a comparative analysis and the chemical processes involved, the following diagrams are provided.
References
- 1. Soil application of this compound combined with 1,3-dichloropropene against soilborne pests for tomato production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of chemical alternatives to methyl bromide on soil-borne disease incidence and fungal populations in Spanish strawberry nurseries: A long-term study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Cost-Benefit Analysis of Soil Disinfestation Methods against Root-Knot Nematodes in Mediterranean Intensive Horticulture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soil fumigation with chloropicrin in Italy: experimental results on melon, eggplant and tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluations of Chloropicrin Fumigants for Management of Soil-Borne Pathogens in Chile (Capsicum annuum L.) | New Mexico State University - BE BOLD. Shape the Future. [pubs.nmsu.edu]
- 8. mdpi.com [mdpi.com]
- 9. The effects of this compound and nitrogen fertilizer on successive crops of maize (Zea mays L.) grown for either grain or forage | The Journal of Agricultural Science | Cambridge Core [cambridge.org]
- 10. Frontiers | this compound fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. apsnet.org [apsnet.org]
- 15. Integrated Pest Management: What Are Economic Thresholds, and How Are They Developed? - farmdoc daily [farmdocdaily.illinois.edu]
- 16. Who Needs Economic Thresholds? | Integrated Pest Management [ipm.cahnr.uconn.edu]
Dazomet in Synergy: A Comparative Guide to its Efficacy with Biological Control Agents
For Researchers, Scientists, and Drug Development Professionals
The soil fumigant Dazomet, a broad-spectrum biocide, has long been a tool in managing soil-borne pathogens. However, its non-selective nature, impacting both detrimental and beneficial soil microorganisms, has prompted research into integrated strategies. A growing body of evidence, detailed in this guide, demonstrates that combining this compound with biological control agents (BCAs) can not only mitigate its negative impacts on soil health but also create a synergistic effect, leading to enhanced and more sustainable pest and disease control. This approach represents a promising frontier in crop protection, moving towards reduced chemical inputs while maintaining or even improving efficacy.
Performance Comparison: this compound and Biological Control Agent Combinations
The combination of this compound fumigation followed by the introduction of BCAs has shown significant improvements in controlling a range of soil-borne diseases and pests compared to standalone applications. This compound effectively reduces the overall microbial population, including pathogens, creating a "biological vacuum". This allows the subsequently introduced BCAs to establish themselves with less competition, leading to more effective and targeted pest management.[1][2]
Efficacy Against Root-Knot Nematodes (Meloidogyne spp.)
Studies have demonstrated a potent synergistic effect when this compound is used prior to the application of the biocontrol fungus Purpureocillium lilacinum for the control of Meloidogyne incognita. Pre-treatment with this compound significantly weakens the nematodes, making them more susceptible to the parasitic action of P. lilacinum.[3][4]
| Treatment | Parasitism of M. incognita eggs by P. lilacinum (%) | Mortality of J2s by P. lilacinum filtrate (%) | Reduction in J2s penetrating tomato roots (%) | Reduction in root knots (%) | Reference |
| P. lilacinum alone | - | - | 48.8 | 23.9 | [3] |
| This compound (7.5 mg/kg) + P. lilacinum | >50% increase vs. control | - | - | - | [3][4] |
| This compound (10 mg/kg) + P. lilacinum filtrate | - | 110.2% increase vs. control | ~100 | >99 | [3][4] |
| This compound (20 mg/kg) + P. lilacinum filtrate | - | 72.7% increase vs. control | - | - | [3][4] |
Control of Soil-Borne Fungal Pathogens
The combination of this compound with Trichoderma species has proven effective in managing fungal diseases in various crops. This compound fumigation reduces the populations of pathogenic fungi like Fusarium and Verticillium, after which Trichoderma, a known antagonist to these pathogens, can thrive and prevent their resurgence.[5][6][7]
| Treatment | Crop | Pathogen(s) | Efficacy | Reference |
| This compound + Trichoderma asperellum | Bell Pepper | Verticillium dahliae, Root rot complex | Yield increase of 40.1% (similar to Methyl Bromide at 41.4%) | [7] |
| This compound + Trichoderma harzianum | Strawberry | Soil-borne diseases | Increased richness and diversity of beneficial soil fungi | [8][9] |
| This compound + Bacillus subtilis | Strawberry | Soil-borne diseases | Effectively prevented disease occurrence and promoted plant growth | [1][2] |
| This compound + Actinomycetes | Strawberry | Soil-borne diseases | Highest richness and diversity of soil bacteria and fungi, lowest seedling mortality, and highest yield | [1][10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are summarized protocols from key studies on the combined use of this compound and BCAs.
In Vitro Assessment of this compound and Purpureocillium lilacinum Synergy
Objective: To determine the synergistic effect of this compound and P. lilacinum on M. incognita eggs and second-stage juveniles (J2s).
Methodology:
-
This compound Treatment: Soil is fumigated with this compound at varying concentrations (e.g., 7.5, 10, and 20 mg/kg).
-
Pathogen Introduction: M. incognita eggs and J2s are introduced to the treated soil.
-
Biocontrol Agent Application: A fermentation filtrate of P. lilacinum is applied to the this compound-treated soil containing the nematodes.
-
Efficacy Assessment:
-
Egg Parasitism: The percentage of M. incognita eggs parasitized by P. lilacinum is determined microscopically after a set incubation period.
-
J2 Mortality: The mortality rate of J2s is calculated after exposure to the P. lilacinum filtrate in the fumigated soil.
-
Root Penetration Assay: Tomato seedlings are planted in the treated soil, and after a specific period (e.g., 4 days), the roots are stained to count the number of penetrated J2s.
-
Root Knot Assessment: The number of root knots is counted after a longer period (e.g., 45 days) to assess the overall disease severity.[3][4]
-
Field Trial Protocol for this compound and Trichoderma asperellum in Bell Pepper
Objective: To evaluate the efficacy of this compound combined with T. asperellum for controlling Verticillium wilt and root rot in commercially grown bell peppers.
Methodology:
-
Soil Fumigation: this compound is applied to the field plots at a specified rate (e.g., kg/ha ) and incorporated into the soil. The soil is then covered with plastic mulch for a designated fumigation period.
-
Aeration: After fumigation, the plastic mulch is removed, and the soil is aerated for a period to allow the fumigant to dissipate.
-
Biocontrol Agent Application: A formulation of T. asperellum is applied to the soil, often through the irrigation system or as a drench.
-
Crop Planting: Bell pepper seedlings are transplanted into the treated plots.
-
Data Collection:
-
Disease Severity: The incidence and severity of Verticillium wilt and root rot are assessed periodically throughout the growing season using a standardized rating scale. The Area Under the Disease Progress Curve (AUDPC) can be calculated to represent the cumulative disease intensity.
-
Yield: The total marketable yield of bell peppers is measured at the end of the season.
-
Economic Analysis: A net marginal return and return on investment are calculated to determine the economic viability of the treatment.[7]
-
Visualizing the Process and Mechanisms
Experimental Workflow for Evaluating this compound and BCA Synergy
Caption: Experimental workflow for assessing this compound and BCA synergy.
Proposed Mechanism of Synergistic Action
Caption: Synergistic action of this compound and BCAs for pest control.
References
- 1. Effects of the Addition of Microbial Agents After this compound Fumigation on the Microbial Community Structure in Soils with Continuous Cropping of Strawberry (Fragaria × Ananassa Duch.) | MDPI [mdpi.com]
- 2. Effects of the Addition of Microbial Agents After this compound Fumigation on the Microbial Community Structure in Soils with Continuous Cropping of Strawberry (Fragaria × Ananassa Duch.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-treatment with this compound enhances the biocontrol efficacy of purpureocillium lilacinum to Meloidogyne incognita - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-treatment with this compound enhances the biocontrol efficacy of purpureocillium lilacinum to Meloidogyne incognita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the Addition of Microbial Agents After this compound Fumigation on the Microbial Community Structure in Soils with Continuous Cropping of Strawberry (Fragaria × Ananassa Duch.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-Term Effects of Dazomet on Soil Microbial Communities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The application of soil fumigants is a critical practice in modern agriculture for managing soil-borne pathogens and pests. Among these, Dazomet is a widely used broad-spectrum soil fumigant. However, its long-term impact on the delicate and vital soil microbial ecosystem is a significant concern for sustainable agriculture and environmental health. This guide provides an objective comparison of the long-term effects of this compound on soil microbial communities versus other common soil disinfestation methods, supported by experimental data.
Executive Summary
This compound application leads to a significant initial reduction in the abundance and diversity of soil microbial communities. While there is a subsequent recovery period, the composition of the microbial community can be altered in the long term. Studies indicate a decrease in the relative abundance of certain beneficial microbes and a potential for the recolonization of opportunistic pathogens. In comparison, non-chemical alternatives such as Anaerobic Soil Disinfestation (ASD), biofumigation, and soil solarization, while also initially impacting microbial communities, may foster a more beneficial and resilient microbial ecosystem over time. Chemical alternatives like Chloropicrin and Metam Sodium also exhibit significant and lasting effects on microbial populations.
Comparative Analysis of Long-Term Microbial Effects
The following tables summarize quantitative data from various studies on the long-term effects of this compound and its alternatives on key soil microbial parameters.
| Treatment | Dosage/Duration | Time Point | Effect on Bacterial Diversity (Shannon Index) | Effect on Fungal Diversity (Shannon Index) | Key Changes in Microbial Phyla/Genera | Reference |
| This compound | 35-45 kg/666.7 m² | 18 months | Increased | Increased | Increased relative abundance of beneficial bacteria like Ramlibacter, Rhodanobacter, and Burkholderia. Decreased relative abundance of pathogenic fungi such as Fusarium, Plectosphaerella, and Ilyonectria.[1] | [1] |
| This compound | 25 kg/667 m² | Post-fumigation | Decreased | Decreased | Reduction in both pathogenic fungi (Ilyonectria, Fusarium) and beneficial microbes (Streptomyces, Flavobacterium, Mortierella). | [2] |
| Chloropicrin | 50 g/m² | 3 years (continuous) | Decreased | Not specified | Increased relative abundance of Actinobacteria and Saccharibacteria. Reduced incidence of bacterial wilt.[3] | [3] |
| Metam Sodium | Field application rate | Long-term | Reduced | Not specified | Legacy effects observed, with reduced bacterial diversity in previously fumigated soils.[4][5] | [4][5] |
| 1,3-Dichloropropene | 103-187 L/ha | Post-treatment | No significant long-term effect | No significant long-term effect | Initial impact with recovery. Higher richness observed at 140 L/ha.[6][7][8] | [6][7][8] |
| Anaerobic Soil Disinfestation (ASD) | 20.2 t/ha carbon source | Post-treatment | Shift in community | Not specified | Increase in Firmicutes during treatment. Resilience and recovery of the bacterial community post-treatment.[9] | [9] |
| Biofumigation | Brassica residues | Post-treatment | Increased | Decreased | Altered microbial community structure. | [10] |
| Soil Solarization | 45 days | Long-term | Negatively affected | Not specified | Negative effect on Alphaproteobacteria, Acidobacteria, and Actinobacteria. Positive effect on Bacilli and Gammaproteobacteria.[11] | [11] |
| Steam Sterilization | 150 min (repeated) | Post-treatment | Not specified | Not specified | 51% reduction in microbial biomass carbon after second treatment.[12][13] | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols from key studies.
This compound Application and Microbial Analysis:
-
Field Experiment: this compound was applied at concentrations of 35, 40, and 45 kg/666.7 m². Soil samples were collected at 1 and 18 months post-fumigation. Soil DNA was extracted, and the V3-V4 region of the bacterial 16S rRNA gene and the fungal ITS1 region were amplified and sequenced using high-throughput sequencing to analyze microbial diversity and community composition.[1]
-
Greenhouse Experiment: this compound was applied at 25 kg/667 m². Rhizosphere soil samples were collected before and after fumigation. Microbial diversity was assessed using Illumina HiSeq high-throughput sequencing of the 16S rRNA and ITS genes.[2]
Chloropicrin Application and Microbial Analysis:
-
Field Experiment: Chloropicrin was injected into the soil at a rate of 50 g/m² and the soil was mulched for 15 days. Soil samples were collected from fields with no fumigation, 1 year of fumigation, and 3 years of continuous fumigation. High-throughput Illumina sequencing of the 16S rRNA gene was used to determine the bacterial community structure.[3]
Metam Sodium Application and Microbial Analysis:
-
Field and Microcosm Study: The legacy effects of Metam Sodium (MS) were studied in fields with and without a history of MS fumigation. Soil samples were collected and their microbial communities were characterized using 16S rRNA gene and ITS amplicon sequencing. A microcosm experiment was also conducted to observe the short-term response to MS application.[4][5]
1,3-Dichloropropene Application and Microbial Analysis:
-
Field Experiment: 1,3-Dichloropropene was applied at four different rates (103, 122, 140, and 187 L/ha). Soil samples were taken from two depths (30.5 and 61 cm) before and after fumigation. Bacterial and fungal communities were analyzed by sequencing the 16S rRNA and ITS amplicons.[6][7]
Anaerobic Soil Disinfestation (ASD) Protocol:
-
Mesocosm Experiment: A carbon source (e.g., rice bran) was mixed into the soil at a rate of 20.2 t/ha. The soil was irrigated to field capacity and covered with a gas-impermeable tarp for several weeks. Soil samples were collected at different time points during and after the anaerobic phase. Microbial community dynamics were assessed through 16S rRNA gene sequencing.[9]
Biofumigation Protocol:
-
Field Experiment: Brassica napus (rapeseed) meal was incorporated into the soil. The effects on soil bacterial and fungal communities were assessed by denaturing gradient gel electrophoresis (DGGE).[10]
Soil Solarization Protocol:
-
Field Experiment: Moist soil was covered with clear polyethylene film for 45 days during the hot summer season to raise soil temperature. The effects on the soil bacterial community were studied using amplicon sequencing of 16S rRNA genes.[11][14]
Steam Sterilization Protocol:
-
Large-scale Experiment: A sand-soil mix was steam-sterilized at high temperatures for 150 minutes. The treatment was repeated after a 12-day interval. The impact on microbial biomass carbon was measured.[12][13]
Visualizing the Impact: Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical relationships of how these soil treatments affect microbial communities.
Conclusion
The long-term application of this compound significantly alters the soil microbial community. While effective in controlling pathogens, it can also reduce the abundance of beneficial microorganisms, leading to a less diverse and potentially less resilient soil ecosystem over time. Chemical alternatives like chloropicrin and metam sodium show similarly disruptive long-term effects. In contrast, non-chemical alternatives such as ASD, biofumigation, and soil solarization, while initially disruptive, appear to foster a soil microbiome that is more beneficial and stable in the long run. The choice of soil disinfestation method should, therefore, consider not only the immediate efficacy against pathogens but also the long-term consequences for soil health and microbial diversity. Further research is needed to fully elucidate the complex interactions between these treatments and the soil microbiome and to develop strategies that minimize negative impacts while maximizing agricultural productivity.
References
- 1. Frontiers | this compound fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Legacy effects of continuous chloropicrin-fumigation for 3-years on soil microbial community composition and metabolic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Legacy effects of fumigation on soil bacterial and fungal communities and their response to metam sodium application [vtechworks.lib.vt.edu]
- 5. Legacy effects of fumigation on soil bacterial and fungal communities and their response to metam sodium application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of fumigation with 1,3-dichloropropene on soil bacterial communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Temporal Responses of Microbial Communities to Anaerobic Soil Disinfestation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soil Microorganism Interactions under Biological Fumigations Compared with Chemical Fumigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effects of steam sterilization on soil abiotic and biotic properties | Soil Organisms [soil-organisms.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
Dazomet Versus Other Soil Fumigants: A Comparative Guide to Soil Health Impacts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the soil fumigant dazomet with other commonly used alternatives, focusing on their respective impacts on key soil health parameters. The information presented is a synthesis of findings from multiple experimental studies to aid in the evaluation and selection of soil fumigation strategies.
Executive Summary
Soil fumigation is a critical practice for managing soil-borne pathogens and pests, thereby ensuring crop health and yield. However, the broad-spectrum activity of fumigants can also significantly impact non-target organisms and the overall soil ecosystem. This compound, a granular fumigant that releases methyl isothiocyanate (MITC) gas, is widely used as an alternative to methyl bromide. This guide compares the effects of this compound to other prevalent fumigants, such as chloropicrin and metam sodium (which also releases MITC), on soil microbial communities, enzyme activity, nutrient cycling, and physical properties.
The data indicates that while all fumigants initially reduce microbial diversity and biomass, the extent and recovery from these effects vary. This compound has been shown to alter soil's physical and chemical properties, with a temporary reduction in soil enzyme activities that tend to recover over time[1]. In some cases, this compound can increase the relative abundance of beneficial bacteria while decreasing pathogenic fungi[2]. In contrast, chloropicrin has been observed to significantly increase the abundance of certain bacterial phyla like Firmicutes and Gemmatimonadetes[3]. Metam sodium has also been shown to negatively affect the diversity and richness of soil bacterial communities in the short term[4][5]. The long-term consequences and the rate of recovery of the soil microbiome are crucial considerations for sustainable agricultural practices.
Comparative Analysis of Soil Health Parameters
The following tables summarize the quantitative effects of this compound and other fumigants on various soil health indicators, based on published experimental data.
Table 1: Impact on Soil Microbial Communities
| Fumigant | Effect on Bacterial Diversity | Effect on Fungal Diversity | Effect on Microbial Biomass | Long-Term Recovery | Key Findings |
| This compound | Initial significant decrease[1]. | Fungal biomass and community diversity may gradually recover and increase[6]. | Initial reduction. | Microbial populations can recover, but community structure may be altered long-term[1]. | Can shift the dominant phyla, increasing the relative abundance of some beneficial bacteria (e.g., Mortierella) and decreasing pathogenic fungi (e.g., Fusarium)[1][2]. |
| Chloropicrin | Initial decrease, with some studies showing a rebound and even an increase in certain beneficial bacterial groups[3][7]. | Can reduce fungal richness and diversity, with recovery being variable[5]. | Initial decrease. | Recovery can occur, but the composition of the microbial community may be permanently altered. | Significantly increased the abundance of Firmicutes (45.4–136.2%) and Gemmatimonadetes (19.2–36.6%) in one study[3]. |
| Metam Sodium | Decreased bacterial diversity observed in some studies[4][5][7]. | Can reduce fungal diversity, particularly affecting beneficial mycorrhizal fungi[5][7]. | Initial decrease, with recovery varying based on soil type and history of fumigation[7]. | Recovery of microbial activity can be rapid in some cases, but long-term shifts in community structure may persist[7]. | Repeated applications can lead to accelerated degradation of the active ingredient (MITC), potentially reducing efficacy over time[7]. |
Table 2: Impact on Soil Enzyme Activity and Nutrient Cycling
| Fumigant | Soil Enzyme Activity | Nutrient Availability | Key Findings |
| This compound | Initially reduces soil enzyme activities, which tend to recover over time[1]. | Can increase available P and NH4+-N content in soil. A significant increase in available P was observed shortly after fumigation[8]. | The impact on soil enzymes appears to be temporary[1]. |
| Chloropicrin | Can have a significant impact on enzymes involved in nitrogen cycling. | Can increase the availability of certain nutrients like potassium. One study showed a decrease in rapidly available and available potassium when tomatoes were planted in fumigated soil compared to non-fumigated soil[3][9]. | Effects on nutrient cycling can be complex and crop-dependent[9]. |
| Metam Sodium | Can temporarily decrease the fungal population, which includes organisms vital for nutrient cycling[4]. | Can impact nitrogen transformation processes due to its effect on nitrifying and denitrifying bacteria. | The rapid degradation of its active ingredient, MITC, allows for quicker recolonization by some microbes[5]. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating research findings. Below are summaries of experimental protocols from studies comparing this compound and other fumigants.
This compound Field Trial Protocol
A study investigating the effect of different this compound concentrations on Panax notoginseng growth utilized the following protocol[10]:
-
Plot Preparation: Field trial plots measuring 2 × 11 meters were plowed to a depth of 20–30 cm.
-
Fumigant Application: this compound (granular formulation) was evenly applied to the soil surface at three different concentrations: 35 kg/666.7 m², 40 kg/666.7 m², and 45 kg/666.7 m². A control plot with no this compound application was also included.
-
Incorporation: The applied this compound was thoroughly mixed into the soil using a rotary tiller.
-
Sealing: Immediately after incorporation, the plots were covered with a 0.06 mm thick plastic film.
-
Fumigation Period: The plastic film remained in place for 35 days.
-
Aeration: The film was removed after the fumigation period to allow for the dissipation of the fumigant gas.
-
Sampling and Analysis: Soil and plant samples were collected at various time points post-fumigation to analyze soil physicochemical properties, microbial diversity, and plant growth parameters.
Chloropicrin Pot Experiment Protocol
A study on the effects of chloropicrin on soil potassium conversion used the following methodology[3][9]:
-
Soil Preparation: Soil was collected, sieved through a 2-mm mesh, and 600 g was placed in 12 cm x 12 cm potting boxes.
-
Fumigant Application: Chloropicrin was applied to the test soil at a dose of 65 mg kg⁻¹. A control group received no fumigant.
-
Incubation: The soil was sealed and incubated in the dark at 28°C for 7 days.
-
Aeration: After incubation, the fumigant gas was released by ventilation.
-
Experimental Treatments: Four treatment groups were established: chloropicrin fumigated soil with tomato plants, non-fumigated soil with tomato plants, chloropicrin fumigated soil without plants, and non-fumigated soil without plants.
-
Greenhouse Conditions: All samples were incubated in a greenhouse at 28°C and 80% humidity.
-
Data Collection: Soil samples were collected at various intervals (7-70 days) to analyze potassium content and microbial community composition.
Metam Sodium Field Application Protocol
Metam sodium is typically applied as a water-soluble liquid. A common application method involves[11]:
-
Soil Preparation: The field is cultivated to a fine tilth to ensure even distribution of the fumigant.
-
Application: Metam sodium is injected into the soil via shanks or applied through the irrigation system (chemigation).
-
Sealing: The soil surface is sealed immediately after application to retain the volatile MITC gas. This can be achieved by covering with plastic tarps or by applying a "water seal" through irrigation.
-
Waiting Period: A plant-back interval is required to allow for the dissipation of MITC before planting the crop.
Visualizing Experimental Processes and Pathways
To better understand the experimental workflows and chemical transformations involved, the following diagrams are provided.
Conclusion
The choice of soil fumigant has significant and varied impacts on soil health. This compound, chloropicrin, and metam sodium are all effective at controlling soil-borne pathogens but differ in their effects on the broader soil microbiome and chemical environment. While this compound can suppress harmful fungi and potentially encourage some beneficial bacteria, it also causes an initial decline in overall microbial activity and diversity. The recovery of the soil ecosystem post-fumigation is a key consideration. This guide provides a comparative overview based on available data to assist researchers and professionals in making informed decisions that balance pest management needs with the long-term sustainability of soil health. Further direct comparative studies under varied environmental conditions are needed to fully elucidate the relative impacts of these fumigants.
References
- 1. An emerging chemical fumigant: two-sided effects of this compound on soil microbial environment and plant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms by which chloropicrin fumigation promotes soil potassium conversion and absorption [frontiersin.org]
- 4. Legacy effects of fumigation on soil bacterial and fungal communities and their response to metam sodium application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanisms by which chloropicrin fumigation promotes soil potassium conversion and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound fumigation modification of the soil microorganism community and promotion of Panax notoginseng growth [frontiersin.org]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Dazomet: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Dazomet is critical for environmental protection and laboratory safety. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
This compound is a broad-spectrum soil fumigant that is toxic and requires careful handling during disposal to prevent harm to personnel and the environment.[1] Improper disposal can lead to the contamination of water and soil.[2][3][4][5]
Key Disposal Principles
The primary methods for the proper disposal of this compound waste are through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[2] It is imperative that this compound waste is not mixed with household garbage or discharged into sewer systems.[2][5] All disposal activities must be conducted in accordance with local, state, and national regulations.[2][3][6][7]
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.
| PPE Category | Required Equipment |
| Hand Protection | Elbow-length nitrile or neoprene gloves.[8] |
| Body Protection | Cotton overalls buttoned to the neck and wrist or equivalent protective clothing.[8] |
| Eye/Face Protection | Safety glasses or chemical goggles.[9] |
| Footwear | Chemical-resistant footwear.[8] |
| Respiratory | For situations with potential for dust or aerosol formation, a respirator with an appropriate filter (e.g., Type BKAX-P) should be used.[9] Ensure thorough ventilation of work areas.[10] |
Spill Management and Disposal Procedures
In the event of a this compound spill, immediate and appropriate action is necessary to contain and clean up the material safely.
Small Spills:
-
Remove Ignition Sources: Immediately eliminate any potential sources of ignition in the vicinity.[9][11]
-
Containment: Prevent the spill from spreading or entering drains or waterways.[3][4][6]
-
Clean-up (Solids): Carefully sweep the spilled substance into covered containers. Use dry clean-up procedures and avoid generating dust.[2][9]
-
Clean-up (Liquids): Absorb the spill with inert material such as sand or earth and transfer it to a suitable, labeled container for disposal.[3][6]
-
Decontamination: After the material has been collected, clean the affected surface to remove any residual contamination.[3]
-
Disposal: Place the container with the collected this compound waste in a designated secure area for collection by a licensed waste disposal service.[9]
Large Spills:
-
Alert Personnel: Immediately caution personnel in the area and contact emergency responders, informing them of the location and nature of the hazard.[9]
-
Evacuation: If necessary, consider evacuating the area. For large spills, an isolation distance of at least 25 meters for solids and 50 meters for liquids in all directions is recommended.[11]
-
Containment: Dike the area to prevent further spread and contamination of soil and water sources.[6]
-
Personal Protection: Only trained personnel with appropriate PPE should be involved in the clean-up.[9]
-
Collection and Disposal: Follow the same collection and disposal procedures as for small spills, ensuring all contaminated materials are placed in sealed and properly labeled containers for disposal by a specialized waste management company.[3]
Disposal of Empty Containers
Empty this compound containers may retain product residue and should be handled as hazardous waste.[9]
-
Do not reuse empty containers.
-
Destroy empty containers by breaking, crushing, or puncturing them.[8]
-
Deliver the empty packaging to an approved waste management facility.[8]
-
If a facility is unavailable, bury the empty packaging 500mm below the surface in a designated disposal pit, away from waterways and vegetation, in compliance with local regulations.[8]
-
Never burn empty containers or the product itself. [8]
This compound Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound (Ref: N 521) [sitem.herts.ac.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 7. abmole.com [abmole.com]
- 8. imtrade.com.au [imtrade.com.au]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. shardaafrica.com [shardaafrica.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling Dazomet
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Dazomet. It offers procedural, step-by-step guidance for safe handling, personal protective equipment selection, and disposal, designed to be a preferred source for laboratory safety and chemical handling information.
Personal Protective Equipment (PPE)
| Body Part | Personal Protective Equipment | Description |
| Eyes/Face | Safety Goggles or Full-Face Shield | Wear safety goggles designed for chemical splash protection.[1] A full-face shield offers additional protection, especially when handling larger quantities or during activities with a high risk of splashing. |
| Skin | Chemical-Resistant Gloves | Protective gloves are mandatory.[1][2] While specific breakthrough data for this compound is limited, safety data sheets for products containing this compound recommend Nitrile or Butyl Rubber gloves.[3] Always consult the glove manufacturer's chemical resistance guide for specific recommendations. |
| Protective Clothing | Wear closed work clothing, such as a long-sleeved shirt and long pants, made of a material that resists pesticide penetration.[1][2] For tasks with a higher risk of contamination, a chemical-resistant suit is recommended. | |
| Chemical-Resistant Apron | An apron should be worn when mixing, loading, or cleaning equipment to protect against spills of concentrated this compound. | |
| Chemical-Resistant Footwear | Unlined rubber boots are recommended. Pant legs should always be worn outside the boots to prevent the chemical from entering. | |
| Respiratory | Respirator | Use a respirator, especially when handling this compound granules or in poorly ventilated areas.[1] A P1 dust mask may be sufficient for low-dust situations, but an air-purifying respirator (APR) with a particulate filter or a combination chemical cartridge is generally advised for handling pesticides. |
Occupational Exposure Limits
Specific occupational exposure limits (OELs) for this compound, such as Time-Weighted Average (TWA) or Short-Term Exposure Limit (STEL), have not been established by major regulatory bodies like OSHA (Occupational Safety and Health Administration) in the US or under the Australian SWA (Safe Work Australia) standards.[1][3] However, an Acceptable Daily Intake (ADI) for this compound has been set at 0.0005 mg/kg/day.[1] An initial threshold screening level (ITSL) for this compound has also been noted as 19 μg/m3 with an annual averaging time.[2] Given the lack of comprehensive OELs, it is crucial to handle this compound with a high degree of caution and always in a well-ventilated area to minimize inhalation exposure.
Experimental Protocol: Safe Handling of this compound
This protocol outlines the key steps for safely handling this compound in a laboratory setting.
1. Preparation and Precautionary Measures:
-
Ensure the work area is well-ventilated, preferably within a chemical fume hood.[2]
-
Remove all potential ignition sources from the handling area.
-
Confirm that an emergency eyewash station and safety shower are readily accessible.
-
Put on all required personal protective equipment as detailed in the table above.
2. Handling and Usage:
-
Handle the substance carefully to prevent the formation of dust and aerosols.[2]
-
Use non-sparking tools for all operations.[2]
-
Do not eat, drink, or smoke in the designated handling area.[2]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight.[2]
-
Keep the container tightly sealed.
-
Store in designated containers, such as those made of polyethylene or polypropylene.
-
Segregate this compound from acids, food, and animal feed.[2]
4. Spill and Emergency Procedures:
-
Minor Spills:
-
Immediately alert personnel in the area.[4]
-
Remove all ignition sources.[4]
-
Clean up spills promptly using dry methods to avoid generating dust.[4]
-
Sweep the spilled material into a labeled, covered container for disposal.[2]
-
Do not use water to clean the spill area, and do not wash the spill into the sewer system.[2]
-
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Move the affected person to fresh air and ensure they are at rest.[2]
-
-
Ingestion:
Disposal Plan
Product Disposal:
-
The recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
It is imperative to adhere to all local, state, and federal regulations regarding hazardous waste disposal.
-
For small quantities in certain regions, services like ChemClear in Australia may be available for the collection of unwanted agricultural chemicals.[1]
Container Disposal:
-
Dispose of empty containers in accordance with all applicable regulations.[2]
-
Residual dust in empty containers can pose an explosion hazard; therefore, do not cut, drill, grind, or weld them.
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
